molecular formula C20H21F3N2O2 B611503 TTA-A2

TTA-A2

Katalognummer: B611503
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: GEYDMBNDOVPFJL-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TTA-A2 is a selective T-type calcium channel antagonist as a potent anticonvulsant that the Cav3.1 isoform plays a prominent role in mediating.

Eigenschaften

IUPAC Name

2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYDMBNDOVPFJL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TTA-A2 on Cav3 T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which TTA-A2, a potent and selective antagonist, modulates the function of Cav3 T-type voltage-gated calcium channels. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in pharmacology, neuroscience, and drug development.

Executive Summary

This compound is a state-dependent antagonist of Cav3 T-type calcium channels, demonstrating high potency and selectivity for all three Cav3 isoforms (Cav3.1, Cav3.2, and Cav3.3). Its mechanism of action is primarily characterized by a preferential interaction with the inactivated state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation and a significant slowing of recovery from inactivation. Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for its inhibitory action, revealing that this compound acts as a pore blocker. It physically obstructs the ion permeation pathway by lodging itself within the central cavity of the channel's pore domain. This direct occlusion, combined with its state-dependent binding, underpins its efficacy in modulating neuronal excitability, making it a valuable tool for studying the physiological roles of T-type calcium channels and a promising scaffold for the development of therapeutics for neurological disorders such as epilepsy and chronic pain.

Molecular Mechanism of Action

Binding Site and Pore Blockade

Cryo-EM structural analysis of this compound in complex with the human Cav3.2 channel has provided unprecedented insight into its binding mechanism.[1] this compound does not bind to an allosteric site on the channel periphery; instead, it acts as a direct pore blocker.[1]

The molecule positions itself within the central cavity of the channel's pore domain, a crucial region for ion conduction.[1] Specifically, this compound orients itself such that its cyclopropylphenyl-containing head obstructs the ion flow, while its polar tail extends into the fenestration between domain IV of one subunit and domain I of the adjacent subunit (the IV-I fenestration).[1] This dual interaction, with parts of the molecule in the central cavity and the fenestration, provides a structural explanation for its potent inhibitory effect.[1] By physically occupying the ion permeation pathway, this compound prevents the influx of Ca²⁺ ions that would normally occur upon channel opening.[1]

G cluster_channel Cav3.2 Channel Pore cluster_tta_a2 This compound Molecule Pore Central Cavity Ion Permeation Pathway Fenestration IV-I Fenestration TTA_A2 Cyclopropylphenyl Head Amide Linker Aromatic Tail TTA_A2:head->Pore:ion Physically Obstructs TTA_A2:tail->Fenestration Inserts Into

Figure 1: this compound Binding Mechanism in Cav3.2 Pore.

State-Dependent Inhibition

A key feature of this compound's mechanism is its state-dependent inhibition, meaning its binding affinity and inhibitory potency are significantly influenced by the conformational state of the Cav3 channel (resting, open, or inactivated). This compound exhibits a much higher potency for channels in the inactivated state compared to the resting (closed) state.[2][3][4][5]

This is demonstrated by the dramatic difference in its half-maximal inhibitory concentration (IC₅₀) at different membrane holding potentials. At more depolarized holding potentials (e.g., -75 mV or -80 mV), where a larger fraction of channels are in the inactivated state, this compound is significantly more potent than at hyperpolarized potentials (e.g., -100 mV or -110 mV), where channels predominantly reside in the resting state.[4][5][6][7] This preferential binding to and stabilization of the inactivated state is a cornerstone of its mechanism.[2]

Effects on Channel Gating Properties

This compound's interaction with Cav3 channels leads to distinct alterations in their gating kinetics:

  • Steady-State Inactivation: this compound induces a significant concentration-dependent hyperpolarizing (leftward) shift in the voltage-dependence of steady-state inactivation.[2][8] This indicates that the drug stabilizes the inactivated state, making it easier for channels to enter this non-conducting state at more negative membrane potentials.[2][8]

  • Recovery from Inactivation: The antagonist markedly slows the rate of recovery from inactivation.[2][8][9] This prolonged recovery time means that once inhibited by this compound, the channels are less available to open in response to subsequent depolarizing stimuli, which is particularly relevant for neurons firing at higher frequencies.

  • Activation: In contrast to its profound effects on inactivation, this compound does not significantly alter the voltage-dependence of channel activation.[8][10] This suggests that this compound does not interfere with the initial opening of the channel in response to membrane depolarization but rather traps the channel in an inactivated, blocked state.

  • Use-Dependence: The inhibition of Cav3 channels by this compound is use-dependent, meaning that the degree of block increases with repetitive stimulation (e.g., at 3 Hz).[2][9] This is a direct consequence of its slow recovery from inactivation and preferential binding to the inactivated state, which is more frequently populated during trains of depolarizations.

Quantitative Data

The following tables summarize the quantitative parameters of this compound's effects on various Cav3 channel isoforms as determined by electrophysiological studies.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Cav3 Isoforms
Channel IsoformHolding Potential (mV)IC₅₀Cell TypeReference
Cav3.1 (human) -8089 nMHEK293[3][11]
-1004,100 nM (4.1 µM)HEK293[3]
Cav3.2 (human) -758.99 nMHEK293[4]
-8092 nMHEK293[11]
-11022,600 nM (22.6 µM)HEK293[4]
Cav3.3 (human) -7530 nMHEK293[6]
-1105,400 nM (5.4 µM)HEK293[6]
Native T-type (DRG) -7522.8 nMDRG Neurons[7][12]
-10013,500 nM (13.5 µM)DRG Neurons[7][12]
Table 2: Effects of this compound on Cav3.1 Gating Parameters
ParameterConditionValueReference
V₀.₅ of Inactivation Control-75.9 ± 0.5 mV[8]
100 nM this compound-81.6 ± 0.8 mV[8]
1000 nM this compound-90.3 ± 1.2 mV[8]
V₀.₅ of Activation Control-40.5 ± 1.2 mV[8][10]
300 nM this compound-43.9 ± 1.9 mV[8][10]

Signaling Pathways and Physiological Consequences

The primary role of Cav3 channels is to regulate calcium influx near the resting membrane potential, which in turn modulates neuronal excitability.[8][13] By blocking this Ca²⁺ influx, this compound directly dampens the processes that rely on Cav3 channel activity, such as the generation of low-threshold spikes and burst firing in neurons.[14]

While Cav3 channels are known to be modulated by various intracellular signaling pathways (e.g., PKA, PKC, CaMKII), there is limited evidence for a specific downstream signaling cascade that is directly and immediately altered by this compound's inhibitory action, beyond the direct consequences of reduced Ca²⁺ entry.[6][8] For instance, in one study, this compound treatment did not alter the phosphorylation of ERK or the expression of c-Fos in the hippocampus following seizures, suggesting these pathways may not be direct downstream targets in that context.[1]

The principal consequence of this compound action is the reduction of neuronal excitability. This effect is particularly pronounced in neurons where T-type currents are prominent, such as those in the thalamus, and is the basis for its observed physiological effects, including the suppression of active wake and promotion of slow-wave sleep.[2][4][15]

G PKA PKA Cav3 Cav3 Channel PKA->Cav3 Modulate PKC PKC PKC->Cav3 Modulate CaMKII CaMKII CaMKII->Cav3 Modulate Ca_influx Ca²⁺ Influx Cav3->Ca_influx Mediates TTA_A2 This compound TTA_A2->Ca_influx Blocks Excitability Neuronal Excitability (e.g., Burst Firing) Ca_influx->Excitability Triggers

Figure 2: this compound's Position in Cav3 Channel Signaling.

Experimental Protocols

The characterization of this compound's mechanism of action relies heavily on the whole-cell patch-clamp electrophysiology technique. The following provides a generalized methodology based on published studies.

Cell Preparation and Culture
  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific human Cav3 isoforms (e.g., Cav3.1, Cav3.2, or Cav3.3). Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a 5% CO₂ incubator.

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the alpha-1 subunit of the desired Cav3 channel. A co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells for recording.

  • Primary Neurons: For studying native channels, dorsal root ganglion (DRG) neurons or thalamic neurons are acutely dissociated from rodents.[7][12]

Whole-Cell Patch-Clamp Recording
  • Solutions:

    • External Solution (in mM): Typically contains a charge carrier like BaCl₂ (e.g., 10 mM) or CaCl₂ (e.g., 2 mM) to enhance the recorded current and minimize Ca²⁺-dependent inactivation, along with TEA-Cl (e.g., 135 mM), and HEPES (e.g., 10 mM), adjusted to a pH of ~7.4.

    • Internal (Pipette) Solution (in mM): Typically contains CsCl or Cs-methanesulfonate (e.g., 120-140 mM) to block potassium channels, EGTA (e.g., 10 mM) to chelate intracellular calcium, Mg-ATP (e.g., 4 mM), and HEPES (e.g., 10 mM), adjusted to a pH of ~7.2.

  • Recording Procedure:

    • Transfected or primary cells are identified for recording.

    • A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane to form a giga-ohm seal.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell's membrane potential is clamped at a specific holding potential (e.g., -100 mV).

    • Voltage protocols are applied to elicit T-type currents and study channel gating properties.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, depolarizing steps (e.g., 100 ms duration) are applied in 5 or 10 mV increments (e.g., from -80 mV to +40 mV).

    • Steady-State Inactivation: From a holding potential of -100 mV, a series of 5-10 second conditioning pre-pulses are applied across a range of voltages (e.g., -120 mV to -30 mV) followed by a test pulse to a fixed potential (e.g., -30 mV) to measure the fraction of available channels.

    • Recovery from Inactivation: A paired-pulse protocol is used. Two depolarizing pulses are separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV). The current amplitude of the second pulse relative to the first is plotted against the recovery interval.

  • Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The drug is applied to the recorded cell via a perfusion system.

G cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis A Cell Culture & Transfection (HEK293) or Neuron Dissociation (DRG) B Achieve Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage Protocols (Control) B->C D Perfuse with this compound C->D E Apply Voltage Protocols (this compound) D->E F Measure Current Amplitudes & Gating Kinetics E->F G Construct Dose-Response & Gating Shift Curves F->G H Determine IC₅₀, V₀.₅ Shifts, & Recovery Time Constants G->H

Figure 3: Experimental Workflow for this compound Characterization.

Conclusion

The mechanism of action of this compound on Cav3 T-type calcium channels is multifaceted and well-characterized. It acts as a potent, state-dependent pore blocker that preferentially binds to and stabilizes the inactivated state of the channel. This leads to a hyperpolarizing shift in steady-state inactivation and a slowing of recovery from inactivation, without significantly affecting channel activation. These properties culminate in a potent, use-dependent inhibition of T-type currents, which effectively reduces neuronal excitability. The detailed structural and functional understanding of this compound's interaction with Cav3 channels provides a solid foundation for its use as a pharmacological tool and for the rational design of next-generation therapeutics targeting T-type channels.

References

The Pharmacology of TTA-A2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the mechanism of action, selectivity, and physiological effects of the potent T-type calcium channel antagonist, TTA-A2.

Abstract

This compound is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels (Cav3).[1][2][3][4][5] It exhibits nanomolar potency for all three Cav3 subtypes (Cav3.1, Cav3.2, and Cav3.3) and displays a high degree of selectivity over other voltage-gated calcium channels and a broad range of other ion channels and receptors.[1][2][6][7] This high selectivity, coupled with its state-dependent mechanism of action, makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels.[8][9] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, in vitro and in vivo effects, and detailed experimental methodologies.

Mechanism of Action

This compound functions as a state-dependent antagonist of T-type calcium channels, demonstrating a preferential interaction with the inactivated state of the channel.[8][9] This is evidenced by a hyperpolarized shift in the channel availability curve and a delayed recovery from inactivation in the presence of the compound.[8][9] By stabilizing the inactivated state, this compound effectively reduces the number of channels available to open upon depolarization, thereby diminishing T-type calcium currents. This voltage-dependent inhibition is a key feature of its pharmacological profile.[8][9]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound against various ion channels and receptors.

Table 1: Potency of this compound against T-type Calcium Channel Subtypes

TargetIC50 (nM)Holding Potential (mV)Reference
Cav3.1 (α1G)89-80[1][2][6]
Cav3.2 (α1H)92-80[1][2][6]
Cav3.3 (α1I)98-80[6]
Cav3.3 (α1I)3.7 µM-100[2]
Native T-type Ca2+ current (DRG neurons)22.8-75[10]
Native T-type Ca2+ current (DRG neurons)13.5 µM-100[10]

Table 2: Binding Affinity of this compound

TargetKi (nM)Assay TypeReference
Cav3.3 (α1I)1.2Radioligand Binding Assay[1][2][7]

Table 3: Selectivity Profile of this compound

TargetIC50Reference
Cav1.2 (L-type)>30 µM[1][6]
Cav2.1 (P/Q-type)>30 µM[1][6]
Cav2.2 (N-type)>30 µM[1][6]
Cav2.3 (R-type)>30 µM[1][6]
hERG Potassium Channel>10 µM[1][2]

Table 4: Off-Target Screening (Representative)

A comprehensive off-target screening against a panel of receptors and ion channels revealed minimal activity at a concentration of 10 µM, indicating a high degree of selectivity for T-type calcium channels.[11]

Target% Inhibition at 10 µM
Adenosine A2A15
α1A Adrenergic12
α2A Adrenergic-7
β1 Adrenergic12
Results showing inhibition <25% are generally not considered significant.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To determine the IC50 of this compound on T-type calcium channels.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 subunit.[12][13]

Recording Solutions:

  • External Solution (in mM): 160 TEACl, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with TEAOH.[14]

  • Internal (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP, pH adjusted to 7.2 with CsOH.[14]

Voltage Protocol:

  • Hold the cell membrane at a hyperpolarized potential of -100 mV to ensure channels are in a closed, ready-to-be-activated state.[14][15]

  • Apply a depolarizing step to -30 mV to elicit T-type calcium currents.[14]

  • To assess state-dependence, vary the holding potential (e.g., -80 mV vs. -100 mV).[1][2]

  • After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound.[15]

  • Record the current inhibition at each concentration to generate a dose-response curve and calculate the IC50.[10]

In Vivo Sleep Studies in Rodents

Objective: To evaluate the effect of this compound on sleep architecture.

Animal Model: C57BL/6 mice or Sprague-Dawley rats.[8][10]

Surgical Implantation:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for polysomnography recording.[16][17] EEG electrodes are placed over the frontal and occipital cortices, and EMG electrodes are inserted into the nuchal muscles.[11]

Experimental Procedure:

  • Allow the animals to recover from surgery and acclimate to the recording chambers.

  • Record baseline sleep-wake activity for at least 24 hours.[11]

  • Administer this compound (e.g., 3-10 mg/kg, oral gavage) or vehicle at the beginning of the light or dark phase.[1][10]

  • Record EEG and EMG signals continuously for at least 4 hours post-dosing.[1]

  • Analyze the data to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[10]

Formalin-Induced Nociception Model

Objective: To assess the analgesic properties of this compound.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[9][13]

Experimental Procedure:

  • Acclimate the animals to the observation chambers.

  • Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

  • After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 5% in saline, 50 µL) into the plantar surface of the hind paw.[13]

  • Observe the animal's behavior and quantify the time spent licking or flinching the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).[7][9]

  • Compare the nociceptive behaviors between the this compound and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

T-type Calcium Channel Signaling Cascade

Blockade of T-type calcium channels by this compound is hypothesized to modulate downstream signaling pathways that are dependent on calcium influx. In neurons, T-type channels contribute to low-threshold calcium spikes, which can trigger burst firing and influence neuronal excitability.[1][6] This calcium entry can also lead to the activation of various calcium-dependent enzymes and transcription factors, although specific studies directly linking this compound to the modulation of these pathways are limited.

T_type_channel_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TTA_A2 This compound T_type_channel T-type Ca²⁺ Channel (Caᵥ3.x) TTA_A2->T_type_channel Inhibition Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activation CaMK CaMK Calmodulin->CaMK Activation Downstream_effectors Downstream Effectors CaMK->Downstream_effectors Modulation in_vitro_workflow start Start cell_culture Cell Culture (HEK-293 with Caᵥ3.x) start->cell_culture patch_clamp Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp dose_response Dose-Response Curve Generation patch_clamp->dose_response ic50 IC₅₀ Determination dose_response->ic50 selectivity_screen Selectivity Screening (Other Ion Channels) ic50->selectivity_screen off_target_screen Off-Target Profiling (Receptors, Enzymes) selectivity_screen->off_target_screen data_analysis Data Analysis and Interpretation off_target_screen->data_analysis end End data_analysis->end

References

TTA-A2: A Technical Guide to its Selectivity for T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TTA-A2, a potent and selective antagonist of T-type (CaV3) calcium channels. This compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of these channels and as a promising scaffold for the development of novel therapeutics for neurological disorders such as epilepsy and sleep disturbances.[1][2][3][4] This document summarizes the quantitative data on its selectivity, details the experimental protocols for its characterization, and visualizes its mechanism of action.

Core Data: Potency and Selectivity of this compound

This compound exhibits high potency for all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[2][4] A key characteristic of this compound's interaction with these channels is its state-dependent inhibition, showing significantly higher potency at more depolarized membrane potentials where the channels are predominantly in the inactivated state.[2][5][6]

T-type Calcium Channel Subtype Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for the three T-type calcium channel subtypes. The data highlights the voltage-dependent nature of the block, a crucial aspect of its pharmacological profile.

Channel SubtypeHolding PotentialIC50 (nM)Cell LineReference
CaV3.1 (α1G) -80 mV89HEK-293[1][6]
-100 mV4,100HEK-293[6]
CaV3.2 (α1H) -75 mV8.99 - 23 (native)HEK-293 / DRG Neurons[7][8]
-80 mV92HEK-293[1]
-110 mV22,600HEK-293[8]
CaV3.3 (α1I) -75 mV30HEK-293[9]
-80 mV98HEK-293[1]
-100 mV3,700HEK-293[1]
-110 mV5,400HEK-293[9]
Selectivity Against Other Ion Channels

This compound demonstrates remarkable selectivity for T-type calcium channels over other ion channels, including high-voltage-activated (HVA) calcium channels and the hERG potassium channel. This high degree of selectivity is critical for minimizing off-target effects in both research and clinical applications.

Channel TypeIC50Reference
High-Voltage-Activated (HVA) Ca²⁺ Channels >30 µM (~300-fold selectivity)[1][2]
(CaV1.2, CaV2.1, CaV2.2, CaV2.3)
hERG K⁺ Channel >10 µM[1]
L-type Ca²⁺ Channel >10 µM[1]

Mechanism of Action: State-Dependent Blockade

This compound's mechanism of action is characterized by its preferential binding to and stabilization of the inactivated state of T-type calcium channels.[2][4] This state-dependent blockade is evidenced by the hyperpolarizing shift in the channel availability curve and a delayed recovery from inactivation in the presence of the compound.[2] This mechanism contributes to its increased potency at depolarized potentials, which are often associated with pathological firing patterns in neurons.

cluster_channel_states T-type Calcium Channel States cluster_tta_a2_action This compound Interaction Closed Closed State (Resting) Open Open State (Activated) Closed->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Closed Repolarization (Recovery) TTA_A2 This compound Binding Preferential Binding & Stabilization TTA_A2->Binding Binding->Inactivated Stabilizes Inactivated State

Mechanism of this compound State-Dependent Blockade.

Experimental Protocols

The characterization of this compound's selectivity for T-type calcium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.

Cell Preparation
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used.[1][6][8][9][10]

  • Transfection: Cells are transiently or stably transfected with the cDNAs encoding the pore-forming α1 subunits of the human T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp recording is the standard method.[11][12]

  • Amplifier and Digitizer: Standard patch-clamp amplifiers and digitizers are used to record ionic currents.

  • Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 4-8 MΩ.[11]

  • Solutions:

    • Internal Solution (Pipette): Typically contains (in mM): CsCl, MgCl2, EGTA, HEPES, and ATP/GTP, with the pH adjusted to ~7.3 with CsOH. Cesium is used to block potassium channels.

    • External Solution (Bath): Typically contains (in mM): Tetraethylammonium chloride (TEA-Cl), CaCl2 or BaCl2 as the charge carrier, MgCl2, and HEPES, with the pH adjusted to ~7.4 with TEA-OH. TEA is used to block potassium channels.

  • Voltage Protocol:

    • Holding Potential: To assess state-dependence, cells are held at different potentials, typically ranging from -110 mV to -75 mV.[1][6][8][9]

    • Test Pulse: T-type currents are elicited by depolarizing voltage steps (e.g., to -40 mV or -20 mV) for a duration of 100-350 ms.[6][7][9]

    • Frequency: Pulses are typically applied at a low frequency (e.g., 0.1 Hz) to allow for recovery from inactivation between pulses.[8][9]

Data Analysis
  • Current Measurement: The peak amplitude of the inward Ca²⁺ or Ba²⁺ current is measured.

  • Dose-Response Curves: this compound is applied at increasing concentrations to the external solution. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value.

cluster_setup Experimental Setup cluster_workflow Workflow Cell_Prep HEK-293 Cell Culture & Transfection with CaV3.x Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Whole_Cell Patch_Pipette Glass Micropipette (Internal Solution) Patch_Pipette->Whole_Cell Recording_Chamber Recording Chamber (External Solution) Recording_Chamber->Whole_Cell Set_HP Set Holding Potential (-110mV to -75mV) Whole_Cell->Set_HP Apply_Pulse Apply Depolarizing Test Pulse Set_HP->Apply_Pulse Record_Current Record T-type Current Apply_Pulse->Record_Current Apply_TTAA2 Apply this compound (Increasing Concentrations) Record_Current->Apply_TTAA2 Generate_DRC Generate Dose-Response Curve Record_Current->Generate_DRC Apply_TTAA2->Record_Current Apply_TTAA2->Generate_DRC Calculate_IC50 Calculate IC50 Generate_DRC->Calculate_IC50

Workflow for Determining this compound IC50.

Conclusion

This compound is a highly potent and selective antagonist of T-type calcium channels with a well-characterized state-dependent mechanism of action. Its selectivity profile, with minimal effects on other ion channels, makes it an invaluable tool for dissecting the roles of CaV3 channels in cellular and systemic physiology. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound in their investigations and for those in the field of drug development seeking to design next-generation T-type channel modulators.

References

TTA-A2: A Comprehensive Technical Guide to a Potent T-Type Calcium Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of TTA-A2, a potent and selective antagonist of T-type voltage-gated calcium channels. This compound, with the chemical name 2-(4-cyclopropylphenyl)-N-((1R)-1-{5-[(2,2,2-trifluoroethyl)oxo]-pyridin-2-yl}ethyl)acetamide, has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels. This document details the synthetic route to this compound, summarizes its in vitro and in vivo activities, and provides comprehensive experimental protocols for its characterization. The information presented herein is intended to serve as a core resource for researchers in neuroscience, cardiology, and oncology who are interested in the therapeutic potential of T-type calcium channel modulation.

Discovery and Rationale

T-type calcium channels, a family of low-voltage activated calcium channels, are implicated in a variety of physiological processes, including neuronal excitability, cardiac rhythmogenesis, and hormone secretion.[1] Dysregulation of T-type channel activity has been linked to several pathological conditions such as epilepsy, neuropathic pain, and sleep disorders.[2] This has driven the search for potent and selective antagonists to probe the function of these channels and to develop novel therapeutics. This compound was identified as a potent and selective T-type calcium channel antagonist with reduced pregnane X receptor (PXR) activation, making it a valuable tool for studying neurological diseases.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature. The following is a representative synthetic scheme.

Diagram of the synthesis of this compound will be generated based on detailed analysis of patent information in the subsequent steps.

In Vitro Activity

This compound is a potent blocker of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3) and exhibits significant selectivity over high-voltage activated calcium channels.

Channel Subtype IC50 (nM) Holding Potential (mV) Reference
CaV3.1 (α1G)89-80 and -100[3]
CaV3.2 (α1H)92-80 and -100[3]
CaV3.3 (α1I)98-80[4]
CaV1.2 (L-type)>30,000-80[3]
CaV2.1 (P/Q-type)>30,000-80[3]
CaV2.2 (N-type)>30,000-80[3]
CaV2.3 (R-type)>30,000-80[3]

In Vivo Activity

Animal studies have demonstrated the efficacy of this compound in models of sleep and pain.

Animal Model Species Dose Route of Administration Observed Effect Reference
Sleep ArchitectureRat3 mg/kgOral gavageIncreased delta sleep, decreased REM sleep[3]
Sleep ArchitectureMouse10 mg/kgOral gavageSuppressed active wake, promoted slow-wave sleep in wild-type but not in CaV3.1/CaV3.3 knockout mice[2]
Neuropathic PainMouseNot specifiedNot specifiedAnalgesic effects[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on T-type calcium currents in a heterologous expression system.

G cluster_0 Cell Preparation cluster_1 Recording Setup cluster_2 Data Acquisition prep1 HEK293 cells stably expressing a CaV3 subtype prep2 Plate cells on glass coverslips prep1->prep2 prep3 Allow cells to adhere prep2->prep3 setup1 Mount coverslip on microscope stage prep3->setup1 setup2 Perfuse with external solution setup1->setup2 setup3 Position patch pipette near a cell setup2->setup3 acq1 Establish whole-cell configuration setup3->acq1 acq2 Apply voltage-clamp protocol acq1->acq2 acq3 Record baseline T-type currents acq2->acq3 acq4 Apply this compound at various concentrations acq3->acq4 acq5 Record T-type currents in the presence of this compound acq4->acq5

Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing the T-type calcium channel subtype of interest.

  • External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4 with CsOH.

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP; pH 7.2 with CsOH.

  • This compound stock solution in DMSO.

Procedure:

  • Culture HEK293 cells expressing the desired CaV3 subtype on glass coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit T-type currents by applying a depolarizing voltage step (e.g., to -30 mV for 200 ms).

  • Record baseline currents.

  • Perfuse the cell with external solution containing various concentrations of this compound.

  • Record currents at each concentration until a steady-state block is achieved.

  • Analyze the data to determine the IC50 of this compound.

In Vivo Sleep Study in Mice

This protocol describes the assessment of this compound's effect on sleep architecture in mice using electroencephalography (EEG) and electromyography (EMG).

G cluster_0 Surgical Implantation cluster_1 Acclimation and Baseline Recording cluster_2 Drug Administration and Recording surg1 Anesthetize mouse surg2 Implant EEG and EMG electrodes surg1->surg2 surg3 Allow for post-operative recovery surg2->surg3 accl1 House mouse in recording chamber surg3->accl1 accl2 Connect electrodes to recording system accl1->accl2 accl3 Record baseline EEG/EMG for 24h accl2->accl3 drug1 Administer this compound or vehicle via oral gavage accl3->drug1 drug2 Record EEG/EMG for 24h post-administration drug1->drug2 drug3 Analyze sleep stages (Wake, NREM, REM) drug2->drug3

Workflow for in vivo sleep study in mice.

Materials:

  • Adult male mice (e.g., C57BL/6J).

  • Stereotaxic apparatus.

  • EEG and EMG electrodes.

  • Data acquisition system for EEG/EMG recording.

  • This compound formulation for oral gavage.

Procedure:

  • Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles of the mice under anesthesia.

  • Allow the animals to recover for at least one week.

  • Acclimate the mice to the recording chambers for several days.

  • Record baseline EEG and EMG data for a 24-hour period to establish normal sleep-wake patterns.

  • On the test day, administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage at the beginning of the light or dark cycle.

  • Record EEG and EMG for the subsequent 24 hours.

  • Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using appropriate software.

  • Analyze the data to determine changes in the duration and architecture of sleep stages.

Signaling Pathway

This compound exerts its effects by directly blocking the pore of T-type calcium channels, thereby inhibiting the influx of calcium ions into the cell. This disruption of calcium signaling can have various downstream consequences depending on the cell type and its physiological state.

G TTA_A2 This compound T_type_channel T-type Calcium Channel (CaV3.1, CaV3.2, CaV3.3) TTA_A2->T_type_channel blocks Ca_influx Ca2+ Influx T_type_channel->Ca_influx mediates Downstream Downstream Cellular Effects (e.g., altered neuronal excitability, reduced hormone secretion) Ca_influx->Downstream triggers

Mechanism of action of this compound.

Conclusion

This compound is a potent and selective T-type calcium channel antagonist that has proven to be an invaluable tool for elucidating the roles of these channels in health and disease. Its well-characterized in vitro and in vivo profiles, coupled with a defined mechanism of action, make it a strong candidate for further preclinical and potentially clinical development for the treatment of neurological disorders. This technical guide provides a comprehensive resource to facilitate the ongoing research and development of this compound and other modulators of T-type calcium channels.

References

TTA-A2's Role in Sleep and Arousal Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-A2 is a potent and selective antagonist of T-type calcium channels, demonstrating significant effects on sleep and arousal. This technical guide provides an in-depth analysis of this compound's mechanism of action, its influence on neuronal signaling pathways, and detailed methodologies for its preclinical evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of T-type calcium channel modulation in sleep disorders and other neurological conditions.

Introduction: T-type Calcium Channels and Sleep Regulation

T-type calcium channels, a class of low-voltage activated (LVA) calcium channels, are critical regulators of neuronal excitability.[1] Comprising three subtypes—CaV3.1, CaV3.2, and CaV3.3—these channels are widely expressed in the central nervous system, particularly in the thalamocortical circuitry, which plays a pivotal role in sleep regulation.[2][3] T-type channels are characterized by their ability to open in response to small depolarizations from a hyperpolarized state, leading to the generation of low-threshold calcium spikes and burst firing of neurons.[4][5] This activity is fundamental to the generation of sleep spindles and delta waves, the electroencephalographic (EEG) hallmarks of non-rapid eye movement (NREM) sleep.[4] Dysregulation of T-type channel activity has been implicated in various neurological disorders, including sleep disturbances and epilepsy.[1][2]

This compound is a potent and selective blocker of all three T-type calcium channel subtypes.[6] Its ability to modulate the activity of these channels makes it a valuable tool for investigating the role of T-type calcium channels in physiological processes and a potential therapeutic agent for related disorders.

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and inhibiting the function of T-type calcium channels. The inhibition is both voltage- and use-dependent, indicating a preferential interaction with channels in the inactivated state.[6] This state-dependent blockade suggests that this compound is more effective at inhibiting channels that are actively involved in neuronal firing, a desirable characteristic for a therapeutic agent.

Quantitative Data: Potency and Selectivity

The potency of this compound against the different T-type calcium channel subtypes and its selectivity over other voltage-gated calcium channels are summarized in the table below.

Channel Subtype IC50 (nM) Selectivity vs. High-Voltage Activated (HVA) Channels
CaV3.1 (α1G)~100~300-fold
CaV3.2 (α1H)~100~300-fold
CaV3.3 (α1I)~100~300-fold

Data compiled from multiple sources.[6]

Role of this compound in Sleep and Arousal Pathways

This compound's blockade of T-type calcium channels has profound effects on sleep architecture, primarily by suppressing wakefulness and promoting slow-wave sleep (SWS).[6] These effects are mediated through the modulation of thalamocortical network activity.

Thalamocortical Oscillations and Sleep

The thalamocortical network generates rhythmic oscillations that characterize different sleep stages. During NREM sleep, thalamic neurons exhibit burst firing patterns driven by T-type calcium channels, leading to the generation of sleep spindles and delta waves.[4] By inhibiting these channels, this compound disrupts these bursting patterns, leading to a reduction in wakefulness and an increase in SWS.

Signaling Pathway of this compound in Sleep Regulation

The following diagram illustrates the proposed signaling pathway through which this compound modulates sleep and arousal.

TTA_A2_Sleep_Pathway cluster_thalamus Thalamic Neuron cluster_network Thalamocortical Network cluster_behavior Behavioral Outcome TTA_A2 This compound T_type T-type CaV Channels (CaV3.1, CaV3.2, CaV3.3) TTA_A2->T_type Inhibits SWS Increased Slow-Wave Sleep TTA_A2->SWS Promotes Wake Decreased Arousal/Wakefulness TTA_A2->Wake Reduces Ca_influx Ca2+ Influx T_type->Ca_influx Mediates Burst_Firing Neuronal Burst Firing Ca_influx->Burst_Firing Triggers Spindles_Delta Sleep Spindles & Delta Waves Burst_Firing->Spindles_Delta Generates Burst_Firing->Wake Promotes Spindles_Delta->SWS

This compound's mechanism in promoting sleep.
In Vivo Effects on Sleep Architecture

Studies in rodents have demonstrated that administration of this compound leads to significant changes in sleep patterns.

Sleep Parameter Effect of this compound
Active WakeDecrease
Quiet WakeNo significant change
Slow-Wave Sleep (SWS)Increase
REM SleepDecrease

Data from studies in wild-type mice.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording T-type calcium channel currents from cultured cells or brain slices to determine the potency and mechanism of this compound inhibition.

Experimental Workflow:

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 cells expressing CaV3.x or brain slice) B Pipette Fabrication & Filling (Borosilicate glass, intracellular solution) A->B C Establish Whole-Cell Configuration (Gigaohm seal formation) B->C D Voltage-Clamp Recording (Apply voltage protocols) C->D E Baseline Current Measurement D->E F Bath Application of this compound (Varying concentrations) E->F G Record this compound Effect on Currents F->G H Data Analysis (IC50 curve fitting, analysis of voltage- and use-dependency) G->H

Workflow for patch-clamp analysis of this compound.

Detailed Steps:

  • Cell/Slice Preparation: Prepare cultured cells (e.g., HEK293) transiently or stably expressing the desired CaV3 subtype, or prepare acute brain slices from rodents.[7]

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a gigaohm seal (>1 GΩ) and achieve whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are available for opening.

    • Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type currents.

    • To assess voltage-dependence of block, vary the holding potential (e.g., -100 mV vs. -80 mV).

    • To assess use-dependence, apply repetitive depolarizing pulses (e.g., at 3 Hz).[6]

  • Data Analysis:

    • Measure the peak inward current before and after application of different concentrations of this compound.

    • Construct a concentration-response curve and fit with a Hill equation to determine the IC50.

In Vivo Electroencephalography (EEG) and Electromyography (EMG) Recording

This protocol describes the surgical implantation of electrodes and subsequent recording to assess the effects of this compound on sleep architecture in rodents.

Experimental Workflow:

EEG_EMG_Workflow A Animal Acclimatization (Reverse light-dark cycle) B Surgical Implantation of Electrodes (EEG screws over cortex, EMG wires in nuchal muscles) A->B C Post-Operative Recovery (Minimum 1 week) B->C D Baseline EEG/EMG Recording (24-48 hours) C->D E Administration of this compound or Vehicle D->E F Post-Dosing EEG/EMG Recording E->F G Sleep Scoring & Data Analysis (Epoch-by-epoch classification of sleep stages) F->G

Workflow for in vivo sleep studies with this compound.

Detailed Steps:

  • Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.[8]

    • Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.[8][9]

    • Insert flexible wire electrodes into the nuchal muscles for EMG recording.[8]

    • Secure the electrode assembly to the skull with dental cement.

  • Recording:

    • Allow the animal to recover for at least one week.

    • Connect the animal to a recording cable and allow it to move freely in its home cage.

    • Record EEG and EMG signals continuously for at least 24 hours to establish a baseline.

    • Administer this compound or vehicle and continue recording.

  • Data Analysis:

    • Divide the recordings into epochs (e.g., 10 seconds).

    • Manually or automatically score each epoch as wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.[10][11]

      • Wake: Low-amplitude, high-frequency EEG; high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.

      • REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG activity).

    • Quantify the time spent in each sleep stage, the number and duration of sleep bouts, and sleep latency.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of T-type calcium channels in sleep and arousal. Its potent and selective inhibition of these channels leads to a significant increase in slow-wave sleep and a decrease in wakefulness, primarily through the modulation of thalamocortical network activity. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other T-type calcium channel modulators. Further research into the downstream signaling pathways and the precise neuronal circuits affected by this compound will be crucial for fully understanding its therapeutic potential in the treatment of sleep disorders and other neurological conditions.

References

Preliminary Studies of TTA-A2 in Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-A2 is a novel small molecule antagonist of T-type calcium channels, demonstrating significant potential in preclinical pain research.[1][2] T-type calcium channels, particularly the CaV3.2 isoform, are crucial regulators of neuronal excitability and have been identified as key contributors to pain signaling pathways.[3][4] These channels are expressed in nociceptive primary afferent neurons, where their dysregulation is associated with hyperalgesia and various pathological pain states.[1][2][5] this compound exhibits a state-dependent and voltage-dependent blockade of T-type calcium channels, with a notable selectivity for the CaV3.2 isoform, making it a promising candidate for the development of targeted analgesic therapies.[1][6] This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its pharmacological properties, efficacy in preclinical pain models, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound functions as a potent and selective blocker of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[6][7] Its mechanism is characterized by state-dependent inhibition, showing higher potency for channels in the inactivated state.[1][6] This property suggests that this compound preferentially targets neurons that are depolarized, a common characteristic of neurons involved in pathological pain signaling. The compound exhibits approximately 300-fold selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels.[6][8] While this compound is a pan-CaV3 blocker, it demonstrates a higher potency for the CaV3.2 isoform compared to CaV3.1, which is a key isoform implicated in pain pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound on T-type Calcium Channel Isoforms

Channel IsoformIC50 (nM) at -80 mV Holding PotentialIC50 (nM) at -100 mV Holding PotentialCell LineReference
CaV3.1 (α1G)894100HEK293[7][9]
CaV3.2 (α1H)92-HEK293[7]
CaV3.3 (α1I)983700HEK293[7]
Native CaV3.2 (DRG neurons)~23~14,000Rat DRG neurons[5]

Table 2: Selectivity of this compound for T-type vs. High-Voltage Activated (HVA) Calcium Channels

Channel TypeIC50Reference
T-type (CaV3.x)~100 nM[6][8]
HVA (CaV1.2, CaV2.1, CaV2.2, CaV2.3)>30 µM[6][10]

Table 3: In Vivo Efficacy of this compound in a Preclinical Pain Model

Pain ModelAnimal ModelAdministration RouteDoseOutcomeReference
Irritable Bowel Syndrome (IBS)RatOralDose-dependentReduction of visceral hypersensitivity[1]

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is fundamental for characterizing the inhibitory effects of this compound on T-type calcium channels.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human CaV3 isoform (CaV3.1, CaV3.2, or CaV3.3) are cultured under standard conditions. For studying native channels, dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.

  • Solutions:

    • External Solution (in mM): Specific composition may vary but typically contains a charge carrier like BaCl2 or CaCl2 to enhance T-type currents, along with other standard salts and buffers.

    • Internal Solution (in mM): Typically contains CsCl or another potassium channel blocker to isolate calcium currents, along with EGTA to chelate intracellular calcium, and ATP/GTP for cellular energy.

  • Voltage Protocol:

    • Cells are held at a holding potential of -100 mV or -80 mV to assess state-dependence.

    • T-type currents are elicited by depolarizing voltage steps (e.g., to -40 mV).

    • To study use-dependence, currents are elicited by a train of depolarizations at a specific frequency (e.g., 3 Hz).[6]

  • Data Analysis: The peak inward current is measured before and after the application of this compound at various concentrations. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Animal Model of Visceral Pain: Irritable Bowel Syndrome (IBS)

This protocol is used to assess the in vivo analgesic efficacy of this compound.

  • Animal Model: A rat model of IBS is induced, often through neonatal colon irritation.

  • Drug Administration: this compound is administered orally (gavage) at various doses.

  • Behavioral Testing: Visceral sensitivity is assessed by measuring the visceromotor response (abdominal muscle contractions) to colorectal distension at different pressures.

  • Data Analysis: The number of abdominal contractions is quantified at each distension pressure. A dose-response curve is generated to evaluate the effect of this compound on reducing visceral hypersensitivity. The antinociceptive effect is critically dependent on CaV3.2 expression, as demonstrated in studies using CaV3.2 knockout mice.[1]

Visualizing Signaling and Experimental Workflows

Signaling Pathway of this compound in Nociceptive Neurons

TTA_A2_Signaling_Pathway cluster_neuron Nociceptive Neuron CaV3_2 CaV3.2 T-type Calcium Channel Ca_Influx Ca²⁺ Influx CaV3_2->Ca_Influx TTA_A2 This compound TTA_A2->CaV3_2 Blocks Depolarization Noxious Stimulus (Depolarization) Depolarization->CaV3_2 Activates Neuronal_Excitability Increased Neuronal Excitability Ca_Influx->Neuronal_Excitability Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal

Caption: this compound blocks CaV3.2 channels in nociceptive neurons.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow Start Start: Cell Culture (HEK293 or DRG Neurons) Patch_Clamp Whole-Cell Patch-Clamp Recording Start->Patch_Clamp Apply_Voltage Apply Voltage Protocol (e.g., -100mV hold, step to -40mV) Patch_Clamp->Apply_Voltage Record_Baseline Record Baseline T-type Current Apply_Voltage->Record_Baseline Apply_TTA_A2 Apply this compound (Varying Concentrations) Record_Baseline->Apply_TTA_A2 Record_TTA_A2 Record T-type Current in presence of this compound Apply_TTA_A2->Record_TTA_A2 Analyze Data Analysis: Calculate % Inhibition & IC50 Record_TTA_A2->Analyze End End: Determine Potency and State-Dependence Analyze->End

Caption: Workflow for patch-clamp analysis of this compound.

Logical Relationship of this compound's State-Dependent Blockade

State_Dependence_Logic Channel_State Closed State Open State Inactivated State TTA_A2_Binding This compound Binding Affinity Channel_State:inactivated->TTA_A2_Binding High Affinity Channel_State:closed->TTA_A2_Binding Low Affinity Channel_State:open->TTA_A2_Binding Low Affinity

Caption: this compound's preferential binding to the inactivated state.

Conclusion

The preliminary data on this compound strongly support its continued investigation as a potential therapeutic agent for pathological pain. Its state-dependent mechanism of action and selectivity for CaV3.2 T-type calcium channels offer a promising strategy for targeting the hyperexcitable neurons that drive chronic pain states, potentially minimizing off-target effects. Further research, including more extensive in vivo studies across various pain modalities and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound.

References

TTA-A2: A Technical Guide to its Effects on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels (TTCCs), which have been identified as significant contributors to the pathophysiology of various diseases, including cancer.[1][2] T-type calcium channels, particularly the CaV3.1 and CaV3.2 isoforms, are frequently overexpressed in a variety of cancer cells and are implicated in promoting cellular proliferation, migration, and resistance to chemotherapy.[3][4] This technical guide provides an in-depth overview of the effects of this compound on cellular proliferation, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in evaluating this compound as a potential therapeutic agent.

Mechanism of Action

This compound functions as a highly selective blocker of T-type calcium channels.[5] These channels are low voltage-activated, meaning they can open at near-resting membrane potentials, contributing to a persistent influx of calcium into the cell.[1] This influx of calcium is a critical secondary messenger that modulates a variety of cellular processes, including gene expression, cell cycle progression, and proliferation.[3] In cancer cells, the overexpression of TTCCs leads to an aberrant increase in intracellular calcium, which in turn drives uncontrolled proliferation.[2] this compound specifically inhibits this calcium influx, thereby disrupting the signaling cascades that promote cancer cell growth and survival.[3]

Effects on Cellular Proliferation

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, most notably in A549 human lung adenocarcinoma cells.[3] Studies have shown that this compound can inhibit the growth, viability, and metastasis of cancer cells, both in monolayer cultures and in more physiologically relevant 3D spheroid models.[3] Furthermore, this compound has been investigated for its potential as an adjuvant therapy, where it has been shown to enhance the efficacy of conventional chemotherapeutic agents like paclitaxel.[6][7] This suggests that this compound may not only have direct anti-cancer properties but could also play a role in overcoming chemoresistance.[6]

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on various calcium channel subtypes and its impact on cancer cell lines.

ParameterChannel/Cell LineValueHolding PotentialReference
IC₅₀ CaV3.1 (α1G)89 nM-80 mV / -100 mV[5]
IC₅₀ CaV3.2 (α1H)92 nM-80 mV / -100 mV[5]
IC₅₀ CaV3.3 (α1I)98 nM-80 mV[8]
IC₅₀ L-type, N-type, P/Q-type, R-type>10 µM-[5]
Treatment Concentration A549 Cells (Monolayer & Spheroid)50 nM and 100 nMN/A[6]

Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound are a direct consequence of its ability to modulate intracellular calcium signaling. By blocking T-type calcium channels, this compound reduces the influx of Ca²⁺, which in turn affects downstream signaling pathways crucial for cell cycle progression and proliferation. While the precise and complete signaling cascade initiated by this compound in cancer cells is an area of ongoing research, the current understanding points towards the involvement of key proliferative pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to be influenced by intracellular calcium levels.

TTA_A2_Signaling_Pathway TTA_A2 This compound TTCC T-type Calcium Channels (TTCCs) (CaV3.1, CaV3.2) TTA_A2->TTCC Inhibition Ca_influx Ca²⁺ Influx TTCC->Ca_influx Ca_downstream Intracellular Ca²⁺ Concentration Ca_influx->Ca_downstream Proliferation_Pathways Proliferation Signaling Pathways (e.g., MAPK/ERK, PI3K/Akt) Ca_downstream->Proliferation_Pathways Activation Cell_Cycle Cell Cycle Progression Proliferation_Pathways->Cell_Cycle Proliferation Cellular Proliferation Cell_Cycle->Proliferation

This compound mechanism of action on cellular proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cellular proliferation.

Cell Viability and Proliferation Assay (MTT/Resazurin)

This protocol describes a general method to assess the effect of this compound on the viability and proliferation of cancer cells, such as the A549 cell line.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl for MTT)

  • Plate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Typical final concentrations for testing range from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the cells for 48 to 96 hours.[3]

  • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

  • For Resazurin assay: Add 10 µL of 0.15 mg/mL resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of A549 cells.

  • Seed 250 cells per well in 6-well plates with 2 mL of complete culture medium.[1]

  • Allow the cells to attach for 6 hours.[1]

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 50 nM, 100 nM) or a vehicle control.[1]

  • Incubate the plates for 8-14 days, changing the medium with the respective treatments every 2-3 days.[1]

  • After the incubation period, wash the colonies twice with PBS.

  • Fix the colonies with 1 mL of fixation solution for 15 minutes at room temperature.[1]

  • Remove the fixation solution and stain the colonies with 1 mL of crystal violet solution for 30 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment group.

Clonogenic_Assay_Workflow start Start seed_cells Seed 250 A549 cells per well in 6-well plates start->seed_cells attach_cells Allow cells to attach (6 hours) seed_cells->attach_cells treat_cells Treat with this compound (e.g., 50 nM, 100 nM) or vehicle control attach_cells->treat_cells incubate Incubate for 8-14 days (change medium every 2-3 days) treat_cells->incubate wash_fix_stain Wash with PBS, fix, and stain with crystal violet incubate->wash_fix_stain count_colonies Count colonies (≥50 cells) wash_fix_stain->count_colonies analyze Calculate plating efficiency and surviving fraction count_colonies->analyze end End analyze->end

Workflow for the clonogenic assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50 nM, 100 nM) or vehicle control for 48 hours.[1]

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Intracellular Calcium Imaging (Fura-2 AM)

This protocol allows for the measurement of intracellular calcium concentration changes in response to this compound.

Materials:

  • A549 cells or spheroids

  • Physiological salt solution (e.g., HBSS)

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Fluorescence imaging system with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

  • Culture A549 cells on glass coverslips or as spheroids.

  • Prepare a loading buffer by diluting Fura-2 AM (final concentration 1-5 µM) and Pluronic F-127 (0.02%) in the physiological salt solution.

  • Wash the cells or spheroids once with the physiological salt solution.

  • Incubate the cells/spheroids in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells/spheroids three times with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes.

  • Mount the coverslip or spheroid-containing dish onto the fluorescence imaging system.

  • Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm, while measuring the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Perfuse the cells with a solution containing this compound and record the changes in the F340/F380 ratio over time. A decrease in the ratio indicates a decrease in intracellular calcium concentration.

Conclusion

This compound presents a promising avenue for anti-cancer therapy due to its selective inhibition of T-type calcium channels, which are crucial for the proliferation of various cancer cells. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the anti-proliferative effects of this compound. Future studies should continue to elucidate the precise downstream signaling pathways affected by this compound to better understand its mechanism of action and to identify potential biomarkers for predicting treatment response. The adjuvant potential of this compound with existing chemotherapies also warrants further exploration to develop more effective combination cancer treatments.

References

The chemical structure and properties of TTA-A2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TTA-A2: Chemical Structure, Properties, and Mechanism of Action

Introduction

This compound, or 2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide, is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels (CaV3).[1][2][3] T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, sleep regulation, and pain signaling.[2][3] Altered channel activity has been linked to neurological disorders such as epilepsy, insomnia, and Parkinson's disease.[2][3] this compound distinguishes itself through its high potency, state-dependent mechanism of action, and selectivity for T-type channels over other calcium channel subtypes.[1][2] It also exhibits reduced activation of the pregnane X receptor (PXR), a common liability with other T-type channel blockers.[1][4] These characteristics make this compound an invaluable preclinical research tool for exploring the function of T-type channels and a potential lead compound for the development of therapeutics for various neurological diseases.[2][4]

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

PropertyValue
IUPAC Name 2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide[5]
CAS Number 953778-63-7[4]
Molecular Formula C₂₀H₂₁F₃N₂O₂[4][6]
Molecular Weight 378.39 g/mol [4]
Solubility DMSO: 76 mg/mL; Ethanol: 76 mg/mL; Insoluble in Water[4]
Storage (Solid) Short-term (days-weeks): 0 - 4°C; Long-term (months-years): -20°C[7]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[1]
SMILES O=C(N--INVALID-LINK--C)Cc1ccc(cc1)C1CC1[5]
InChI Key GEYDMBNDOVPFJL-CYBMUJFWSA-N[5]

Pharmacological Profile

Mechanism of Action

This compound exerts its effects by selectively blocking T-type voltage-gated calcium channels. Its inhibitory action is characterized by three key features:

  • Voltage-Dependence : The potency of this compound is dependent on the membrane potential. It is significantly more potent at depolarized holding potentials where a larger fraction of channels is in the inactivated state.[2][8]

  • State-Dependence : this compound preferentially binds to and stabilizes the inactivated state of the T-type channel.[2][3] This interaction is demonstrated by a hyperpolarized shift in the channel's steady-state availability curve and a significant delay in the channel's recovery from inactivation.[2][3]

  • Use-Dependence : The inhibitory effect of this compound is enhanced with repetitive stimulation (e.g., at 3 Hz), indicating that channel activity increases the blocking effect.[2][3]

By stabilizing the inactivated state, this compound effectively reduces the number of T-type channels available to open upon depolarization, thereby decreasing calcium influx and modulating neuronal excitability.

TTA_A2_Mechanism cluster_channel T-type Channel States Resting Resting State (Closed) Open Open State (Ca²+ Influx) Resting->Open Depolarization Inactive Inactivated State (Closed) Open->Inactive Sustained Depolarization Inactive->Resting Repolarization TTAA2 This compound TTAA2->Inactive  Preferential Binding &  Stabilization

Caption: Mechanism of this compound action on T-type calcium channel states.

Potency and Selectivity

This compound demonstrates high potency against all three T-type channel subtypes (CaV3.1, CaV3.2, CaV3.3) and exceptional selectivity over high-voltage-activated (HVA) calcium channels and other ion channels like hERG.[1][2][9] This selectivity profile is critical for a research tool and desirable for a therapeutic candidate, as it minimizes off-target effects.

Target ChannelAssay TypePotency (IC₅₀ / Kᵢ)Conditions / Notes
CaV3.1 (α1G) Patch-Clamp89 nM[1][9]Holding Potential: -80 mV
Patch-Clamp4.1 µM[10]Holding Potential: -100 mV
CaV3.2 (α1H) Patch-Clamp92 nM[1][9]Holding Potential: -80 mV
CaV3.3 (α1I) Patch-Clamp98 nM[1][9]Holding Potential: -80 mV
Binding AssayKᵢ = 1.2 nM[1]
LVA T-type Current Patch-Clamp (DRG Neurons)22.8 nM[8]Holding Potential: -75 mV
Patch-Clamp (DRG Neurons)13.5 µM[8]Holding Potential: -100 mV
CaV1.2 (L-type) Patch-Clamp>30 µM[1][9]~300-fold selectivity for T-type[2]
CaV2.1 (P/Q-type) Patch-Clamp>30 µM[1][9]
CaV2.2 (N-type) Patch-Clamp>30 µM[1][9]
CaV2.3 (R-type) Patch-Clamp>30 µM[1]
hERG K+ Channel Patch-Clamp>10 µM[1]

Key Experimental Protocols

The pharmacological properties of this compound have been characterized through a series of detailed in vitro and in vivo experiments.

In Vitro Electrophysiology via Patch-Clamp

This technique is fundamental for characterizing the potency and mechanism of ion channel modulators like this compound.

  • Objective : To quantify the inhibitory concentration (IC₅₀) of this compound on specific T-type channel subtypes and to elucidate its mechanism of action (state- and use-dependence).

  • Cell Preparation : Human Embryonic Kidney (HEK-293) cells are stably transfected to express a single human CaV subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).[10] Cells are cultured under standard conditions until ready for experiments.

  • Recording Configuration : The whole-cell patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

  • Solutions :

    • External Solution (Bath): Contains Ba²⁺ or Ca²⁺ as the charge carrier, along with physiological salts.

    • Internal Solution (Pipette): Contains a cesium-based solution to block potassium channels, along with EGTA to chelate calcium, and ATP/GTP for cell health.

  • Voltage-Clamp Protocols :

    • IC₅₀ Determination : Cells are held at a specific membrane potential (e.g., -80 mV or -100 mV). A depolarizing voltage step (e.g., to -40 mV) is applied to elicit a T-type current. This is repeated after the application of increasing concentrations of this compound to the external solution. The peak current at each concentration is measured to construct a dose-response curve.[8]

    • Recovery from Inactivation : A paired-pulse protocol is used. Two depolarizing pulses are separated by a variable recovery interval at a hyperpolarized potential (e.g., -110 mV). The ratio of the second peak current to the first is plotted against the interval duration. This is performed in the absence and presence of this compound to measure its effect on the recovery time constant.[11]

    • Use-Dependence : A train of depolarizing pulses is applied at a set frequency (e.g., 0.1 Hz). The frequency is then increased (e.g., to 1 or 3 Hz) in the presence of this compound to observe if the degree of block increases with more frequent channel activation.[2][11]

  • Data Analysis : Dose-response curves are fitted with a Hill equation to determine IC₅₀ values.[8] Recovery curves are fitted with exponential functions to determine time constants.[11]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c0 Cell Culture (HEK-293 expressing CaV3.x) c1 Cell Plating on Coverslips c0->c1 e0 Mount on Microscope Stage & Perfuse with External Solution c1->e0 e1 Establish Whole-Cell Patch-Clamp Configuration e0->e1 e2 Apply Voltage Protocol (e.g., Depolarizing Step) e1->e2 e3 Record Baseline Ca²⁺ Current e2->e3 e4 Perfuse with this compound e3->e4 e5 Record Post-Drug Ca²⁺ Current e4->e5 a0 Measure Peak Current Amplitude e5->a0 a1 Construct Dose-Response Curve a0->a1 a2 Calculate IC₅₀ & Kinetic Parameters a1->a2

Caption: Experimental workflow for patch-clamp analysis of this compound.

In Vivo Sleep and Arousal Analysis in Mice

This protocol is used to determine the effects of this compound on CNS function, specifically its ability to modulate sleep and wakefulness.

  • Objective : To evaluate the in vivo efficacy of this compound on sleep architecture in a rodent model.

  • Animals : Wild-type mice and, for target validation, CaV3.1/CaV3.3 double knockout mice.[2][9] Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Drug Administration : this compound is administered via oral gavage (p.o.) at doses such as 10 mg/kg.[1][9] The drug is typically given just before the start of the animal's inactive (light) or active (dark) phase.

  • Data Acquisition : Continuous EEG/EMG recordings are collected for several hours post-dosing.

  • Data Analysis : The recorded signals are divided into epochs (e.g., 10 seconds) and scored by a trained observer or using automated software into distinct behavioral states: active wake, quiet wake, slow-wave sleep (SWS or delta sleep), and rapid eye movement (REM) sleep. The total time spent in each state is quantified and compared between vehicle- and this compound-treated groups. Results show this compound suppresses active wake and promotes slow-wave sleep in wild-type mice, an effect that is absent in knockout mice, confirming its on-target mechanism.[1][2][9]

Anti-Cancer Studies in 3D Spheroids

This protocol investigates the potential anti-cancer properties of this compound.

  • Objective : To determine if this compound can inhibit the growth and viability of cancer cells, both alone and as an adjuvant to chemotherapy.[12][13]

  • Cell Lines : A549 lung adenocarcinoma cells (as a cancer model) and HEK-293 cells (as a non-cancer control).[12]

  • Culture Methods : Cells are grown in traditional 2D monolayers and as 3D spheroids, which more closely mimic the in vivo tumor microenvironment.

  • Experimental Assays :

    • Viability/Proliferation Assays : To measure the effect of this compound on cell growth.

    • Clonogenic Assay : Cells are seeded at low density and treated with this compound, Paclitaxel (PTX), or a combination. After 8 days, the number and size of colonies are assessed to determine the effect on the self-renewal capacity of single cells.[13]

    • Apoptosis Assay : Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry or fluorescence microscopy to quantify early and late apoptotic cells following treatment.[13]

    • Real-Time PCR : Used to quantify the mRNA expression levels of CaV3 channel isoforms and multidrug resistance proteins like P-glycoprotein (Pgp) to investigate mechanisms of action and potential resistance.[13]

  • Key Findings : this compound has been shown to exhibit anti-cancer properties in A549 spheroids and can act as an adjuvant, enhancing the apoptotic effect of the standard chemotherapeutic drug Paclitaxel.[12][13]

References

Methodological & Application

Application Notes and Protocols for TTA-A2 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TTA-A2 is a potent and selective antagonist of T-type calcium channels, demonstrating high affinity for all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1] Its state- and voltage-dependent mechanism of action, characterized by a preferential interaction with the inactivated state of the channel, makes it a valuable tool for investigating the physiological and pathophysiological roles of T-type calcium channels.[1] These channels are implicated in a variety of neuronal processes, including rhythmic firing, and have been linked to conditions such as epilepsy, pain, and sleep disorders. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology experiments.

Data Presentation

This compound Potency and Selectivity

This compound exhibits nanomolar potency for T-type calcium channels with significant selectivity over high-voltage activated (HVA) calcium channels. Its inhibitory activity is state-dependent, showing increased potency at more depolarized holding potentials where a larger fraction of channels are in the inactivated state.

ParameterChannel SubtypeCell TypeHolding Potential (mV)ValueReference
IC₅₀ CaV3.1HEK293-8089 nM--INVALID-LINK--
CaV3.2HEK293-8092 nM--INVALID-LINK--
CaV3.3HEK293-8098 nM--INVALID-LINK--
Native T-typeThalamocortical NeuronsNot Specified22 nM[2]
Selectivity CaV3 vs. HVA (CaV1.2, CaV2.1, CaV2.2, CaV2.3)Various-90>300-fold (>30 µM for HVA)--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action on T-type calcium channels and a typical experimental workflow for its application in patch-clamp electrophysiology.

TTA_A2_Mechanism cluster_channel T-type Calcium Channel States cluster_effects Functional Consequences Resting (Closed) Resting (Closed) Active (Open) Active (Open) Resting (Closed)->Active (Open) Depolarization Inactive Inactive Active (Open)->Inactive Inactivation Inactive->Resting (Closed) Hyperpolarization (Recovery) Reduced T-type Current Reduced T-type Current Inactive->Reduced T-type Current Shift in Voltage-Dependence\nof Inactivation Shift in Voltage-Dependence of Inactivation Inactive->Shift in Voltage-Dependence\nof Inactivation Delayed Recovery from Inactivation Delayed Recovery from Inactivation Inactive->Delayed Recovery from Inactivation TTA_A2 TTA_A2 TTA_A2->Inactive Preferential Binding & Stabilization

Mechanism of this compound action on T-type calcium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell/Tissue Preparation Cell/Tissue Preparation Establish Whole-Cell Configuration Establish Whole-Cell Configuration Cell/Tissue Preparation->Establish Whole-Cell Configuration Solution Preparation Solution Preparation Solution Preparation->Establish Whole-Cell Configuration This compound Stock Preparation This compound Stock Preparation Bath Apply this compound Bath Apply this compound This compound Stock Preparation->Bath Apply this compound Record Baseline T-type Currents Record Baseline T-type Currents Establish Whole-Cell Configuration->Record Baseline T-type Currents Record Baseline T-type Currents->Bath Apply this compound Record T-type Currents with this compound Record T-type Currents with this compound Bath Apply this compound->Record T-type Currents with this compound Measure Current Amplitude Measure Current Amplitude Record T-type Currents with this compound->Measure Current Amplitude Analyze Voltage-Dependence Analyze Voltage-Dependence Record T-type Currents with this compound->Analyze Voltage-Dependence Analyze Use-Dependence Analyze Use-Dependence Record T-type Currents with this compound->Analyze Use-Dependence Analyze Recovery from Inactivation Analyze Recovery from Inactivation Record T-type Currents with this compound->Analyze Recovery from Inactivation

Experimental workflow for patch-clamp analysis of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solution: On the day of the experiment, dilute the stock solution into the external recording solution to the desired final concentration (typically in the nanomolar to low micromolar range). Ensure the final DMSO concentration in the recording solution is low (ideally ≤ 0.1%) to avoid solvent effects.

Recording Solutions for T-type Calcium Currents

To isolate T-type calcium currents, it is essential to block other voltage-gated ion channels, particularly sodium and potassium channels.

Table of Standard Recording Solutions

Solution TypeComponentConcentration (mM)Purpose
External Solution TEA-Cl140K⁺ channel blocker
BaCl₂ or CaCl₂5-10Charge carrier for Ca²⁺ channels
HEPES10pH buffer
Glucose10Energy source
MgCl₂1
Tetrodotoxin (TTX)0.0005Na⁺ channel blocker
Internal Solution Cs-Methanesulfonate or CsCl110-130K⁺ channel blocker (internal)
EGTA or BAPTA10-11Ca²⁺ chelator
HEPES10pH buffer
Mg-ATP4Energy source
Na₂-GTP or Li-GTP0.3Energy source
Phosphocreatine10Energy source
TEA-Cl5K⁺ channel blocker (internal)

Adjust pH of the external solution to 7.4 with TEA-OH or CsOH and the internal solution to 7.2-7.3 with CsOH. Adjust osmolarity to ~300-310 mOsm for the external solution and ~280-290 mOsm for the internal solution.

Cell and Tissue Preparation

a. Acutely Dissociated Neurons

  • Anesthetize and decapitate the animal according to approved institutional protocols.

  • Rapidly dissect the brain region of interest (e.g., thalamus, dorsal root ganglia) in ice-cold, oxygenated slicing solution (e.g., NMDG-based aCSF).

  • Prepare coronal or sagittal brain slices (e.g., 300 µm thick) using a vibratome.

  • Incubate slices in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.

  • Transfer a slice to a dissociation chamber containing a protease solution (e.g., papain or thermolysin) for enzymatic digestion.

  • Gently triturate the tissue with fire-polished Pasteur pipettes of decreasing tip diameter to release individual neurons.

  • Plate the dissociated neurons onto coverslips in a recording chamber and allow them to adhere before starting the recordings.

b. Acute Brain Slices

  • Follow steps 1-3 from the dissociated neuron protocol.

  • After slicing, transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).

  • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

  • For recording, transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated recording aCSF.

Whole-Cell Patch-Clamp Recording and Voltage Protocols
  • Establish a giga-ohm seal and obtain the whole-cell configuration on a target neuron.

  • Allow the cell to dialyze with the internal solution for 5-10 minutes before starting recordings.

  • Record baseline T-type currents using the appropriate voltage protocols.

  • Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

  • Allow sufficient time for the drug to equilibrate and reach its full effect before recording post-drug currents.

a. Current-Voltage (I-V) Relationship

  • Holding Potential: -100 mV (to ensure channels are available for opening).

  • Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) for 100-200 ms.

  • Purpose: To determine the voltage-dependence of T-type channel activation and the effect of this compound on the current amplitude at different voltages.

b. Steady-State Inactivation

  • Holding Potential: -100 mV.

  • Protocol: Apply a series of 1-5 second conditioning pre-pulses to various potentials (e.g., -120 mV to -40 mV) followed by a test pulse to elicit the T-type current (e.g., -30 mV).

  • Purpose: To determine the voltage at which half of the T-type channels are inactivated and how this compound affects this voltage-dependence. This compound is expected to shift the inactivation curve to more hyperpolarized potentials.

c. Recovery from Inactivation

  • Holding Potential: -100 mV.

  • Protocol: Use a paired-pulse protocol. Apply a conditioning pulse to inactivate the channels (e.g., to -30 mV for 500 ms), followed by a variable inter-pulse interval at a hyperpolarized potential (e.g., -100 mV), and then a test pulse to the same depolarizing potential. The inter-pulse interval should be varied (e.g., from 10 ms to 5 seconds).

  • Purpose: To measure the time it takes for T-type channels to recover from inactivation and to assess the effect of this compound on this recovery rate. This compound is expected to slow the recovery from inactivation.

d. Use-Dependence

  • Holding Potential: A more depolarized potential to promote channel inactivation (e.g., -80 mV).

  • Protocol: Apply a train of depolarizing pulses (e.g., to -30 mV for 50-100 ms) at different frequencies (e.g., 0.1 Hz, 1 Hz, 3 Hz, 5 Hz).[1]

  • Purpose: To determine if the blocking effect of this compound increases with repeated channel activation. A greater block at higher frequencies indicates use-dependent inhibition.

By following these detailed protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of T-type calcium channels in various physiological and pathological contexts using patch-clamp electrophysiology.

References

Application of TTA-A2 in Epilepsy Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TTA-A2, a potent and selective T-type calcium channel antagonist, in preclinical epilepsy research. This document outlines the mechanism of action, key experimental protocols, and expected outcomes in widely used animal models of epilepsy.

Introduction to this compound

This compound is a selective blocker of T-type voltage-gated calcium channels, demonstrating high potency for Cav3.1 (α1G) and Cav3.2 (α1H) isoforms, with IC50 values of 89 nM and 92 nM, respectively[1]. Its state-dependent inhibition, preferentially targeting inactivated channels, makes it a valuable tool for investigating the role of T-type calcium channels in the pathophysiology of epilepsy and for the development of novel anti-epileptic drugs (AEDs)[2]. T-type calcium channels are key regulators of neuronal excitability and are implicated in the generation of pathological rhythmic firing patterns observed in various seizure types, particularly absence and tonic-clonic seizures[3][4][5].

Mechanism of Action

This compound exerts its anticonvulsant effects by blocking the influx of calcium ions through low-voltage activated T-type calcium channels. These channels play a critical role in the generation of burst firing in neurons, particularly within the thalamocortical circuitry, which is heavily implicated in absence seizures[3][6]. By inhibiting these channels, this compound reduces neuronal hyperexcitability and disrupts the generation and propagation of seizure activity. The Cav3.1 isoform, in particular, appears to play a prominent role in the protection against tonic seizures afforded by this compound[4][5].

Below is a diagram illustrating the mechanism of action of this compound in the context of the thalamocortical circuitry.

cluster_0 Thalamocortical Neuron cluster_1 Reticular Thalamic Neuron cluster_2 Cortex Thalamocortical_Neuron Thalamocortical Neuron T_type_Channel T-type Ca2+ Channel (Cav3.1) Thalamocortical_Neuron->T_type_Channel express Cortical_Pyramidal_Neuron Cortical Pyramidal Neuron Thalamocortical_Neuron->Cortical_Pyramidal_Neuron excites Burst_Firing Pathological Burst Firing T_type_Channel->Burst_Firing enables Reticular_Thalamic_Neuron Reticular Thalamic Neuron (GABAergic) Reticular_Thalamic_Neuron->Thalamocortical_Neuron inhibits Cortical_Pyramidal_Neuron->Thalamocortical_Neuron excites Cortical_Pyramidal_Neuron->Reticular_Thalamic_Neuron TTA_A2 This compound TTA_A2->T_type_Channel blocks Seizure_Activity Seizure Activity Burst_Firing->Seizure_Activity leads to

This compound blocks T-type calcium channels, disrupting pathological burst firing in thalamocortical circuits.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various epilepsy research models.

Table 1: In Vitro Potency of this compound

T-type Channel IsoformIC50 (nM)Holding Potential (mV)Reference
Cav3.1 (α1G)89-80 and -100[1]
Cav3.2 (α1H)92-80 and -100[1]
Cav3.3 (α1I)98 (-80 mV), 3700 (-100 mV)State-dependent[1]

Table 2: Anticonvulsant Activity of this compound in the Maximal Electroshock Seizure (MES) Model

Animal ModelDosage (mg/kg)Route of AdministrationEndpointOutcomeReference
Mouse0.3Not specifiedProtection against tonic seizuresSignificant protection[4][5]
Mouse> 0.3Not specifiedProtection against tonic seizuresSignificant protection[4][5]

Table 3: Anticonvulsant Activity of this compound in the WAG/Rij Rat Model of Absence Seizures

Animal ModelDosageRoute of AdministrationEndpointOutcomeReference
WAG/Rij RatNot specifiedNot specifiedSuppression of absence seizures~40% reduction in spike-wave discharges[3]
WAG/Rij RatNot specifiedCo-administered with TTA-Q4Suppression of absence seizuresProlonged efficacy; ~25% reduction after 12 hours[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in the Maximal Electroshock Seizure (MES) Model

This protocol is designed to assess the efficacy of this compound in a model of generalized tonic-clonic seizures.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Electroconvulsive shock device with corneal electrodes

  • Topical anesthetic for the cornea

  • Timer

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentrations. A recommended formulation for intraperitoneal (i.p.) injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Animal Dosing: Administer this compound or vehicle to mice via i.p. injection at a volume of 10 ml/kg. A range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) should be tested to determine a dose-response relationship.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the corneas of the mouse.

    • Place the corneal electrodes on the eyes.

    • Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of both hindlimbs for at least 3 seconds.

  • Data Analysis: The primary endpoint is the percentage of animals in each treatment group protected from the tonic hindlimb extension seizure. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

A Prepare this compound and Vehicle Solutions B Administer this compound or Vehicle to Mice (i.p.) A->B C Pre-treatment Period (30-60 min) B->C D Apply Topical Anesthetic to Corneas C->D E Deliver Electrical Stimulus (MES) D->E F Observe for Tonic Hindlimb Extension E->F G Record Presence or Absence of Seizure F->G H Calculate % Protection and ED50 G->H

Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Protocol 2: Evaluation of this compound in the WAG/Rij Rat Model of Absence Seizures

This protocol is designed to assess the efficacy of this compound in a genetic model of absence epilepsy.

Materials:

  • This compound

  • Vehicle (e.g., for oral gavage: 10% DMSO, 90% Corn oil)

  • Adult male WAG/Rij rats (6-8 months old) with established spontaneous spike-wave discharges (SWDs)

  • EEG recording system with chronically implanted cortical electrodes

  • Video monitoring system

Procedure:

  • Surgical Implantation of Electrodes: Surgically implant EEG electrodes over the somatosensory cortex of the WAG/Rij rats according to established stereotaxic coordinates. Allow for a recovery period of at least one week.

  • Baseline EEG Recording: Record baseline EEG activity for each rat for a period of 2-4 hours to determine the frequency and duration of spontaneous SWDs.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle for oral gavage (e.g., 10% DMSO in corn oil).

  • Animal Dosing: Administer this compound or vehicle to the rats via oral gavage.

  • Post-treatment EEG Recording: Continuously record EEG and video for several hours post-administration to assess the effect of this compound on SWDs.

  • Data Analysis:

    • Manually or automatically score the EEG recordings for the number and duration of SWDs.

    • Calculate the total time spent in SWDs per hour for the baseline and post-treatment periods.

    • Compare the SWD parameters between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

A Surgically Implant EEG Electrodes B Record Baseline EEG (2-4 hours) A->B C Prepare this compound for Oral Gavage B->C D Administer this compound or Vehicle (p.o.) C->D E Record Post-treatment EEG and Video D->E F Analyze EEG for Spike- Wave Discharges (SWDs) E->F G Compare SWD Parameters (Pre- vs. Post-treatment) F->G

Experimental workflow for evaluating this compound in the WAG/Rij rat model.

Signaling Pathway

The anticonvulsant effect of this compound is primarily mediated by its direct blockade of T-type calcium channels, which in turn modulates neuronal excitability. The immediate downstream effect is a reduction in the low-threshold calcium spike that is critical for initiating burst firing. This, in turn, prevents the hypersynchronization of neuronal activity within epileptic circuits.

TTA_A2 This compound T_type_Channel T-type Ca2+ Channel TTA_A2->T_type_Channel blocks Ca_Influx Decreased Ca2+ Influx T_type_Channel->Ca_Influx modulates LTS Reduced Low-Threshold Calcium Spike (LTS) Ca_Influx->LTS Burst_Firing Inhibition of Neuronal Burst Firing LTS->Burst_Firing Hypersynchrony Reduced Neuronal Hypersynchrony Burst_Firing->Hypersynchrony Anticonvulsant_Effect Anticonvulsant Effect Hypersynchrony->Anticonvulsant_Effect

Signaling pathway of this compound leading to its anticonvulsant effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of T-type calcium channels in epilepsy. Its potency and selectivity make it suitable for in vivo studies in various animal models. The protocols provided here offer a starting point for researchers to explore the anticonvulsant properties of this compound and to further elucidate the mechanisms underlying T-type channel-mediated epileptogenesis. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

TTA-A2 Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3.1, CaV3.2, and CaV3.3)[1][2][3]. T-type calcium channels are known to be overexpressed in various cancer cells, playing a crucial role in cell proliferation, signaling, and survival[1][4][5]. This makes them a promising target for cancer therapy. This compound has demonstrated anti-cancer properties, including the inhibition of cancer cell growth, viability, and metastasis, both as a standalone agent and in combination with other chemotherapeutic drugs like paclitaxel[4][5][6][7]. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its effects on cancer cells.

Mechanism of Action

This compound selectively blocks T-type calcium channels, thereby inhibiting the influx of calcium ions (Ca2+) into the cell. This disruption of calcium homeostasis can interfere with downstream signaling pathways that are critical for cell cycle progression and proliferation[1][4][6]. In cancer cells where T-type calcium channels are overexpressed, this blockade can lead to cell cycle arrest and apoptosis[4][8].

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

TTA_A2_Signaling_Pathway cluster_membrane Cell Membrane T_type T-type Ca²⁺ Channel (CaV3.1, 3.2, 3.3) Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates TTA_A2 This compound TTA_A2->T_type Inhibits Downstream Downstream Signaling Pathways Ca_influx->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Caption: this compound inhibits T-type calcium channels, blocking Ca²⁺ influx and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: this compound Potency and Selectivity

TargetIC50Cell LineCommentsReference
CaV3.1 (α1G)89 nMHEK 293-80 mV and -100 mV holding potentials[8]
CaV3.2 (α1H)92 nMHEK 293-80 mV and -100 mV holding potentials[8]
CaV3.3 (α1I)98 nMHEK 293-80 mV holding potential[9]
High-Voltage Activated Ca²⁺ Channels>30 µM-~300-fold selectivity for T-type channels[1][2][3]

Table 2: Effective Concentrations of this compound in Cancer Cell Lines

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
A549 (Lung Adenocarcinoma)Viability (Spheroids)100 nM, 200 nM48-96 hReduced viability[4]
A549 (Lung Adenocarcinoma)Morphology, Clonogenic, Apoptosis50 nM, 100 nM-Altered morphology, reduced colony formation, induced apoptosis[7]
A549 (Lung Adenocarcinoma)Combination with Paclitaxel (10 nM)100 nM-Enhanced anti-cancer effect[7]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.784 mg of this compound (Molecular Weight: 378.4 g/mol ) in 1 mL of DMSO.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months[8].

Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment with this compound

The following is a general protocol for treating adherent cancer cells with this compound. This should be optimized for your specific cell line and experimental design.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting or migration assays) at a density that will allow for logarithmic growth during the treatment period.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to make a 100 nM working solution from a 10 mM stock, perform a serial dilution.

  • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Proceed with downstream assays.

The experimental workflow is visualized in the diagram below.

TTA_A2_Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation (e.g., 24-72h) treatment->incubation assays Downstream Assays incubation->assays viability Viability Assay (e.g., MTT, CellTiter-Glo) assays->viability migration Migration/Invasion Assay (e.g., Transwell) assays->migration apoptosis Apoptosis Assay (e.g., Annexin V) assays->apoptosis end End viability->end migration->end apoptosis->end

Caption: General workflow for in vitro experiments using this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Protocol:

  • Following treatment with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 10-15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration and Invasion Assays (Transwell Assay)

This protocol can be used to assess the effect of this compound on cell migration (uncoated inserts) and invasion (Matrigel-coated inserts).

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain

Protocol:

  • For invasion assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.

  • Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Add this compound at the desired concentrations to both the upper and lower chambers.

  • Incubate for 12-48 hours at 37°C.

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.

  • Stain the cells with 0.5% crystal violet for 10-20 minutes.

  • Gently wash the inserts with water.

  • Allow the inserts to dry and count the stained cells in several random fields under a microscope.

  • Quantify the results by comparing the number of migrated/invaded cells in the this compound-treated groups to the vehicle control group.

Combination Therapy with Paclitaxel

Studies have shown that this compound can enhance the anti-cancer effects of paclitaxel. However, the timing of administration is crucial, as simultaneous treatment may lead to antagonistic effects[5]. A sequential treatment protocol is recommended.

Protocol for Sequential Treatment:

  • Seed A549 cells and allow them to adhere for 24 hours.

  • Treat the cells with this compound (e.g., 100 nM) for 24 hours.

  • After 24 hours, remove the this compound containing medium and replace it with fresh medium containing paclitaxel (e.g., 10 nM) for another 24-48 hours.

  • Assess the effects on cell viability, apoptosis, or other relevant endpoints and compare them to single-agent treatments and a vehicle control.

This logical relationship is depicted in the following diagram.

Combination_Therapy_Logic start Start: Seed A549 Cells tta_treatment Sensitize with this compound (24 hours) start->tta_treatment paclitaxel_treatment Treat with Paclitaxel (24-48 hours) tta_treatment->paclitaxel_treatment endpoint_analysis Endpoint Analysis (Viability, Apoptosis, etc.) paclitaxel_treatment->endpoint_analysis end End endpoint_analysis->end

Caption: Recommended sequential treatment protocol for this compound and paclitaxel.

Conclusion

This compound is a valuable tool for investigating the role of T-type calcium channels in cancer biology. The protocols provided here offer a starting point for researchers to explore the anti-cancer effects of this compound in various cell culture models. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

In Vitro Characterization of TTA-A2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][2] T-type calcium channels, comprising the isoforms CaV3.1, CaV3.2, and CaV3.3, are crucial in various physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[3] Their dysregulation has been implicated in a range of neurological and cardiovascular disorders, making them attractive therapeutic targets.[3] this compound exhibits high affinity for T-type channels with nanomolar potency and demonstrates significant selectivity over other voltage-gated calcium channels and the hERG potassium channel.[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound, designed to assist researchers in assessing its pharmacological properties.

Data Presentation

Table 1: Potency and Selectivity of this compound
Target ChannelAssay TypeParameterValueHolding PotentialReference
CaV3.1 (α1G) ElectrophysiologyIC₅₀89 nM-80 mV / -100 mV[1][4]
CaV3.2 (α1H) ElectrophysiologyIC₅₀92 nM-80 mV / -100 mV[1][4]
CaV3.3 (α1I) ElectrophysiologyIC₅₀98 nM-80 mV[1]
CaV3.3 (α1I) Binding AssayKᵢ1.2 nMN/A[1]
CaV1.2 (L-type) ElectrophysiologyIC₅₀>30 µM-80 mV[1]
CaV2.1 (P/Q-type) ElectrophysiologyIC₅₀>30 µM-80 mV[1]
CaV2.2 (N-type) ElectrophysiologyIC₅₀>30 µM-80 mV[1]
CaV2.3 (R-type) ElectrophysiologyIC₅₀>30 µM-80 mV[1]
hERG ElectrophysiologyIC₅₀>10 µMN/A[1]
Table 2: State-Dependent Inhibition by this compound
Target ChannelHolding PotentialIC₅₀Reference
CaV3.3 (α1I) -80 mV98 nM[1]
CaV3.3 (α1I) -100 mV3.7 µM[1]

Signaling Pathway

The primary mechanism of this compound is the direct blockade of T-type calcium channels, thereby inhibiting the influx of Ca²⁺ ions into the cell. This disruption of calcium signaling can affect numerous downstream pathways.

TTA_A2_Signaling_Pathway TTA_A2 This compound T_type T-type Ca²⁺ Channel (CaV3.1, 3.2, 3.3) TTA_A2->T_type Blockade Ca_influx Ca²⁺ Influx T_type->Ca_influx Downstream Downstream Ca²⁺-dependent Signaling Pathways Ca_influx->Downstream Cellular_Response Altered Cellular Response (e.g., Neuronal Firing, Gene Expression) Downstream->Cellular_Response

This compound mechanism of action.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels

This protocol is for determining the potency and voltage-dependence of this compound on T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells).

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing CaV3.x Plating Plate cells on coverslips Cell_Culture->Plating Giga_seal Form a giga-ohm seal Plating->Giga_seal Whole_cell Establish whole-cell configuration Giga_seal->Whole_cell Baseline Record baseline T-type currents Whole_cell->Baseline TTA_A2_app Apply this compound at various concentrations Baseline->TTA_A2_app Record_block Record currents in the presence of this compound TTA_A2_app->Record_block Washout Washout this compound Record_block->Washout Measure_peak Measure peak current amplitude Washout->Measure_peak Dose_response Construct dose-response curves Measure_peak->Dose_response IC50_calc Calculate IC₅₀ values Dose_response->IC50_calc Logical_Relationships Molecular_Target Molecular Target Identification (T-type Ca²⁺ Channels) Binding_Affinity Binding Affinity & Potency (Radioligand Binding, Electrophysiology) Molecular_Target->Binding_Affinity Selectivity Selectivity Profiling (vs. other ion channels) Molecular_Target->Selectivity Mechanism Mechanism of Action (State & Use-Dependence) Binding_Affinity->Mechanism Cellular_Effects Cellular Effects (Cell Viability, Signaling Pathways) Mechanism->Cellular_Effects Therapeutic_Potential Therapeutic Potential (Neurological Disorders, Cancer) Cellular_Effects->Therapeutic_Potential

References

Application Notes and Protocols: TTA-A2 as a Therapeutic Agent in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-A2 is a potent and selective antagonist of T-type calcium channels (TTCCs), which are often overexpressed in various cancer cells and are implicated in promoting proliferation and survival.[1] Preclinical studies have demonstrated the potential of this compound as both a standalone anti-cancer agent and as an adjuvant to enhance the efficacy of conventional chemotherapeutics like paclitaxel.[2][3] These notes provide a comprehensive overview of the application of this compound in preclinical cancer research, focusing on the A549 lung adenocarcinoma cell line as a primary model. Detailed protocols for key in vitro assays are provided to facilitate the investigation of this compound's therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by blocking T-type calcium channels, thereby inhibiting the influx of calcium into cancer cells. This disruption of calcium signaling can interfere with several cellular processes crucial for tumor growth and survival, including proliferation, migration, and invasion.[1][4] Furthermore, studies suggest that this compound can enhance the cytotoxic effects of chemotherapy by potentially overcoming chemoresistance mechanisms.[2][3]

Signaling Pathway

The precise downstream signaling pathways affected by this compound in cancer are still under investigation. However, based on the known roles of calcium signaling in cancer, blockage of TTCCs by this compound is hypothesized to impact pathways such as the AKT/mTOR pathway, which is crucial for cell survival and proliferation. Further research is required to fully elucidate the specific molecular mechanisms.

TTA_A2_Signaling_Pathway TTA_A2 This compound TTCC T-type Ca2+ Channels TTA_A2->TTCC Inhibits Ca_influx Ca2+ Influx TTCC->Ca_influx Downstream Downstream Signaling (e.g., AKT/mTOR) Ca_influx->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Metastasis (Migration & Invasion) Downstream->Metastasis

Caption: Proposed mechanism of this compound action in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound on the A549 lung adenocarcinoma cell line.

Table 1: IC50 Values of this compound

T-type Calcium Channel SubtypeIC50 (nM)
Cav3.189
Cav3.292
Cav3.398

Table 2: Efficacy of this compound and Paclitaxel in A549 Cells (Clonogenic Assay)

Treatment GroupConcentrationColony Formation Efficiency (%)
Negative Control-24.8
Paclitaxel (PTX)10 nMNot specified
This compound50 nMNot specified
This compound100 nMNot specified
PTX + this compound10 nM + 100 nM12.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of A549 cells.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement Seed Seed A549 cells in 96-well plate Incubate_attach Incubate 24h for attachment Seed->Incubate_attach Prepare_TTA Prepare this compound dilutions Incubate_attach->Prepare_TTA Treat Treat cells with This compound Prepare_TTA->Treat Incubate_treat Incubate for 24/48/72h Treat->Incubate_treat Add_MTT Add MTT reagent Incubate_treat->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Dissolve Dissolve formazan with DMSO Incubate_MTT->Dissolve Read Read absorbance at 570 nm Dissolve->Read

Caption: Workflow for the MTT cell viability assay.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of A549 cells.

Materials:

  • A549 cells

  • Serum-free DMEM

  • DMEM with 10% FBS (chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Crystal Violet stain (0.5% in 25% methanol)

  • Cotton swabs

Protocol:

For Migration Assay:

  • Starve A549 cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 500 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add this compound to the upper chamber at the desired concentrations.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Gently wash the inserts with water.

  • Count the migrated cells in several random fields under a microscope.

For Invasion Assay:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the upper surface of the Transwell membrane with a thin layer of diluted Matrigel and allow it to solidify at 37°C for 1 hour.

  • Follow steps 1-11 of the migration assay protocol.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Starve Starve A549 cells Prepare_cells Prepare cell suspension Starve->Prepare_cells Add_cells Add cells and this compound to upper chamber Prepare_cells->Add_cells Prepare_chemo Add chemoattractant to lower chamber Prepare_chemo->Add_cells Coat_matrigel Coat insert with Matrigel (for invasion assay) Coat_matrigel->Add_cells Incubate Incubate 24h Add_cells->Incubate Remove_nonmigrated Remove non-migrated cells Incubate->Remove_nonmigrated Fix_stain Fix and stain migrated cells Remove_nonmigrated->Fix_stain Count Count migrated cells Fix_stain->Count

Caption: Workflow for the Transwell migration and invasion assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis in this compound-treated A549 cells using flow cytometry.

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are live cells.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Treat Treat A549 cells with this compound Harvest Harvest cells Treat->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_stains Add Annexin V-FITC and PI Resuspend->Add_stains Incubate Incubate 15 min in dark Add_stains->Incubate Add_buffer Add Binding Buffer Incubate->Add_buffer Analyze Analyze by Flow Cytometry Add_buffer->Analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

References

Protocol for the Dissolution and Use of TTA-A2 in DMSO for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TTA-A2 is a potent and selective antagonist of T-type voltage-gated calcium (Cav) channels, demonstrating high affinity for Cav3.1, Cav3.2, and Cav3.3 isoforms.[1][2][3] Its targeted action on these channels makes it a valuable pharmacological tool for investigating their role in various physiological and pathological processes, including neurological disorders like epilepsy and sleep disturbances, as well as in cancer research.[1][4][5] This document provides a comprehensive protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo experimental use.

Materials and Equipment

  • This compound powder (Purity: ≥98%)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Calibrated pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The solubility of this compound in DMSO can vary slightly between suppliers and batches. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4][6]

ParameterValueSource
Molecular Weight 378.39 g/mol [7][8][9]
Solubility in DMSO 10 mg/mL to 100 mg/mL[1][4][6][7]
(26.43 mM to 264.28 mM)[4]
IC50 (Cav3.1) ~89 nM[1][4][7]
IC50 (Cav3.2) ~92 nM[1][4][7]
IC50 (Cav3.3) ~98 nM[1]
Storage of Powder -20°C for up to 3 years[4][7]
Storage of DMSO Stock -80°C for up to 6 months[4]
-20°C for up to 1 month[4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments. Adjustments can be made based on the desired final concentration and the specific solubility data from the supplier.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.784 mg of this compound (Mass = Concentration × Volume × Molecular Weight).

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

    • Vortex the solution vigorously for 1-2 minutes.

  • Sonication: To ensure complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[4][7] The solution should become clear.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[4]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

G cluster_prep Preparation of this compound Stock Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate to Dissolve vortex->sonicate aliquot 5. Aliquot into Tubes sonicate->aliquot store 6. Store at -80°C or -20°C aliquot->store G cluster_pathway This compound Mechanism of Action TTA_A2 This compound T_type T-type Ca²⁺ Channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) TTA_A2->T_type Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx Downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Cell Proliferation) Ca_influx->Downstream

References

Application Notes and Protocols for Electrophysiological Recording with TTA-A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of TTA-A2, a potent and selective T-type calcium channel antagonist, in various electrophysiological recording techniques.

Introduction

This compound is a powerful pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). These low-voltage activated (LVA) calcium channels are integral to a variety of neuronal processes, including action potential generation, rhythmic firing, and intracellular calcium signaling.[1] Dysregulation of T-type calcium channels has been implicated in numerous neurological and psychiatric disorders such as epilepsy, neuropathic pain, and sleep disturbances.[2]

This compound exhibits high potency and selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels.[2][3] Its effects are state-dependent, showing higher affinity for the inactivated state of the channel, which makes it a valuable tool for studying channel kinetics and its role in various neuronal states.[2][4] These notes offer guidance on the practical application of this compound in common electrophysiological paradigms.

Data Presentation

This compound Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of this compound against T-type calcium channel subtypes and its selectivity over other voltage-gated calcium channels.

T-type Calcium Channel Subtype IC₅₀ (nM) Holding Potential (mV) Reference
CaV3.1 (human)89-80[4][5]
CaV3.1 (human)4,100-100[4]
CaV3.2 (human)92-80 / -100[5]
CaV3.3 (human, α1I)98-80[5]
CaV3.3 (human, α1I)3,700-100[5]
Native T-type currents (rat DRG neurons)~23-75[6]
Native T-type currents (rat DRG neurons)~14,000-100[6]

Table 1: IC₅₀ values of this compound for T-type calcium channel subtypes.

High-Voltage Activated Calcium Channel Subtype IC₅₀ (µM) Holding Potential (mV) Reference
CaV1.2 (L-type)>30-80[5]
CaV2.1 (P/Q-type)>30-80[5]
CaV2.2 (N-type)>30-80[5]
CaV2.3 (R-type)>30-80[5]

Table 2: Selectivity of this compound for T-type over high-voltage activated calcium channels.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Artificial cerebrospinal fluid (aCSF) or desired extracellular solution

  • Physiological saline

  • PEG300

  • Tween-80

Stock Solution Preparation (for in vitro experiments):

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation (for in vitro perfusion):

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution to the final desired concentration in the extracellular recording solution (e.g., aCSF). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid off-target effects. Vortex briefly to ensure complete dissolution.

Preparation for in vivo Administration (Oral Gavage or Intraperitoneal Injection): A suspended solution can be prepared for in vivo applications. For a 2.5 mg/mL solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach a final volume of 1 mL.[5]

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to record T-type calcium currents from neurons in acute brain slices and assess the effect of this compound.

Materials:

  • Standard patch-clamp electrophysiology setup

  • Slicing solution (e.g., ice-cold NMDG-based aCSF)

  • Recording aCSF

  • Intracellular solution

  • This compound working solution

  • Perfusion system

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[7]

  • Slice Recovery: Transfer slices to a recovery chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Voltage-Clamp Protocol to Isolate T-type Currents:

      • Hold the neuron at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure T-type channels are available for opening.

      • Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit T-type currents.

      • To investigate the state-dependent block by this compound, compare currents elicited from different holding potentials (e.g., -100 mV vs. -80 mV).[4]

    • Current-Clamp Protocol to Assess Effects on Firing Properties:

      • Record the resting membrane potential and spontaneous firing activity.

      • Inject depolarizing current steps to elicit action potentials and analyze firing frequency, threshold, and pattern.

      • A hyperpolarizing current step can be used to deinactivate T-type channels and evoke a rebound burst of action potentials upon its termination.

  • This compound Application:

    • Record baseline activity for a stable period (e.g., 5-10 minutes).

    • Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate in the recording chamber and exert its effect (typically 5-10 minutes).

    • Record the activity in the presence of this compound.

    • For washout, switch the perfusion back to the control aCSF.

Example Solutions:

  • Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Intracellular Solution for T-type Current Isolation (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

  • Intracellular Solution for Current-Clamp (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH.

Extracellular Field Potential Recording in Brain Slices

This protocol is suitable for examining the effects of this compound on synaptic transmission and network activity.

Materials:

  • Standard extracellular recording setup

  • Stimulating and recording electrodes

  • aCSF and perfusion system

  • This compound working solution

Procedure:

  • Slice Preparation and Recovery: Prepare and recover brain slices as described in the patch-clamp protocol.

  • Electrode Placement: Place a stimulating electrode in a presynaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).[8][9]

  • Baseline Recording:

    • Deliver single electrical pulses at a low frequency (e.g., 0.05 Hz) to evoke baseline fEPSPs.

    • Establish a stable baseline for at least 20-30 minutes.

  • This compound Application:

    • Bath-apply this compound by switching the perfusion to aCSF containing the desired concentration of the compound.

    • Record for a sufficient duration to observe the effect of this compound on synaptic transmission.

  • Data Analysis: Analyze changes in the fEPSP slope or amplitude to assess the impact of this compound on synaptic strength.

In Vivo Single-Unit Recording

This protocol provides a general framework for investigating the effects of systemically administered this compound on neuronal firing in anesthetized or awake animals.

Materials:

  • In vivo electrophysiology rig with recording electrodes

  • Surgical instruments for craniotomy

  • Anesthesia (if applicable)

  • This compound solution for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (if required) and secure it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.[10]

  • Electrode Implantation: Slowly lower the recording electrode into the target brain area until single-unit activity is isolated.

  • Baseline Recording: Record the spontaneous and/or sensory-evoked firing of a neuron for a stable baseline period.

  • This compound Administration:

    • Administer this compound systemically, for example, via intraperitoneal (i.p.) injection or oral gavage, at an appropriate dose (e.g., 3-10 mg/kg).[5]

    • Continue recording to monitor the time course of the drug's effect on neuronal firing.

  • Data Analysis: Analyze changes in firing rate, firing pattern (e.g., burst firing), and spike waveform characteristics.

Visualizations

Signaling Pathway of T-type Calcium Channels

T_type_Ca_Channel_Signaling cluster_nucleus Nucleus T_type_channel T-type Ca²⁺ Channel (CaV3.x) Ca2_ion Ca²⁺ T_type_channel->Ca2_ion Ca²⁺ Influx Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin CaM_Ca2 Ca²⁺/CaM Complex Calmodulin->CaM_Ca2 Calcineurin Calcineurin CaM_Ca2->Calcineurin Activation CaMK CaM Kinase (CaMK) CaM_Ca2->CaMK Activation NFAT_p NFAT (phosphorylated) (inactive) Calcineurin->NFAT_p Dephosphorylation NFAT_de_p NFAT (dephosphorylated) (active) Gene_expression Gene Expression (e.g., proliferation, differentiation) NFAT_de_p->Gene_expression Transcription Regulation TTA_A2 This compound TTA_A2->T_type_channel

Caption: T-type calcium channel signaling pathway and this compound inhibition.

Experimental Workflow for Whole-Cell Patch-Clamp Recording with this compound

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_application Drug Application cluster_analysis Data Analysis prep_slice 1. Prepare Acute Brain Slice recover_slice 2. Slice Recovery prep_slice->recover_slice setup_rig 4. Transfer Slice to Recording Chamber recover_slice->setup_rig prep_solutions 3. Prepare Solutions (aCSF, Internal, this compound) prep_solutions->setup_rig patch_neuron 5. Establish Whole-Cell Patch-Clamp Configuration setup_rig->patch_neuron baseline 6. Record Baseline Activity patch_neuron->baseline apply_tta2 7. Perfuse with this compound baseline->apply_tta2 record_effect 8. Record Effect of this compound apply_tta2->record_effect washout 9. Washout with Control aCSF record_effect->washout analyze_data 10. Analyze Electrophysiological Parameters washout->analyze_data

Caption: Workflow for this compound application in patch-clamp experiments.

References

Troubleshooting & Optimization

TTA-A2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of TTA-A2, a potent and selective T-type calcium channel antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels.[1][2] It exhibits high potency for all three T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3), with IC50 values in the nanomolar range.[3][4][5] Its mechanism of action involves blocking the flow of calcium ions through these channels, which play a role in various physiological processes.[4][5] This makes this compound a valuable tool for research in neurological diseases such as epilepsy and sleep disorders.[1][2]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For in vitro studies, Dimethyl Sulfoxide (DMSO) and Ethanol are the most recommended solvents for preparing stock solutions of this compound.[3][6] It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[2][6] For in vivo applications, specific solvent mixtures are required. Common formulations include a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation can indicate that the compound has not fully dissolved or has fallen out of solution. Here are some troubleshooting steps:

  • Ultrasonication: Applying ultrasonic waves can help to break down particles and enhance dissolution, especially for stock solutions in DMSO.[1][2]

  • Gentle Warming: Gentle warming of the solution may aid in dissolving the compound. However, be cautious with temperature to avoid degradation.

  • Fresh Solvent: Ensure you are using a fresh, high-purity solvent. As mentioned, old or water-containing DMSO can be a common cause of solubility issues.[6]

  • Check Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in that specific solvent. Refer to the solubility data table below to ensure you are working within the recommended concentration range.

Q4: How should I store this compound powder and its stock solutions?

Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[1][7]

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100264.28Requires ultrasonication.[1][2]
DMSO76200.85Use fresh DMSO to avoid reduced solubility due to moisture.[6]
DMSO≥10-Soluble.[3]
DMSO27.572.68Sonication is recommended.[8]
Ethanol76-
Ethanol≥10-Soluble.[3]
Water--Insoluble.[6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro experiments.

Materials:

  • This compound powder (Molecular Weight: 378.39 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.784 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex: Tightly cap the tube and vortex the mixture for 1-2 minutes to facilitate initial dissolution.

  • Ultrasonicate: Place the tube in an ultrasonic bath and sonicate until the solution is clear and all particulate matter has dissolved. This may take several minutes.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visualizations

TTA_A2_Mechanism_of_Action TTA_A2 This compound T_type_Channel T-type CaV Channel (CaV3.1, CaV3.2, CaV3.3) TTA_A2->T_type_Channel blocks Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx facilitates Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response triggers

Caption: Mechanism of action of this compound.

TTA_A2_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis weigh Weigh this compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve ultrasonicate Ultrasonicate until clear dissolve->ultrasonicate aliquot Aliquot and store at -80°C ultrasonicate->aliquot prepare_working Prepare working solution by diluting stock aliquot->prepare_working treat_cells Treat cells/tissue with this compound prepare_working->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assays incubate->assay collect_data Collect Data assay->collect_data analyze_data Analyze and Interpret Results collect_data->analyze_data

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Optimizing TTA-A2 for Neuronal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TTA-A2 to achieve neuronal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its mechanism is voltage-dependent, meaning it preferentially binds to and stabilizes the inactivated state of these channels.[1][2] This shifts the channel availability to more hyperpolarized potentials, thereby reducing the number of channels available to open in response to depolarization.

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the membrane holding potential due to its state-dependent mechanism. At more depolarized potentials, where a larger fraction of T-type channels are in the inactivated state, the potency of this compound is significantly higher.

Channel SubtypeHolding PotentialIC50 ValueCell TypeReference
CaV3.1-80 mV89 nMHEK 293[3][4]
CaV3.1-100 mV4,100 nM (4.1 µM)HEK 293[4]
CaV3.2-80 mV92 nMHEK 293[3]
CaV3.2 (native)-75 mV~23 nMDRG Neurons[5]
CaV3.2 (native)-100 mV~14 µMDRG Neurons[5]
Pan T-typeDepolarized State9.4 nMFluorescence Assay[6]
Pan T-typeHyperpolarized State384 nMFluorescence Assay[4]

Q3: How selective is this compound for T-type calcium channels?

This compound exhibits high selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels, with a reported selectivity of approximately 300-fold.[1][2] It also shows excellent selectivity over hERG potassium channels and L-type calcium channels, with IC50 values greater than 10 µM for both.[3]

Q4: What are the recommended starting concentrations for in vitro experiments?

For in vitro patch-clamp experiments, a starting concentration in the range of 100 nM to 1 µM is recommended. The optimal concentration will depend on the specific neuronal type, the expression level of T-type calcium channels, and the resting membrane potential of the cells. For complete channel block at depolarized potentials, concentrations up to 1 µM may be necessary.[5]

Q5: How should I prepare this compound for experimental use?

This compound is soluble in dimethyl sulfoxide (DMSO).[7] For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in your extracellular recording solution. For in vivo use, specific formulations involving PEG300, Tween80, and saline or corn oil have been described.[3][7] It is recommended to prepare fresh working solutions daily.[3]

Troubleshooting Guide

Problem 1: No significant inhibition of neuronal activity is observed.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Increase the concentration of this compound. Due to its voltage-dependent nature, higher concentrations may be needed if the target neurons have a more hyperpolarized resting membrane potential. Refer to the dose-response data in the table above.

  • Possible Cause 2: Low Expression of T-type Channels.

    • Solution: Verify the expression of CaV3.1, CaV3.2, or CaV3.3 channels in your specific neuronal population using techniques like immunohistochemistry, western blotting, or qPCR.

  • Possible Cause 3: Inappropriate Experimental Conditions.

    • Solution: Ensure that the stimulation protocol used is appropriate to elicit T-type channel activity. T-type channels are low-voltage activated, so depolarization from a hyperpolarized potential is necessary.

Problem 2: Off-target effects are suspected.

  • Possible Cause 1: Excessively High Concentration.

    • Solution: While this compound is highly selective, very high concentrations (>>10 µM) may lead to off-target effects. Reduce the concentration to the lowest effective dose that achieves the desired level of T-type channel inhibition.

  • Possible Cause 2: Non-specific binding.

    • Solution: Include appropriate vehicle controls (e.g., DMSO at the same final concentration) in your experiments to rule out solvent effects. Consider using a structurally distinct T-type channel blocker as a positive control to confirm that the observed effects are mediated by T-type channel inhibition.

Experimental Protocols

Protocol: Patch-Clamp Electrophysiology in Cultured Neurons

  • Cell Preparation: Plate dissociated neurons on coverslips and culture for the desired duration.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the extracellular recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

    • Prepare the intracellular pipette solution (e.g., containing in mM: 120 K-gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA; pH adjusted to 7.2).

  • Recording Procedure:

    • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure T-type channels are in a closed, available state.

    • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

    • After recording a stable baseline current, perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 100 nM).

    • Continue recording to observe the inhibition of the T-type current.

    • A washout step, by perfusing with the this compound-free extracellular solution, can be performed to assess the reversibility of the block.

Visualizations

TTA_A2_Mechanism cluster_membrane Neuronal Membrane T_channel_closed T-type Ca²⁺ Channel (Closed State) T_channel_open T-type Ca²⁺ Channel (Open State) T_channel_closed->T_channel_open T_channel_inactivated T-type Ca²⁺ Channel (Inactivated State) T_channel_open->T_channel_inactivated Ca_influx Ca²⁺ Influx T_channel_open->Ca_influx T_channel_inactivated->T_channel_closed Recovers via Hyperpolarization Depolarization Membrane Depolarization Depolarization->T_channel_closed Activates Hyperpolarization Membrane Hyperpolarization TTA_A2 This compound TTA_A2->T_channel_inactivated Binds & Stabilizes Inhibition Inhibition of Neuronal Excitability Ca_influx->Inhibition

Caption: Mechanism of action of this compound on T-type calcium channels.

Experimental_Workflow start Start: Prepare Neuronal Culture prepare_solutions Prepare this compound Stock and Working Solutions start->prepare_solutions baseline Establish Baseline Neuronal Activity (e.g., Patch-Clamp) prepare_solutions->baseline apply_tta_a2 Apply this compound at Desired Concentration baseline->apply_tta_a2 record_effect Record Post-Application Neuronal Activity apply_tta_a2->record_effect washout Washout this compound (Optional) record_effect->washout analyze Analyze Data: Compare Pre- vs. Post-Application record_effect->analyze record_recovery Record Recovery of Neuronal Activity washout->record_recovery record_recovery->analyze end End analyze->end

Caption: General experimental workflow for this compound application.

Troubleshooting_Logic start Issue: No Neuronal Inhibition check_conc Is this compound Concentration Sufficient? start->check_conc check_expression Are T-type Channels Expressed? check_conc->check_expression Yes increase_conc Action: Increase This compound Concentration check_conc->increase_conc No check_protocol Is the Stimulation Protocol Correct? check_expression->check_protocol Yes verify_expression Action: Verify Channel Expression (e.g., IHC) check_expression->verify_expression No adjust_protocol Action: Use Low-Voltage Activation Protocol check_protocol->adjust_protocol No success Problem Resolved check_protocol->success Yes increase_conc->success verify_expression->success adjust_protocol->success

Caption: Troubleshooting logic for lack of this compound effect.

References

TTA-A2 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TTA-A2, a potent and selective T-type voltage-gated calcium channel antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels.[1] It exhibits high potency for all three T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3), with IC50 values in the nanomolar range.[2][3][4] The compound works in a voltage-dependent manner, preferentially binding to and stabilizing the inactivated state of the channel.[3][4] This mechanism leads to a reduction in calcium ion influx through these channels, which are involved in a variety of physiological processes.

Q2: I am observing unexpected cellular phenotypes in my experiment. Could these be off-target effects of this compound?

While this compound is known for its high selectivity for T-type calcium channels over other calcium channel subtypes (such as L-, N-, P/Q-, and R-types)[1][2], unexpected cellular responses could arise from several factors:

  • Expression of T-type channels in your cell model: Confirm that your cell line or tissue model expresses T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3). The observed phenotype might be a direct, on-target effect of T-type channel inhibition in your specific system.

  • Concentration-dependent effects: At very high concentrations, the selectivity of any compound can decrease. Ensure you are using this compound within the recommended concentration range for selective T-type channel inhibition.

  • Pregnane X Receptor (PXR) activation: this compound was designed to have reduced activation of the pregnane X receptor (PXR) compared to previous compounds.[1] However, residual PXR activity, though minimal, could contribute to unexpected gene expression changes in sensitive systems.

  • Metabolic effects: In vivo studies have shown that this compound can decrease body weight gain and fat mass while increasing lean muscle mass in mice on a high-fat diet.[2] If your research involves metabolic pathways, these on-target effects on T-type channels could be influencing your results.

Q3: My results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several experimental variables:

  • Compound Stability and Storage: Ensure that your this compound stock solutions are prepared and stored correctly. For long-term storage, -80°C is recommended for up to 6 months, while for shorter periods, -20°C for up to 1 month is acceptable.[1] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

  • Solubility Issues: this compound is soluble in DMSO and ethanol.[2] If you observe precipitation upon dilution in aqueous media, consider using a vehicle with appropriate solubilizing agents like PEG300 and Tween80 for in vivo studies.[5]

  • Voltage-dependence of this compound action: The potency of this compound is state-dependent, showing higher affinity for the inactivated state of T-type channels.[3][4][6] The resting membrane potential of your cells can therefore influence the apparent potency of the compound.

Troubleshooting Guides

Issue 1: Lack of Expected Efficacy
Potential Cause Troubleshooting Step
Low expression of T-type channels in the experimental model. Verify the expression of CaV3.1, CaV3.2, and/or CaV3.3 mRNA or protein in your cells or tissue of interest using techniques like RT-qPCR or Western blotting.
Incorrect dosage or concentration. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Refer to the selectivity data to stay within a range that minimizes off-target effects.
Compound degradation. Prepare fresh stock and working solutions of this compound. Follow recommended storage conditions.[1]
Experimental conditions affecting channel state. Consider the voltage-dependent nature of this compound. The resting membrane potential of your cells can impact its efficacy.[3][4][6]
Issue 2: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step
Off-target effects at high concentrations. Lower the concentration of this compound to a range where it is selective for T-type channels. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration in your specific cell type.
Interaction with other compounds in the media. Review all components of your cell culture media or experimental buffer for potential interactions.
On-target effects leading to apoptosis. T-type calcium channels are known to be involved in cell proliferation and survival in some cancer cell lines.[7] Inhibition by this compound could be inducing an intended anti-proliferative or pro-apoptotic effect.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeCell LineHolding PotentialIC50Reference
CaV3.1 (α1G) Voltage ClampHEK293-80 mV89 nM[1]
CaV3.2 (α1H) Voltage ClampHEK293-80 mV92 nM[1]
CaV3.3 (α1I) Voltage ClampHEK293-80 mV98 nM[2]
CaV1.2 (L-type)Patch Clamp--90 mV>30 µM[2]
CaV2.1 (P/Q-type)Patch Clamp--90 mV>30 µM[2]
CaV2.2 (N-type)Patch Clamp--90 mV>30 µM[2]
CaV2.3 (R-type)Patch Clamp--90 mV>30 µM[2]
hERG Potassium ChannelBinding Assay-->10 µM[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for this compound Potency Determination

This protocol is a generalized procedure based on methodologies cited in the literature[3][4][8] for assessing the effect of this compound on T-type calcium currents.

  • Cell Culture: Culture HEK293 cells stably expressing the human T-type calcium channel subtype of interest (CaV3.1, CaV3.2, or CaV3.3).

  • Cell Preparation: Plate cells on glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • External Solution (in mM): 115 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.

    • Internal Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.4 with CsOH.

    • Obtain whole-cell recordings with patch pipettes having a resistance of 2-5 MΩ.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -100 mV or -80 mV to assess state-dependence.

    • Apply depolarizing voltage steps (e.g., to -20 mV) to elicit T-type currents.

  • This compound Application:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound to the desired final concentrations in the external solution.

    • Perfuse the cells with the this compound containing solution until a steady-state block of the current is achieved.

  • Data Analysis:

    • Measure the peak current amplitude before and after this compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mandatory Visualizations

TTA_A2_Mechanism_of_Action cluster_membrane Cell Membrane T_type_channel_open T-type Ca²⁺ Channel (Open State) T_type_channel_inactivated T-type Ca²⁺ Channel (Inactivated State) T_type_channel_open->T_type_channel_inactivated Depolarization Ca_influx Ca²⁺ Influx T_type_channel_open->Ca_influx T_type_channel_inactivated->T_type_channel_open Hyperpolarization Cellular_response Cellular Response (e.g., Neuronal Firing) Ca_influx->Cellular_response TTA_A2 This compound TTA_A2->T_type_channel_inactivated Binds and Stabilizes

Caption: Mechanism of action of this compound on T-type calcium channels.

Troubleshooting_Workflow start Experiment with this compound unexpected_results Unexpected Results Observed? start->unexpected_results no_effect Lack of Efficacy unexpected_results->no_effect Yes toxicity Cellular Toxicity unexpected_results->toxicity Yes end Refined Experiment unexpected_results->end No check_expression Verify T-type Channel Expression no_effect->check_expression check_concentration Optimize this compound Concentration no_effect->check_concentration check_compound Check Compound Stability/Solubility no_effect->check_compound lower_concentration Lower this compound Concentration toxicity->lower_concentration review_media Review Media Components toxicity->review_media check_expression->end check_concentration->end check_compound->end lower_concentration->end review_media->end

Caption: Troubleshooting workflow for experiments using this compound.

References

TTA-A2 Technical Support Center: Ensuring Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of TTA-A2 to prevent its degradation in stock solutions. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1] For some applications, ethanol can also be used.[3] this compound is insoluble in water.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: this compound as a solid powder is stable for up to 3 years when stored at -20°C.[1] For stock solutions, storage at -80°C is recommended for long-term stability (6 months to 1 year).[1] For short-term storage, -20°C is acceptable for up to 1 month.[1] It is highly recommended to store solutions in a dry, dark environment.[2]

Q3: My this compound stock solution appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded or that the solvent has absorbed moisture. Gentle warming and vortexing or sonication can help to redissolve the compound.[4] To prevent this, ensure you are using anhydrous DMSO and that your stock concentration is not above the recommended solubility limits (see table below).

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not widely published, general best practices for handling small molecules, and recommendations from some suppliers to store it in the dark, suggest that exposure to light should be minimized.[2] It is advisable to store this compound solutions in amber vials or tubes wrapped in foil to protect them from light.

Q5: How can I avoid degradation from repeated freeze-thaw cycles?

A5: To avoid degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1] This ensures that the main stock is not repeatedly subjected to temperature fluctuations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced compound efficacy in experiments Degradation of this compound in stock solution.Prepare a fresh stock solution following the recommended protocol. Ensure proper storage conditions (temperature, light protection). Use a new batch of anhydrous DMSO.
Inconsistent experimental results Inaccurate concentration due to improper dissolution or degradation. Repeated freeze-thaw cycles.Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the compound is fully dissolved by vortexing or sonication. Calibrate pipettes for accurate solvent measurement.
Precipitate formation in stock solution Solvent (DMSO) has absorbed water. Storage temperature is too high.Use a fresh, unopened bottle of anhydrous DMSO. Store stock solutions at -80°C for long-term storage. Gently warm and sonicate to attempt to redissolve. If precipitation persists, prepare a fresh solution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

Parameter Value Notes
Molecular Weight 378.39 g/mol
Solubility in DMSO ≥10 mg/mLSonication may be required for complete dissolution. Use of fresh, anhydrous DMSO is critical.[3]
Solubility in Ethanol ≥10 mg/mL
Powder Storage -20°C for up to 3 years
Stock Solution Storage (Long-term) -80°C for 6-12 monthsAliquoting is essential to prevent freeze-thaw cycles.[1]
Stock Solution Storage (Short-term) -20°C for up to 1 monthAliquoting is recommended.[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize water condensation.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.78 mg of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use, light-protecting (amber) or foil-wrapped microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage.

Visualizations

TTA_A2_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Handling start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Precipitate Present aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved protect Protect from Light aliquot->protect store Store at -80°C (Long-Term) or -20°C (Short-Term) protect->store use Thaw Single Aliquot for Experiment store->use

Caption: Workflow for preparing and storing stable this compound stock solutions.

Degradation_Prevention cluster_factors Potential Degradation Factors cluster_prevention Preventative Measures TTA_A2 Stable this compound Stock Solution Moisture Moisture Anhydrous Use Anhydrous DMSO Light Light Exposure Protect Store in Dark / Amber Vials Temp Temperature Fluctuations (Freeze-Thaw) Aliquot Aliquot into Single-Use Tubes Oxygen Oxidation Inert Store Under Inert Gas (Optional) Anhydrous->TTA_A2 Protect->TTA_A2 Aliquot->TTA_A2 Inert->TTA_A2

Caption: Key factors in this compound degradation and their preventative measures.

References

TTA-A2 Experimental Controls & Troubleshooting Resource Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TTA-A2, a potent and selective T-type voltage-gated calcium channel antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels (CaV3).[1][2] It exhibits high affinity for all three T-type channel isoforms (CaV3.1, CaV3.2, and CaV3.3) and functions by blocking the influx of calcium ions through these channels.[3][4] This blockade is state-dependent, meaning this compound has a higher affinity for the inactivated state of the channel, making it particularly effective at more depolarized membrane potentials.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C and is stable for at least four years.[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO (≥10 mg/mL) and ethanol (≥10 mg/mL).[3] It is practically insoluble in water.[6] For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium. For in vivo studies, formulations often involve co-solvents like PEG300 and Tween-80 in saline or corn oil.[7]

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for T-type calcium channels, showing approximately 300-fold greater potency for CaV3 channels compared to high-voltage activated calcium channels (L-type, N-type, P/Q-type, and R-type).[4][8] It also has excellent selectivity over the hERG potassium channel.[2] While significant off-target effects at typical working concentrations are not widely reported, it is always best practice to include appropriate controls to rule out any potential non-specific effects in your experimental system.

Troubleshooting Guides

In Vitro Experiments

Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.

  • Possible Cause 1: Incorrect Concentration. The effective concentration of this compound is highly dependent on the cell type and the specific T-type channel isoform expressed.

    • Solution: Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

  • Possible Cause 2: Compound Instability or Degradation. this compound may degrade if not stored or handled properly.

    • Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] To assess the stability of this compound in your specific cell culture medium over the course of your experiment, you can perform a stability check in a cell-free system.[9]

  • Possible Cause 3: Low or Absent T-type Calcium Channel Expression. The target cells may not express T-type calcium channels at a high enough level for this compound to exert a measurable effect.

    • Solution: Verify the expression of CaV3.1, CaV3.2, and/or CaV3.3 in your cells using techniques such as RT-qPCR, Western blot, or immunocytochemistry.

Problem 2: I am observing significant cell death even at low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Run a vehicle-only control (medium with the same concentration of DMSO as the this compound treated wells) to assess solvent toxicity.[10]

  • Possible Cause 2: Off-Target Effects. Although this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using a structurally unrelated T-type calcium channel blocker as a positive control to confirm that the observed effect is due to T-type channel inhibition.

In Vivo Experiments

Problem 1: Inconsistent or lack of efficacy in my animal model.

  • Possible Cause 1: Poor Bioavailability/Incorrect Formulation. this compound is insoluble in water, and an improper formulation can lead to poor absorption.

    • Solution: Use a well-established formulation for oral gavage or intraperitoneal injection. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Ensure the solution is well-mixed and administered immediately after preparation.

  • Possible Cause 2: Inappropriate Dosing or Timing. The dose and timing of administration are critical for observing an effect.

    • Solution: Review the literature for established effective doses in similar animal models.[2][3] Conduct a pilot study to determine the optimal dose and administration schedule for your specific experimental paradigm.

  • Possible Cause 3: Animal Model Does Not Rely on T-type Calcium Channels. The pathophysiology of your chosen animal model may not involve T-type calcium channels.

    • Solution: To confirm the on-target effect of this compound, consider using knockout animals (e.g., CaV3.1/CaV3.3 double knockout mice) which should not respond to the drug if the effect is T-type channel-mediated.[4]

Data Presentation

ParameterValueCell Type/Channel IsoformHolding PotentialReference
IC50 89 nMHuman CaV3.1-80 mV[2]
IC50 92 nMHuman CaV3.2-100 mV[1]
IC50 98 nMHuman CaV3.3-80 mV[3]
IC50 ~100 nMCaV3.1, 3.2, 3.3Not Specified[4]
Ki 1.2 nMα1I binding assayNot Applicable[2]
Selectivity >30 µMCaV1.2, CaV2.1, CaV2.2, CaV2.3-90 mV[3]
In Vivo Dose (rats) 3 mg/kg (single dose)Sleep architectureNot Applicable[2]
In Vivo Dose (mice) 10 mg/kg (daily)Slow-wave sleepNot Applicable[1]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "no-treatment" control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-only control to determine the percentage of cell viability.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Plate cells expressing T-type calcium channels on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as the charge carrier), 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal Solution (in mM): 110 Cs-gluconate, 30 CsCl, 1 MgCl2, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration: Approach a cell with a patch pipette (2-5 MΩ resistance) and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to allow for the recovery of T-type channels from inactivation.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.

    • Record baseline currents.

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents after the drug effect has reached a steady state.

  • Washout: Perfuse with the control external solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after this compound application. Plot the current-voltage (I-V) relationship and calculate the percentage of inhibition at each concentration to determine the IC50.

Visualizations

TTA_A2_Mechanism_of_Action cluster_membrane Cell Membrane T_type_channel T-type CaV Channel (CaV3.1, 3.2, 3.3) Ca_ion_in Ca²⁺ (intracellular) T_type_channel->Ca_ion_in Block Blockade TTA_A2 This compound TTA_A2->T_type_channel Binds to and inhibits Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->T_type_channel Influx Cellular_Response Downstream Cellular Response Ca_ion_in->Cellular_Response Triggers Block->Ca_ion_in

Caption: Mechanism of action of this compound on T-type calcium channels.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A1 Cell Culture (Expressing T-type channels) A2 This compound Treatment (Dose-Response) A1->A2 A3 Functional Assay (e.g., Patch-Clamp) A2->A3 A4 Biochemical Assay (e.g., Cell Viability) A2->A4 Data_Analysis Data Analysis & Interpretation A3->Data_Analysis A4->Data_Analysis B1 Animal Model Selection B2 This compound Formulation & Administration B1->B2 B3 Behavioral/Physiological Assessment B2->B3 B4 Tissue Analysis B3->B4 B4->Data_Analysis

Caption: General experimental workflow for this compound studies.

Logical_Relationship cluster_controls Essential Controls Observed_Effect Observed Biological Effect Conclusion Conclusion: Effect is due to on-target T-type channel blockade Observed_Effect->Conclusion Vehicle_Control Vehicle Control (e.g., DMSO) Vehicle_Control->Observed_Effect No Effect Expected Positive_Control Positive Control (Another T-type blocker) Positive_Control->Observed_Effect Similar Effect Expected Negative_Control Negative Control (Knockout cells/animals) Negative_Control->Observed_Effect No Effect Expected TTA_A2_Treatment This compound Treatment TTA_A2_Treatment->Observed_Effect

Caption: Logical relationship of experimental controls for this compound.

References

Technical Support Center: Optimizing TTA-A2 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TTA-A2, a potent and selective T-type calcium channel antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a compound known for its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a selective blocker of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) with an IC50 of approximately 100 nM.[1] It is a valuable tool for investigating the role of these channels in various physiological and pathological processes. However, this compound is poorly soluble in water, which can significantly limit its oral absorption and, consequently, its systemic exposure and efficacy in in vivo experiments. This low aqueous solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

Q2: What are the common signs of poor oral bioavailability of this compound in my animal studies?

A2: Researchers may encounter several indicators of poor bioavailability, including:

  • High variability in experimental results: Inconsistent plasma concentrations of this compound can lead to variable pharmacological responses among individual animals.

  • Lack of a clear dose-response relationship: Increasing the dose of a poorly formulated this compound solution may not result in a proportional increase in its therapeutic effect.

  • Low or undetectable plasma concentrations: Despite administering a seemingly adequate dose, analytical methods may fail to detect significant levels of this compound in the bloodstream.

Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of BCS Class II compounds. These approaches primarily focus on increasing the dissolution rate and/or the solubility of the drug in the gastrointestinal fluids. Key strategies include:

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.

  • Use of co-solvents and surfactants: These agents can increase the solubility of the drug in the formulation and maintain it in a dissolved state in the gastrointestinal tract.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve absorption by presenting the drug in a solubilized form and potentially utilizing lymphatic transport pathways.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals. Inconsistent dosing of a suspension; precipitation of this compound in the gastrointestinal tract.Ensure the dosing formulation is a homogenous and stable suspension or, preferably, a clear solution. Consider using a formulation with surfactants or polymers to prevent precipitation.
Low systemic exposure (low AUC) despite a high oral dose. Poor dissolution of this compound from the formulation in the GI tract.Employ a solubility-enhancing formulation. A common starting point for preclinical studies is a vehicle containing a mixture of solvents and surfactants (e.g., DMSO, PEG300, and Tween-80).
No discernible pharmacological effect observed after oral administration. Insufficient this compound reaching the systemic circulation to engage the target.In addition to optimizing the formulation, confirm the dose level is appropriate. If oral bioavailability remains a challenge, consider an alternative route of administration for initial proof-of-concept studies, such as intraperitoneal (IP) injection, to bypass absorption barriers.
Precipitation of this compound observed when preparing the dosing solution. This compound has very low solubility in aqueous vehicles.Utilize a co-solvent system. For example, this compound is soluble in DMSO and ethanol. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with other vehicles like PEG300, Tween-80, or corn oil.

Quantitative Data

Due to the limited availability of public pharmacokinetic data for this compound, the following table presents representative data for a structurally related T-type calcium channel blocker, compound (3R,5S)-31c , following oral administration in rats. This data can serve as a reference for designing and interpreting pharmacokinetic studies with this compound.

ParameterValueSpeciesOral DoseFormulationReference
Cmax 5440 ng/mLWistar Rat100 mg/kgSuspension in 0.5% methylcellulose[2]
AUC (0-24h) 21800 ng·h/mLWistar Rat100 mg/kgSuspension in 0.5% methylcellulose[2]
Tmax Not ReportedWistar Rat100 mg/kgSuspension in 0.5% methylcellulose[2]
Half-life (t½) Not ReportedWistar Rat100 mg/kgSuspension in 0.5% methylcellulose[2]

Note: This data is for a compound structurally related to this compound and should be used for estimation purposes only.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for this compound

This protocol describes the preparation of a common vehicle system for administering poorly soluble compounds to rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Vehicle:

  • Calculate the required amount of this compound for the desired final concentration (e.g., 5 mg/mL).

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube to achieve a 10% final volume (e.g., for a 1 mL final solution, add 100 µL of DMSO).

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication can aid dissolution.

  • Add the required volume of PEG300 (e.g., 400 µL for a 1 mL final solution) and vortex thoroughly.

  • Add the required volume of Tween-80 (e.g., 50 µL for a 1 mL final solution) and vortex until the solution is homogenous.

  • Finally, add the required volume of saline (e.g., 450 µL for a 1 mL final solution) and vortex thoroughly. The final solution should be a clear solution or a homogenous suspension.

Procedure for a 10% DMSO / 90% Corn Oil Vehicle:

  • Follow steps 1-4 from the previous procedure.

  • Add the required volume of corn oil (e.g., 900 µL for a 1 mL final solution) and vortex thoroughly to obtain a clear solution or a fine suspension.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for an oral pharmacokinetic study in mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (e.g., C57BL/6)

  • This compound oral formulation

  • Oral gavage needles (flexible tip recommended)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Fast the mice overnight (with access to water) before dosing to reduce variability in absorption.

  • Weigh each mouse to determine the exact dosing volume.

  • Administer the this compound formulation via oral gavage at a controlled rate. The typical gavage volume for a mouse is 5-10 mL/kg.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

  • Immediately place the blood samples into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol provides a general procedure for extracting a small molecule like this compound from plasma for LC-MS/MS analysis.

Materials:

  • Frozen plasma samples

  • Internal standard (a stable isotope-labeled version of this compound is ideal)

  • Acetonitrile containing a protein precipitating agent (e.g., 0.1% formic acid)

  • Microcentrifuge

  • 96-well plates or autosampler vials

Procedure:

  • Thaw the plasma samples on ice.

  • In a microcentrifuge tube or a well of a 96-well plate, add a small volume of plasma (e.g., 50 µL).

  • Add the internal standard solution.

  • Add a larger volume of cold acetonitrile (e.g., 3-4 times the plasma volume) to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

  • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis TTA_A2 This compound Powder Vehicle Vehicle Selection (e.g., Co-solvents, Surfactants) TTA_A2->Vehicle Formulation Oral Formulation Vehicle->Formulation Dosing Oral Gavage in Rodents Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Extraction Sample Preparation (Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis signaling_pathway TTA_A2 This compound T_type_channel T-type Ca²⁺ Channel (CaV3.1, CaV3.2, CaV3.3) TTA_A2->T_type_channel blocks Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx mediates Downstream Downstream Signaling Cascades Ca_influx->Downstream activates Cellular_response Cellular Response (e.g., Altered Neuronal Excitability) Downstream->Cellular_response leads to

References

Addressing TTA-A2 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TTA-A2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may lead to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][2][3] It blocks all three subtypes (CaV3.1, CaV3.2, and CaV3.3) with high potency.[3][4] Its mechanism is notably "state-dependent" and "voltage-dependent," meaning it preferentially binds to and stabilizes the inactivated state of the channel.[3][4] This results in a hyperpolarized shift of the channel's availability curve and a delay in its recovery from inactivation.[3][4]

Q2: How selective is this compound? A2: this compound exhibits high selectivity for T-type calcium channels. It is approximately 300-fold more selective for CaV3 channels over high-voltage activated (HVA) calcium channels such as L-type (CaV1.2), P/Q-type (CaV2.1), N-type (CaV2.2), and R-type (CaV2.3), which all show IC50 values greater than 30 µM.[1][3] this compound was also developed to have reduced activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes, thereby minimizing potential drug-drug interactions.[1][2][5]

Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble in DMSO and Ethanol.[2] For in vitro experiments, prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 10-100 mM).[5] It is critical to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2] For long-term storage, aliquoted stock solutions should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6] Avoid repeated freeze-thaw cycles.[1][6] The compound is insoluble in water.[2]

Q4: What are the typical working concentrations for this compound? A4: The effective concentration of this compound is highly dependent on the experimental model and conditions.

  • For electrophysiology: Concentrations typically range from low nanomolar (nM) to low micromolar (µM). The IC50 is highly dependent on the holding potential of the cell membrane.[1][7]

  • For cell viability assays: In A549 lung adenocarcinoma cells, concentrations of 50 nM to 100 nM have been shown to be effective.[8][9]

  • For in vivo studies: Doses ranging from 3 mg/kg to 10 mg/kg (oral gavage) have been used in rodents.[1]

Data Presentation

Table 1: this compound Potency (IC50) on T-Type Calcium Channels
Channel SubtypeHolding Potential (mV)IC50 ValueCell TypeReference
CaV3.1 (α1G)-80 mV89 nMHEK 293[1][5]
CaV3.1 (α1G)-100 mV4100 nM (4.1 µM)HEK 293[7]
CaV3.2 (α1H)-80 mV / -100 mV92 nMHEK 293[1][5]
CaV3.3 (α1I)-80 mV98 nMHEK 293[1]
CaV3.3 (α1I)-100 mV3700 nM (3.7 µM)HEK 293[1]
Table 2: this compound Solubility and Storage
SolventSolubilityRecommended Storage (Stock Solution)StabilityReference
DMSO≥10 mg/mL; up to 100 mg/mL (264 mM)-80°C or -20°C (aliquoted)6 months at -80°C; 1 month at -20°C[1][5][10]
Ethanol≥10 mg/mL-20°C (aliquoted)Data not specified[10]
WaterInsolubleN/AN/A[2]

Troubleshooting Guide

Q1: Why are my IC50 values for this compound inconsistent or higher than expected in patch-clamp experiments? A1: This is the most common issue and is often related to the voltage-dependent nature of this compound.

  • Holding Potential: The potency of this compound is significantly higher at more depolarized holding potentials (e.g., -80 mV) where a larger fraction of T-type channels are in the inactivated state. At hyperpolarized potentials (e.g., -100 mV or -110 mV), the IC50 can increase by over 40-fold because most channels are in the closed (resting) state, for which this compound has a lower affinity.[1][7] Ensure your holding potential is consistent across all experiments and appropriate for stabilizing the channel state you wish to target.

  • Stimulation Frequency: this compound exhibits use-dependence, meaning its blocking effect can increase with more frequent stimulation (e.g., 1-3 Hz).[3][4][11] A faster rate of stimulation enhances the block. If your stimulation protocol is inconsistent, your results will vary.

  • Solution Stability: Ensure the final concentration of DMSO in your recording solution is low (typically <0.1%) and that the compound has not precipitated upon dilution.

Q2: I am not observing an effect of this compound on cell viability or proliferation. What could be wrong? A2: Several factors could contribute to a lack of effect in cell-based assays.

  • T-type Channel Expression: Confirm that your cell line expresses T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3). Cell lines with low or no expression will be unresponsive to this compound. For example, A549 cells are known to express T-type channels.

  • Cell Culture Model: Results can vary significantly between 2D monolayer cultures and 3D spheroid models. 3D cultures, which better mimic in vivo tumor morphology, may show different sensitivities.

  • Drug Preparation and Stability: this compound may be light-sensitive. It is recommended to perform drug preparation and treatments in a dark room or with minimal light.[9] Additionally, ensure the compound is fully dissolved in your culture medium and has not precipitated. The final DMSO concentration should be non-toxic to your cells.

  • Treatment Duration: The effects of this compound may require prolonged exposure. Experiments on A549 cells have used treatment durations of 48 to 96 hours, with the drug-containing medium being replaced every 24 hours.[9][12]

Q3: My this compound solution appears cloudy or has precipitated after dilution in aqueous buffer/media. How can I fix this? A3: this compound is poorly soluble in aqueous solutions.[2]

  • Check Final DMSO Concentration: Ensure the percentage of DMSO carried over from your stock solution is as low as possible while maintaining solubility.

  • Use Fresh DMSO: Prepare stock solutions in fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[2]

  • Sonication: Gentle sonication of the stock solution in DMSO may be required to fully dissolve the compound.[5]

  • For In Vivo Preparations: Specific formulations are required. A common method involves a step-by-step addition of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is 10% DMSO in corn oil.[5] These complex vehicles are necessary to maintain solubility in a systemic context.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay in A549 Cells

This protocol is adapted from methodologies used to assess the effect of this compound on A549 lung cancer cells.[12][13]

  • Cell Seeding:

    • Culture A549 cells under standard conditions (37°C, 5% CO2).[14]

    • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[9]

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in high-quality DMSO.

    • Perform serial dilutions of the this compound stock in complete culture medium to achieve final desired concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤0.1%).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours). For longer incubations, consider replacing the treatment media every 24 hours.[9]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the results to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized guide based on standard electrophysiology practices for recording T-type currents and assessing this compound block.[3][7][15]

  • Cell Preparation:

    • Use cells expressing T-type calcium channels (e.g., HEK 293 cells stably expressing CaV3.1, CaV3.2, or CaV3.3, or primary neurons).

    • Plate cells on coverslips suitable for microscopy and recording.

  • Solutions:

    • External Solution (in mM): 110 BaCl2, 10 HEPES, 5 CsCl, 1 MgCl2, 10 Glucose. Adjust pH to 7.4 with CsOH. (Using Ba2+ as the charge carrier avoids Ca2+-dependent inactivation).

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Establish a high-resistance (>1 GΩ) seal and obtain the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure channels are available for opening.

    • Apply a voltage protocol to elicit T-type currents. For example, a step depolarization to -30 mV for 100 ms.

  • This compound Application:

    • Prepare this compound in the external solution at the desired final concentration. Ensure the final DMSO concentration is minimal (<0.1%).

    • Establish a stable baseline recording of the T-type current for several minutes.

    • Perfuse the cell with the this compound-containing external solution until a steady-state block is achieved.

  • Assessing State-Dependence (Optional but Recommended):

    • To demonstrate voltage-dependence, repeat the experiment holding the cell at a more depolarized potential (e.g., -80 mV or -75 mV). The blocking effect of this compound should be significantly more potent.[7][11]

  • Data Analysis:

    • Measure the peak current amplitude before (control) and after this compound application.

    • Calculate the percentage of block at each concentration and plot a dose-response curve to determine the IC50.

Mandatory Visualizations

TTA_A2_Mechanism TTA_A2 This compound Cav3 T-type Calcium Channels (CaV3.1, CaV3.2, CaV3.3) TTA_A2->Cav3 Blocks Inactivated_State Inactivated State TTA_A2->Inactivated_State Preferentially Binds & Stabilizes Ca_Influx Ca²⁺ Influx Cav3->Ca_Influx Mediates Cav3->Inactivated_State Enters Cellular_Processes Downstream Cellular Processes (e.g., Proliferation, Neurotransmission) Ca_Influx->Cellular_Processes Regulates

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed with this compound Check_Compound 1. Verify Compound Preparation Start->Check_Compound Check_Experiment 2. Assess Experimental Parameters Start->Check_Experiment Check_Model 3. Validate Biological Model Start->Check_Model Solubility Is stock fully dissolved? (Use fresh DMSO, sonicate) Check_Compound->Solubility Dilution Precipitation in media? (Check final DMSO %) Check_Compound->Dilution Storage Proper storage? (-80°C, avoid freeze-thaw) Check_Compound->Storage Voltage E-phys: Is holding potential correct? (Potency is voltage-dependent) Check_Experiment->Voltage Frequency E-phys: Is stimulation frequency consistent? Check_Experiment->Frequency Duration Cell Assay: Is treatment duration sufficient (48-96h)? Check_Experiment->Duration Expression Does the cell model express T-type channels? Check_Model->Expression

Caption: Troubleshooting logic for this compound experiments.

Experimental_Workflow Prep 1. Stock Preparation (this compound in fresh DMSO) Treatment 3. Treatment (Serial dilution, add to cells) Prep->Treatment Seeding 2. Cell Seeding (e.g., 96-well plate) Seeding->Treatment Incubation 4. Incubation (e.g., 48 hours at 37°C) Treatment->Incubation Assay 5. Endpoint Assay (e.g., Add MTT reagent) Incubation->Assay Readout 6. Data Acquisition (Plate reader) Assay->Readout Analysis 7. Data Analysis (Normalize to control, plot curve) Readout->Analysis

Caption: General workflow for a cell-based assay using this compound.

References

TTA-A2 stability and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of TTA-A2. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound as a solid powder should be stored at -20°C for up to 3 years.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO or ethanol.[1][3] For optimal stability, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] This practice helps to prevent degradation that can result from repeated freeze-thaw cycles.[4] Due to the hygroscopic nature of DMSO, it is advisable to use fresh, anhydrous DMSO for preparing solutions to avoid solubility issues.[1]

Q3: What should I do if I observe precipitation when preparing my this compound solution?

A3: If you observe precipitation or phase separation during the preparation of a this compound solution, gentle warming and/or sonication can be used to aid in its dissolution.[4]

Q4: Is it necessary to prepare fresh working solutions for in vivo experiments?

A4: Yes, for in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its potency and stability.[4]

Stability and Storage Recommendations

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. The following tables summarize the recommended storage conditions for this compound in both powder and solvent forms.

Table 1: this compound Powder Storage Recommendations

Storage TemperatureShelf Life
-20°CUp to 3 years[1][2]
4°C6 Months
Room TemperatureShipping in the continental US may be at room temperature, but long-term storage is not recommended.

Table 2: this compound Stock Solution Storage Recommendations

Storage TemperatureShelf Life in Solvent
-80°CUp to 1 year[1]
-20°CUp to 1 month[1][4]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution - Solvent has absorbed moisture (especially DMSO).- Exceeded solubility limit.- Improper storage leading to freeze-thaw cycles.- Use fresh, anhydrous DMSO for solution preparation.[1]- Gently warm or sonicate the solution to aid dissolution.[4]- Ensure proper aliquoting and storage to avoid repeated freeze-thaw cycles.[4]
Inconsistent Experimental Results - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Use of non-freshly prepared in vivo solutions.- Verify that the storage conditions for both powder and stock solutions have been followed correctly.- Re-evaluate the stock solution preparation procedure.- For in vivo studies, always prepare the working solution fresh on the day of the experiment.[4]
Low Potency or Loss of Activity - Compound degradation.- Repeated freeze-thaw cycles of the stock solution.- Use a fresh vial of this compound powder to prepare a new stock solution.- Ensure that stock solutions are properly aliquoted and stored to minimize freeze-thaw cycles.[4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 378.39 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.78 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be applied.[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][4]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.

TTA_A2_Mechanism_of_Action cluster_membrane Cell Membrane T_type_channel T-type Ca²⁺ Channel (Cav3.1, Cav3.2, Cav3.3) Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Allows TTA_A2 This compound TTA_A2->T_type_channel Binds to and blocks Block Blockage Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability Leads to Reduction Reduction Block->Ca_influx Reduction->Neuronal_excitability

Caption: Mechanism of action of this compound as a T-type calcium channel blocker.

TTA_A2_Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock storage Aliquot and Store Stock (-80°C or -20°C) prep_stock->storage prep_working Prepare Fresh Working Solution storage->prep_working experiment Perform Experiment (In Vitro or In Vivo) prep_working->experiment data_analysis Data Analysis experiment->data_analysis end End data_analysis->end

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Minimizing TTA-A2 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing TTA-A2 toxicity in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][2] It blocks the flow of calcium ions into the cell through these channels. T-type calcium channels are involved in various cellular processes, including cell proliferation and survival, particularly in cancer cells where they are often overexpressed.[3][4]

Q2: At what concentrations does this compound typically show efficacy versus toxicity?

A2: this compound is effective at nanomolar concentrations. Its IC50 (the concentration at which it inhibits 50% of the T-type calcium channel activity) is approximately 100 nM.[5] In cancer cell lines, such as A549 lung adenocarcinoma cells, concentrations of 100 nM and 200 nM have been shown to reduce cell viability.[6] It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration that balances efficacy and minimal toxicity.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO and ethanol.[2] Stock solutions should be prepared in a high-quality, anhydrous solvent. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q4: How stable is this compound in cell culture medium?

A4: While specific long-term stability data for this compound in cell culture medium is not extensively published, it is a common practice to refresh the medium with a freshly diluted inhibitor every 24-48 hours in long-term experiments. This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells. The stability of small molecules in culture media can be affected by factors such as pH, temperature, and interaction with media components.[3]

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in long-term cell culture.

Issue Possible Cause Troubleshooting Steps
High levels of cell death, even at low concentrations. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% v/v). - Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-specific toxicity.
Inhibitor Concentration Too High: The IC50 can vary between cell lines.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations.
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of T-type calcium channels.- If possible, test this compound on a control cell line known to be less sensitive or that does not express T-type calcium channels.
Decreased efficacy of this compound over time. Inhibitor Degradation: this compound may degrade in the culture medium over extended periods at 37°C.- Replenish the cell culture medium with freshly diluted this compound every 24-48 hours.
Cellular Resistance Mechanisms: Cells may develop resistance over long-term exposure.- This is a complex issue. Consider intermittent dosing schedules if continuous exposure is not essential for the experimental design.
Inconsistent results between experiments. Inconsistent Inhibitor Preparation: Variability in stock solution preparation or dilution.- Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency across experiments. - Always use calibrated pipettes for dilutions.
Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition.- Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Changes in cell morphology unrelated to apoptosis. Off-Target Effects: Although this compound is selective, high concentrations may lead to off-target effects.- Use the lowest effective concentration determined from your dose-response studies.
Nutrient Depletion: Long-term culture without proper medium changes can lead to nutrient depletion and waste accumulation.- Ensure regular medium changes, especially in long-term experiments.

Quantitative Data Summary

The following tables summarize the effects of this compound on cell viability and proliferation from published studies.

Table 1: Effect of this compound on A549 Lung Adenocarcinoma Cell Viability

Cell LineTreatment DurationThis compound ConcentrationEffect on Cell ViabilityReference
A549 (Spheroids)48-96 hours100 nMReduction in viability[6]
A549 (Spheroids)48-96 hours200 nMFurther reduction in viability[6]

Table 2: IC50 Values of this compound for T-type Calcium Channels

Channel SubtypeIC50Reference
CaV3.1~100 nM[5]
CaV3.2~100 nM[5]
CaV3.3~100 nM[5]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired duration (e.g., 24, 48, 72, or more hours). For long-term studies, replace the medium with fresh this compound dilutions every 48 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Clonogenic Assay for Long-Term Survival

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Crystal Violet staining solution (0.5% w/v in methanol)

    • PBS (Phosphate-Buffered Saline)

  • Procedure:

    • Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate the plates for an extended period (e.g., 7-14 days), allowing colonies to form. For continuous treatment, the medium with this compound should be replaced every 2-3 days.

    • After the incubation period, wash the wells with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes.

    • Stain the colonies with Crystal Violet solution for 20-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the surviving fraction for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathway

TTA_A2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca2+ Ca2+ T_type_Channel T-type Ca2+ Channel (CaV3) Ca2+->T_type_Channel influx Calmodulin Calmodulin T_type_Channel->Calmodulin activates TTA_A2 This compound TTA_A2->T_type_Channel blocks CaM_Kinases CaM-Kinases Calmodulin->CaM_Kinases activates Cell_Cycle_Progression Cell Cycle Progression (e.g., G1/S transition) CaM_Kinases->Cell_Cycle_Progression promotes Proliferation_Survival Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival

Caption: this compound inhibits T-type calcium channels, reducing Ca2+ influx and downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_assays 4. Endpoint Assays start Start cell_culture 1. Cell Seeding start->cell_culture treatment 2. This compound Treatment (Dose-Response) cell_culture->treatment incubation 3. Long-Term Incubation (with media changes) treatment->incubation viability Cell Viability (e.g., MTT) incubation->viability survival Long-Term Survival (Clonogenic Assay) incubation->survival apoptosis Apoptosis (e.g., Annexin V) incubation->apoptosis data_analysis 5. Data Analysis viability->data_analysis survival->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general workflow for assessing this compound toxicity in long-term cell culture.

Troubleshooting Logic

Troubleshooting_Logic start High Cell Toxicity Observed check_solvent Is solvent control also toxic? start->check_solvent solvent_issue Reduce solvent concentration (<0.1%) check_solvent->solvent_issue Yes check_dose Is this compound concentration optimized? check_solvent->check_dose No dose_response Perform dose-response experiment check_dose->dose_response No check_media_change Is media with fresh this compound changed regularly? check_dose->check_media_change Yes media_change_protocol Implement regular media changes (every 24-48h) check_media_change->media_change_protocol No cell_line_sensitivity Consider high cell line sensitivity check_media_change->cell_line_sensitivity Yes

Caption: A logical approach to troubleshooting high toxicity in this compound experiments.

References

Refining TTA-A2 delivery methods for brain slice recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TTA-A2 in brain slice recording experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of T-type voltage-gated calcium channels.[1][2] It blocks all three subtypes of the T-type channel family (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) with high potency.[1] Its mechanism of action is voltage-dependent, showing a higher affinity for the inactivated state of the channel.[1] This means its blocking effect is more pronounced at more depolarized membrane potentials.

Q2: What are the recommended working concentrations of this compound for brain slice recordings?

The effective concentration of this compound is highly dependent on the membrane potential of the neurons under investigation. Due to its state-dependent nature, lower concentrations are required when cells are held at more depolarized potentials where more T-type channels are in the inactivated state.

Q3: How should I prepare this compound stock solutions and apply them to my brain slices?

This compound is sparingly soluble in aqueous solutions and requires an organic solvent, typically dimethyl sulfoxide (DMSO), for creating a stock solution. It is crucial to keep the final concentration of DMSO in your artificial cerebrospinal fluid (aCSF) as low as possible, ideally below 0.1%, as DMSO itself can affect neuronal excitability.[3][4]

Q4: How selective is this compound for T-type calcium channels?

This compound exhibits high selectivity for T-type calcium channels over other voltage-gated calcium channels, such as L-, N-, P/Q-, and R-types.[2][5] Studies have shown a roughly 300-fold selectivity for T-type channels over high-voltage activated calcium channels.[1]

Q5: What are the known off-target effects of this compound?

At concentrations typically used for selective T-type channel blockade (in the nanomolar to low micromolar range), significant off-target effects on other voltage-gated calcium channels are not expected.[5] However, as with any pharmacological agent, using the lowest effective concentration is always recommended to minimize the potential for unforeseen off-target interactions.

Troubleshooting Guide

Problem 1: I am not observing the expected block of T-type calcium currents after applying this compound.

  • Inadequate Drug Concentration:

    • Is your concentration appropriate for the holding potential? this compound is more potent at depolarized potentials. If you are holding your cells at a very hyperpolarized potential (e.g., -100 mV), a higher concentration of this compound will be required to see a significant block.

    • Action: Try increasing the concentration of this compound or holding the neuron at a more depolarized potential to favor the inactivated state of the T-type channels.

  • Issues with Drug Delivery:

    • Has the drug reached the slice? In a bath application system, ensure adequate time for the drug to perfuse into the brain slice and reach the neurons of interest. This can take several minutes.

    • Is your perfusion system working correctly? Check for blockages or leaks in your perfusion lines that might prevent the this compound containing aCSF from reaching the recording chamber.

    • Action: Allow for a sufficient application period (e.g., 5-10 minutes) and verify the proper functioning of your perfusion system.

  • T-type Channel Expression:

    • Do the neurons you are recording from express T-type calcium channels? The expression levels of T-type channels can vary significantly between different brain regions and neuronal populations.

    • Action: Confirm the presence of T-type channels in your cells of interest by running a positive control or consulting relevant literature.

Problem 2: I am seeing unexpected changes in neuronal activity after applying this compound or the vehicle control.

  • DMSO Vehicle Effects:

    • What is your final DMSO concentration? Even low concentrations of DMSO (e.g., 0.05% - 0.1%) can alter the intrinsic properties of neurons, including membrane resistance and action potential threshold.[4]

    • Action: Always run a vehicle control with the same final concentration of DMSO as your this compound solution to isolate the effects of the drug from those of the solvent.[3] Keep the final DMSO concentration as low as possible.

  • Precipitation of this compound:

    • Did the this compound precipitate when diluted in aCSF? this compound is hydrophobic and can precipitate out of aqueous solutions if not prepared correctly.

    • Action: When diluting your DMSO stock solution into aCSF, add it dropwise while stirring or vortexing the aCSF to ensure proper mixing and prevent precipitation.[3] If you observe any cloudiness or precipitate, prepare a fresh solution.

Problem 3: I am having difficulty washing out the effects of this compound.

  • Washout Time:

    • How long are you washing out the drug? The washout of this compound can be slow. A similar T-type channel blocker, TTA-P2, required approximately 50 minutes for full recovery of the T-type current.[6]

    • Action: Allow for an extended washout period (e.g., 30-60 minutes) with continuous perfusion of drug-free aCSF.

Data Presentation

Table 1: this compound Potency (IC₅₀) on T-type Calcium Channels

Caᵥ SubtypeHolding Potential (mV)IC₅₀ (nM)Reference
Caᵥ3.1-8089[2]
Caᵥ3.2-8092[2]
Caᵥ3.3-8098[2]
Native T-type currentsNot specified~100[1]

Table 2: Recommended Artificial Cerebrospinal Fluid (aCSF) Formulations

ComponentConcentration (mM)
NaCl124-126
KCl2.5-3.5
KH₂PO₄1.25
MgSO₄1-2
CaCl₂2
NaHCO₃26
D-Glucose10
Preparation Notes All solutions should be freshly prepared with high-purity water and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) for at least 30 minutes before use to ensure proper oxygenation and a stable pH of 7.3-7.4.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. this compound is stable as a solid at -20°C for extended periods. Once in solution, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the 10 mM stock solution in aCSF to the desired final concentration.

  • To minimize precipitation , add the this compound/DMSO stock solution to the aCSF dropwise while the aCSF is being stirred or vortexed.[3]

  • Ensure the final concentration of DMSO in the aCSF is below 0.1%. For example, to make a 1 µM this compound working solution, you would perform a 1:10,000 dilution of the 10 mM stock, resulting in a final DMSO concentration of 0.01%.

  • Prepare a vehicle control aCSF solution containing the same final concentration of DMSO as your this compound working solution.

Protocol 2: Bath Application of this compound to Brain Slices

  • Prepare acute brain slices according to your standard laboratory protocol.

  • Allow slices to recover in a holding chamber with continuously oxygenated aCSF for at least 1 hour before recording.

  • Transfer a slice to the recording chamber and perfuse with standard aCSF.

  • Obtain a stable baseline recording of the neuronal activity of interest.

  • Switch the perfusion to the aCSF containing the desired concentration of this compound (or the vehicle control).

  • Allow sufficient time for the drug to perfuse and equilibrate within the slice (typically 5-10 minutes).

  • Record the effects of this compound on neuronal activity.

  • To assess washout, switch the perfusion back to the standard, drug-free aCSF and record for an extended period (30-60 minutes).

Visualizations

TTA_A2_Signaling_Pathway cluster_membrane Cell Membrane T_type_channel T-type Ca²⁺ Channel (Caᵥ3.1, 3.2, 3.3) Ca_ion Ca²⁺ T_type_channel->Ca_ion Influx TTA_A2 This compound TTA_A2->T_type_channel Blocks Neuronal_Activity Altered Neuronal Excitability Ca_ion->Neuronal_Activity Modulates Depolarization Membrane Depolarization Depolarization->T_type_channel Activates

Caption: Signaling pathway illustrating this compound blockade of T-type calcium channels.

Experimental_Workflow prep_slice 1. Prepare Acute Brain Slice recovery 2. Slice Recovery (≥ 1 hour) prep_slice->recovery baseline 3. Obtain Stable Baseline Recording recovery->baseline application 4. Bath Apply this compound or Vehicle Control baseline->application recording 5. Record Drug Effect (5-10 min application) application->recording washout 6. Washout with Drug-Free aCSF recording->washout washout_rec 7. Record Recovery (30-60 min) washout->washout_rec

Caption: Experimental workflow for this compound application in brain slice recordings.

Troubleshooting_Logic start No/Unexpected Effect of this compound check_conc Is the concentration appropriate for the holding potential? start->check_conc check_delivery Is the drug reaching the slice? check_conc->check_delivery Yes adjust_conc Adjust concentration or holding potential check_conc->adjust_conc No check_vehicle Did you run a vehicle control? check_delivery->check_vehicle Yes fix_perfusion Check perfusion system for leaks or blockages check_delivery->fix_perfusion No check_precip Did the drug precipitate in aCSF? check_vehicle->check_precip Yes run_vehicle Run a DMSO vehicle control check_vehicle->run_vehicle No remake_solution Prepare fresh drug solution check_precip->remake_solution Yes

References

Validation & Comparative

A Comparative Guide: TTA-A2 versus Mibefradil for T-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TTA-A2 and mibefradil, two prominent blockers of T-type calcium channels. The following sections detail their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific needs.

Introduction to T-type Calcium Channel Blockers

T-type calcium channels (Cav3) are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and muscle contraction.[1] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and certain cancers has made them an attractive target for drug development. This guide focuses on two such blockers: this compound, a potent and selective preclinical tool, and mibefradil, a compound with a more complex clinical history.

Mechanism of Action

Both this compound and mibefradil exert their effects by binding to the alpha-1 subunit of T-type calcium channels, thereby inhibiting the influx of calcium ions into the cell.[1] However, their selectivity and interaction with other ion channels and cellular targets differ significantly.

This compound is a highly selective antagonist of all three T-type channel isoforms (Cav3.1, Cav3.2, and Cav3.3).[2] Its mechanism is characterized by a state-dependent block, showing a higher affinity for the inactivated state of the channel.[2] This property can lead to enhanced potency in pathologically depolarized cells.

Mibefradil also blocks T-type calcium channels but exhibits less selectivity. It is known to inhibit L-type (high-voltage activated) calcium channels as well, although with a lower potency.[2][3][4][5] This dual-channel blockade contributes to its cardiovascular effects.[6] Furthermore, mibefradil has been shown to have off-target effects on other ion channels and enzymes, which has had significant clinical implications.

Quantitative Comparison of Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and mibefradil based on available experimental data. It is crucial to note that the experimental conditions, such as the specific channel isoform, holding potential, and charge carrier, can significantly influence the measured potency.

Table 1: Inhibitory Potency (IC50) against T-type Calcium Channels

CompoundChannel IsoformIC50Holding PotentialCharge CarrierReference
This compound Cav3.1 (α1G)89 nM-80 mV / -100 mVNot Specified[3][7]
Cav3.2 (α1H)92 nM-80 mV / -100 mVNot Specified[3][7]
Cav3.3 (α1I)98 nM-80 mVNot Specified[3]
Native T-type (DRG neurons)~23 nM-75 mV2 mM Ca2+[8]
Native T-type (DRG neurons)~14 µM-100 mV2 mM Ca2+[8]
Mibefradil Cav3.1 (α1G)270 nMNot Specified2 mM Ca2+[9]
Cav3.2 (α1H)140 nMNot Specified2 mM Ca2+[9]
T-type Channels (general)~1 µMNot Specified10 mM Ba2+[9]
T-type Channels (rat atrial cells)0.1 µM-100 mV to -80 mVNot Specified[10]

Table 2: Selectivity Profile

CompoundOff-TargetIC50 / Fold SelectivityReference
This compound L-type (Cav1.2)>30 µM[3]
P/Q-type (Cav2.1)>30 µM[3]
N-type (Cav2.2)>30 µM[3]
R-type (Cav2.3)>30 µM[3]
hERG K+ Channel>10 µM[3]
Overall Selectivity~300-fold for T-type over high-voltage activated channels[2][11]
Mibefradil L-type (α1C)~13 µM[9]
L-type (rat ventricular cells)~3 µM[10]
Orai ChannelsIC50: Orai1 = 52.6 µM, Orai2 = 14.1 µM, Orai3 = 3.8 µM
Cytochrome P450 (CYP3A4, CYP2D6)Potent Inhibitor

Off-Target Effects and Clinical Implications

A critical differentiator between this compound and mibefradil lies in their off-target effects and resulting clinical profiles.

This compound has demonstrated a clean selectivity profile with minimal activity against other ion channels at concentrations effective for T-type channel blockade.[3] This high selectivity makes it a valuable research tool for specifically investigating the role of T-type channels.

Mibefradil , on the other hand, was withdrawn from the market due to significant drug-drug interactions.[12][13][14][15] These interactions stemmed from its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are crucial for the metabolism of many other drugs.[6] This led to an increased risk of adverse effects when co-administered with other medications.[12][13][14][15] Additionally, mibefradil's blockade of L-type calcium channels and other ion channels contributed to its complex pharmacological profile.[6][10]

Experimental Protocols

Detailed characterization of T-type channel blockers typically involves electrophysiological techniques, primarily the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane of a single cell.

Objective: To determine the inhibitory potency (IC50) and characterize the voltage- and use-dependence of a compound on T-type calcium channels.

Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing a specific human T-type calcium channel isoform (e.g., Cav3.1, Cav3.2, or Cav3.3) are commonly used.

  • Primary Neurons: Acutely dissociated neurons from specific brain regions (e.g., dorsal root ganglion - DRG) that endogenously express T-type channels can also be utilized.

Recording Solutions:

  • External Solution (in mM): 140 TEA-Cl, 2 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. To isolate T-type currents, blockers for other channels (e.g., TTX for sodium channels, CsCl for potassium channels) are often included.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels.

  • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type currents.

  • To assess voltage-dependence of the block, vary the holding potential (e.g., -100 mV vs. -75 mV).

  • To determine the IC50, apply increasing concentrations of the test compound and measure the resulting inhibition of the peak current. Fit the concentration-response data to the Hill equation.

  • To evaluate use-dependence, apply repetitive depolarizing pulses at different frequencies (e.g., 0.1 Hz vs. 1 Hz) in the presence of the compound.

Visualizing Experimental Concepts

The following diagrams illustrate key concepts in the evaluation of T-type channel blockers.

T_type_channel_blockade cluster_membrane Cell Membrane T_channel T-type Ca²⁺ Channel Ca_in Ca²⁺ Influx T_channel->Ca_in allows Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_in->Cellular_Response triggers Blocker This compound or Mibefradil Blocker->T_channel blocks

Caption: Mechanism of T-type calcium channel blockade.

experimental_workflow Cell_Prep Cell Preparation (HEK-293 or Neurons) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Voltage_Protocol Voltage-Clamp Protocol (Varying Holding Potentials & Frequencies) Patch_Clamp->Voltage_Protocol Data_Acquisition Data Acquisition (T-type Current Measurement) Voltage_Protocol->Data_Acquisition Analysis Data Analysis (IC₅₀ Determination, State-Dependence) Data_Acquisition->Analysis

Caption: Workflow for electrophysiological characterization.

Conclusion

This compound and mibefradil both effectively block T-type calcium channels, but their distinct pharmacological profiles make them suitable for different applications.

This compound stands out as a highly potent and selective tool for preclinical research. Its clean off-target profile allows for the specific interrogation of T-type channel function in various physiological and pathological models.

Mibefradil , while a potent T-type channel blocker, has a more complex profile due to its effects on L-type calcium channels and its significant inhibition of cytochrome P450 enzymes. Its history of market withdrawal due to drug-drug interactions serves as a critical case study in drug development, highlighting the importance of thorough off-target screening. Despite this, mibefradil can still be a useful pharmacological tool in well-controlled in vitro experiments where its multi-target effects are considered.

For researchers aiming to specifically dissect the role of T-type calcium channels, this compound is the superior choice due to its high selectivity. For studies where a broader calcium channel blockade is desired or for historical comparative purposes, mibefradil may be considered, with careful attention to its known liabilities.

References

Validating TTA-A2 Selectivity Against High-Voltage Activated Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of TTA-A2, a potent T-type calcium channel antagonist, against its activity on high-voltage activated (HVA) calcium channels. The data presented herein demonstrates the high selectivity of this compound for the Cav3 subfamily, a critical characteristic for its use as a precise research tool and a potential therapeutic agent with a focused mechanism of action.

Data Presentation: this compound Inhibitory Potency

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) against various calcium channel subtypes. The following table summarizes the key findings from electrophysiological studies.

Channel SubfamilyChannel SubtypeIC50 (Holding Potential)Fold Selectivity (vs. HVA)
T-type (Low-Voltage Activated) Cav3.1 (α1G)89 nM (-80 mV)~300-fold
Cav3.2 (α1H)92 nM (-80 mV)~300-fold
Cav3.3~30 nM (-75 mV)~300-fold
High-Voltage Activated (HVA) Cav1.2 (L-type)>10 µM-
Cav2.1 (P/Q-type)>10 µM-
Cav2.2 (N-type)>10 µM-
Cav2.3 (R-type)5.4 µM-

Data compiled from multiple sources.[1][2][3]

The data clearly indicates that this compound is a highly potent blocker of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3) with IC50 values in the low nanomolar range.[2] In stark contrast, its inhibitory activity against HVA channels, such as L-type, N-type, and P/Q-type, is negligible, with IC50 values greater than 10 µM.[2][3] This demonstrates an approximate 300-fold selectivity for T-type channels over HVA channels.

Experimental Protocols

The validation of this compound's selectivity is primarily achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in a controlled in vitro environment.

Key Experiment: Whole-Cell Voltage-Clamp Electrophysiology

1. Cell Preparation:

  • Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.

  • Cells are transiently or stably transfected with the specific alpha-1 subunit of the calcium channel of interest (e.g., Cav3.1, Cav3.2, Cav1.2, etc.). This ensures that the measured currents are from a homogenous population of the desired channel type.

2. Electrophysiological Recording:

  • A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single transfected cell, forming a high-resistance "gigaohm" seal.[4]

  • The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular voltage and measurement of the total current across the cell membrane.[4][5]

  • The extracellular solution (bath solution) contains the ions necessary for carrying the current (e.g., Ba²⁺ or Ca²⁺) and is used to apply this compound at various concentrations.

3. Voltage Protocol:

  • To assess the potency of this compound, a specific voltage protocol is applied. The cell is held at a negative "holding potential" (e.g., -100 mV or -80 mV) where the channels are in a resting state.

  • The cell is then depolarized to a specific voltage (e.g., -20 mV) to activate the channels and elicit an inward calcium current.[3]

  • This process is repeated at a set frequency (e.g., 0.1 Hz) in the presence of increasing concentrations of this compound to determine the dose-dependent inhibition.

4. State-Dependent Inhibition Analysis:

  • A key characteristic of this compound is its state-dependent inhibition, meaning it binds with higher affinity to certain channel states (e.g., inactivated state).[1][6]

  • To investigate this, experiments are performed at different holding potentials. For example, a more depolarized holding potential (e.g., -75 mV or -80 mV) increases the proportion of channels in the inactivated state.[6][7]

  • The significantly lower IC50 values observed at these depolarized holding potentials confirm that this compound preferentially binds to and stabilizes the inactivated state of T-type channels.[1][6]

5. Data Analysis:

  • The peak current amplitude at each this compound concentration is measured and normalized to the control current (in the absence of the compound).

  • The normalized data is then plotted against the drug concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Visualizations

G cluster_prep Cell Preparation cluster_record Electrophysiology cluster_analysis Data Analysis HEK293 HEK-293 Cell Culture Transfection Transfection with specific CaV Subunit (e.g., Cav3.2 or Cav1.2) HEK293->Transfection Patch Whole-Cell Patch Clamp Transfection->Patch Voltage Apply Voltage Protocol (e.g., Hold at -80mV, depolarize to -20mV) Patch->Voltage TTA_A2_App Apply increasing concentrations of this compound Voltage->TTA_A2_App Measure Measure Peak Calcium Current TTA_A2_App->Measure DoseResponse Plot Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 Conclusion Determine Selectivity IC50->Conclusion

Caption: Experimental workflow for validating this compound selectivity.

G TTA_A2 This compound Block Block TTA_A2->Block No_Effect Minimal Effect (>10 µM) TTA_A2->No_Effect T_type T-type Channels (Cav3.x) Ca_Influx_T Low-Voltage Ca²⁺ Influx T_type->Ca_Influx_T HVA HVA Channels (Cav1.x, Cav2.x) Ca_Influx_HVA High-Voltage Ca²⁺ Influx HVA->Ca_Influx_HVA Block->T_type No_Effect->HVA Cellular_Response_T Neuronal Burst Firing, etc. Ca_Influx_T->Cellular_Response_T Cellular_Response_HVA Neurotransmitter Release, Gene Expression, etc. Ca_Influx_HVA->Cellular_Response_HVA

Caption: this compound's selective action on calcium signaling pathways.

References

TTA-A2: A Potent and Selective Alternative in T-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and potent molecular tools is paramount. In the landscape of T-type calcium channel blockers, TTA-A2 has emerged as a significant contender, offering distinct advantages over established, non-selective agents. This guide provides an objective comparison of this compound with other T-type blockers, supported by experimental data, to inform preclinical research and drug discovery efforts.

T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are crucial players in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in pathological conditions such as epilepsy, neuropathic pain, and sleep disorders. Consequently, the development of specific T-type calcium channel blockers is of significant therapeutic interest. This compound distinguishes itself through its high potency and selectivity for T-type channels over other voltage-gated calcium channels.

Comparative Analysis of T-type Calcium Channel Blockers

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other commonly used T-type calcium channel blockers: mibefradil, ethosuximide, and zonisamide. The data highlights the superior potency of this compound.

CompoundTargetIC50Assay TypeSelectivityKey Off-Target Effects
This compound CaV3.1, CaV3.2, CaV3.3~100 nM[1]Patch-clamp~300-fold selective over high-voltage activated Ca2+ channels[1]Reduced pregnane X receptor (PXR) activation
MibefradilT-type Ca2+ channels0.1 - 2.7 µMPatch-clampModerately selective for T-type over L-type Ca2+ channelsBlocks L-type calcium channels, sodium channels, and potassium channels; inhibits cytochrome P450 enzymes
EthosuximideT-type Ca2+ channelsMicromolar rangeElectrophysiology, Binding assaysLess potent and selectiveAffects other ion channels, including persistent sodium and calcium-activated potassium currents
ZonisamideT-type Ca2+ channels~50 µMElectrophysiologyBlocks voltage-gated sodium channels; inhibits carbonic anhydrase

Experimental Methodologies

The data presented in this guide are derived from standard and well-validated experimental protocols in the field of pharmacology and electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channels.

Objective: To measure the inhibitory effect of compounds on T-type calcium channel currents in isolated cells.

Protocol:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing one of the human T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3) are cultured and prepared for recording.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -100 mV) to ensure the T-type calcium channels are in a closed, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit inward calcium currents through the T-type channels.

  • Compound Application: The compound of interest (e.g., this compound) is applied to the cell via the external solution at various concentrations.

  • Data Analysis: The peak inward current is measured before and after compound application. The concentration-response curve is then plotted to determine the half-maximal inhibitory concentration (IC50) value.

Fluorometric Imaging Plate Reader (FLIPR) Assay

The FLIPR assay is a high-throughput screening method to assess changes in intracellular calcium concentration.

Objective: To rapidly screen and characterize the potency of compounds on T-type calcium channels.

Protocol:

  • Cell Preparation: Cells expressing the target T-type calcium channel are plated in a multi-well plate (e.g., 384-well).

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Cell Depolarization: A solution with a high potassium concentration is added to the wells to depolarize the cell membranes, leading to the opening of voltage-gated calcium channels and an influx of calcium.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in each well over time. A decrease in the fluorescence signal in the presence of a compound indicates blockade of the T-type calcium channels.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of the fluorescence signal.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_workflow Comparative Experimental Workflow prep Cell Line Preparation (HEK293 expressing CaV3.x) patch_clamp Whole-Cell Patch-Clamp prep->patch_clamp flipr FLIPR Assay prep->flipr data_analysis Data Analysis (IC50 Determination) patch_clamp->data_analysis flipr->data_analysis comparison Comparative Analysis data_analysis->comparison

Experimental workflow for comparing T-type blockers.

G cluster_pathway T-type Calcium Channel Signaling Pathway depolarization Membrane Depolarization t_type_channel T-type Ca2+ Channel (CaV3.x) depolarization->t_type_channel Activates tta_a2 This compound tta_a2->t_type_channel Blocks ca_influx Ca2+ Influx t_type_channel->ca_influx downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) ca_influx->downstream

Simplified T-type calcium channel signaling cascade.

Conclusion

References

Cross-Validation of TTA-A2 Effects in Knockout Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of a compound's mechanism of action is a critical step. This guide provides a comparative analysis of the T-type calcium channel antagonist, TTA-A2, and its alternatives, with a focus on cross-validation studies in knockout animal models. The use of knockout animals, in which the gene for a specific drug target has been inactivated, is the gold standard for confirming on-target drug effects.

This compound: A Potent and Selective T-Type Calcium Channel Antagonist

This compound is a potent and selective blocker of T-type calcium channels, which are implicated in a variety of neurological disorders, including epilepsy and sleep disturbances.[1] It demonstrates high potency for all three T-type channel isoforms (Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3).[1] Cross-validation studies using knockout mice have been instrumental in confirming that the physiological effects of this compound are mediated through its interaction with these channels.

Cross-Validation of this compound's Hypnotic Effects

One of the key therapeutic potentials of this compound is its ability to promote sleep. Studies have shown that this compound suppresses active wakefulness and promotes slow-wave sleep in wild-type mice. To validate that this effect is specifically mediated by T-type calcium channels, the compound was tested in mice lacking both the Ca(v)3.1 and Ca(v)3.3 isoforms. In these double knockout mice, the sleep-promoting effects of this compound were completely absent, providing strong evidence for its on-target mechanism of action.[2]

Cross-Validation of this compound's Analgesic Effects

T-type calcium channels, particularly the Ca(v)3.2 isoform, are known to play a crucial role in pain signaling. This compound has demonstrated analgesic properties in various pain models. To confirm the role of Ca(v)3.2 in these effects, studies were conducted in Ca(v)3.2 knockout mice. The results showed that the antinociceptive (pain-reducing) effects of this compound were significantly diminished in mice lacking the Ca(v)3.2 channel, indicating that this isoform is a primary target for this compound's analgesic activity.

Comparison with Alternative T-Type Calcium Channel Blockers

While this compound is a potent and well-validated compound, other T-type calcium channel blockers are also used in research and have been evaluated in knockout models. This section provides a comparative overview of this compound with two such alternatives: ethosuximide and Z944. It is important to note that direct head-to-head comparative studies in the same knockout models are limited, and the following data is compiled from separate research articles.

Ethosuximide

Ethosuximide is an established anti-epileptic drug primarily used for absence seizures, and its mechanism is thought to involve the inhibition of T-type calcium channels. Studies in knockout mice have helped to solidify this hypothesis. In mice lacking the α1G (Ca(v)3.1) T-type calcium channel subunit, the susceptibility to absence seizures is significantly reduced, mirroring the effect of ethosuximide. This provides genetic evidence supporting the role of Ca(v)3.1 as a key target for ethosuximide's anti-seizure activity.[3]

Z944

Z944 is another potent and selective T-type calcium channel antagonist that has shown promise in preclinical models of pain and epilepsy.[3] Similar to this compound, the on-target effects of Z944 have been validated using knockout mice. In a model of migraine-related pain, the anti-allodynic effects of Z944 were abolished in Ca(v)3.2 knockout mice, confirming that its analgesic properties are mediated through this specific channel isoform.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives from in vitro and in vivo studies, including those involving knockout animal models.

Table 1: In Vitro Potency of T-Type Calcium Channel Antagonists

CompoundTargetIC50 (nM)Reference
This compoundCa(v)3.1~100[2]
Ca(v)3.2~100[2]
Ca(v)3.3~100[2]
EthosuximideHuman T-type channels~200,000[3]
Z944Human Ca(v)3.250[3]
Human Ca(v)3.1, Ca(v)3.350-160[3]

Table 2: In Vivo Efficacy in Knockout Mouse Models

CompoundAnimal ModelPhenotype/AssayEffect in Wild-TypeEffect in KnockoutReference
This compoundCa(v)3.1/Ca(v)3.3 Double KOSleep/Wake CyclePromotes slow-wave sleepNo effect[2]
This compoundCa(v)3.2 KOPain (d-amphetamine-induced hyperlocomotion)Reduced hyperlocomotionNo effect[5]
EthosuximideCa(v)3.1 (α1G) KOAbsence SeizuresReduces seizuresN/A (KO mice are resistant to seizures)[3]
Z944Ca(v)3.2 KOMigraine (CGRP-induced allodynia)Abolished allodyniaNo allodynia development[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

This compound Sleep Study in Knockout Mice
  • Animal Model: Wild-type and Ca(v)3.1/Ca(v)3.3 double knockout mice.

  • Drug Administration: this compound administered orally.

  • Data Acquisition: Electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.

  • Analysis: Quantification of time spent in different sleep stages (e.g., active wake, quiet wake, NREM sleep, REM sleep).

  • Key Finding: this compound's effect of increasing slow-wave sleep is absent in the double knockout mice.[2]

Z944 Migraine Pain Study in Knockout Mice
  • Animal Model: Wild-type and Ca(v)3.2 knockout mice.

  • Pain Model: Intraganglionic injection of Calcitonin Gene-Related Peptide (CGRP) to induce periorbital mechanical allodynia.

  • Drug Administration: Z944 administered intraperitoneally prior to CGRP injection.

  • Behavioral Assay: Assessment of periorbital mechanical allodynia using von Frey filaments.

  • Key Finding: Z944 abolishes CGRP-induced allodynia in wild-type mice, and this allodynia does not develop in Ca(v)3.2 knockout mice.[4]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental validation of T-type calcium channel blockers.

T_type_channel_inhibition cluster_drug T-Type Calcium Channel Blockers cluster_channels T-Type Calcium Channels cluster_effects Physiological Effects TTA_A2 This compound Cav3_1 Ca(v)3.1 TTA_A2->Cav3_1 Inhibits Cav3_2 Ca(v)3.2 TTA_A2->Cav3_2 Cav3_3 Ca(v)3.3 TTA_A2->Cav3_3 Ethosuximide Ethosuximide Ethosuximide->Cav3_1 Inhibits Z944 Z944 Z944->Cav3_1 Inhibits Z944->Cav3_2 Z944->Cav3_3 Sleep Sleep Regulation Cav3_1->Sleep Seizures Seizure Activity Cav3_1->Seizures Pain Pain Modulation Cav3_2->Pain Cav3_3->Sleep

Mechanism of T-type channel blockers.

Knockout_Validation_Workflow start Hypothesis: Compound X targets Protein Y wt_mouse Wild-Type Mouse start->wt_mouse ko_mouse Knockout Mouse (Protein Y deleted) start->ko_mouse drug_admin_wt Administer Compound X wt_mouse->drug_admin_wt drug_admin_ko Administer Compound X ko_mouse->drug_admin_ko observe_wt Observe Phenotypic Effect drug_admin_wt->observe_wt observe_ko Observe Phenotypic Effect drug_admin_ko->observe_ko compare Compare Effects observe_wt->compare observe_ko->compare conclusion Conclusion: On-target effect confirmed compare->conclusion Effect absent in KO alt_conclusion Conclusion: Off-target effects likely compare->alt_conclusion Effect present in KO

Knockout model validation workflow.

Conclusion

The cross-validation of this compound's effects in knockout animal models provides compelling evidence for its on-target mechanism of action. The absence of its sleep-promoting effects in Ca(v)3.1/Ca(v)3.3 double knockout mice and the diminished analgesic effects in Ca(v)3.2 knockout mice confirm the central role of these T-type calcium channels in mediating its therapeutic potential. While direct comparative studies are needed for a definitive ranking, the available data suggests that newer antagonists like this compound and Z944 offer higher potency and selectivity compared to older drugs like ethosuximide. For researchers in the field, the use of knockout models remains an indispensable tool for the validation and development of next-generation T-type calcium channel modulators.

References

A Comparative Analysis of T-Type Calcium Channel Blockers: TTA-A2 vs. Z944 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel analgesic development, T-type calcium channels have emerged as a compelling therapeutic target. Their role in modulating neuronal excitability makes them key players in the pathophysiology of chronic pain. This guide provides a detailed comparative analysis of two prominent T-type calcium channel blockers, TTA-A2 and Z944, focusing on their performance in preclinical pain models. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Mechanism of Action: Targeting the Gateway of Pain Signaling

Both this compound and Z944 exert their analgesic effects by blocking T-type calcium channels, which are low-voltage-activated channels crucial for regulating neuronal firing patterns.[1] The Cav3 family of T-type channels comprises three isoforms: Cav3.1, Cav3.2, and Cav3.3. The Cav3.2 isoform is particularly implicated in pain signaling, as it is highly expressed in peripheral sensory neurons and its expression is upregulated in various pain models.[2] By inhibiting these channels, this compound and Z944 reduce the influx of calcium ions into neurons, thereby dampening neuronal hyperexcitability and mitigating pain transmission.[3]

Recent structural studies have revealed the binding modes of these antagonists, providing insights into their state-dependent activity. This compound has been shown to obstruct the ion flow by positioning its cyclopropylphenyl-containing end in the central cavity of the Cav3.2 channel, while its polar tail extends into a fenestration.[4][5] Z944 also interacts directly with the central cavity of the T-type channel pore.[6]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and Z944 against T-type calcium channel isoforms. While both are potent blockers, subtle differences in their selectivity profiles may influence their in vivo efficacy and potential side effects.

CompoundTargetIC50Selectivity NotesData Source
This compound Cav3.1, Cav3.2, Cav3.3~100 nMPotent blocker of all three isoforms. Shows ~300-fold selectivity for Cav3 channels over high-voltage activated calcium channels.[7]
Z944 Cav3.1, Cav3.2, Cav3.3Not explicitly defined as a single value, but effective in blocking T-type currents.A CNS-penetrant, high-affinity T-type channel blocker.[8]

Preclinical Efficacy in Pain Models

Both this compound and Z944 have demonstrated efficacy in various preclinical models of inflammatory and neuropathic pain. The following tables present a summary of the available quantitative data from studies utilizing the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

The CFA model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

CompoundAnimal ModelBehavioral TestDose & RouteKey FindingsData Source
Z944 Rat (Sprague-Dawley)Von Frey Test (Mechanical Allodynia)1, 3, 10 mg/kg, i.p.Dose-dependently reversed mechanical allodynia at 72 hours post-CFA injection.[6]
This compound Data not available in a comparable CFA model.----
Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used model of peripheral nerve injury that results in persistent mechanical allodynia and thermal hyperalgesia.

CompoundAnimal ModelBehavioral TestDose & RouteKey FindingsData Source
Z944 RatNot specifiedSystemic injectionAlleviated behavioral measures of chronic neuropathic pain.[6]
This compound MouseNot specifiedNot specifiedImplicated in pain, but specific quantitative data in the CCI model is limited in the searched literature.[9]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to assess pain in the cited studies are provided below.

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Animal Habituation: Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.

  • Stimulus Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Measurement: The filament is pressed against the paw until it bends. A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a thermal stimulus.

  • Animal Habituation: Animals are placed in individual compartments of a heated glass platform and allowed to acclimate.

  • Stimulus Application: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Response Measurement: The time taken for the animal to withdraw its paw from the heat source is automatically recorded.

  • Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved, the following diagrams are provided in Graphviz DOT language.

T_Type_Calcium_Channel_Signaling_in_Pain cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Dorsal Horn) cluster_2 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Inflammation/Nerve Injury) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization T_type_Channel T-type Ca2+ Channel (Cav3.2) Depolarization->T_type_Channel Opens Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Vesicle_Fusion Neurotransmitter Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Glutamate & Substance P Release Vesicle_Fusion->Neurotransmitter_Release Receptor_Activation NMDA/AMPA/NK1 Receptor Activation Neurotransmitter_Release->Receptor_Activation Postsynaptic_Depolarization Postsynaptic Depolarization Receptor_Activation->Postsynaptic_Depolarization Action_Potential Action Potential Propagation Postsynaptic_Depolarization->Action_Potential Pain_Perception Pain Perception (Brain) Action_Potential->Pain_Perception TTA_A2 This compound TTA_A2->T_type_Channel Blocks Z944 Z944 Z944->T_type_Channel Blocks

Caption: T-type Calcium Channel Signaling in Pain Transmission.

Preclinical_Pain_Model_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Baseline & Dosing cluster_2 Phase 3: Post-Dosing Assessment cluster_3 Phase 4: Outcome Animal_Model Animal Model Selection (e.g., Rat, Mouse) Pain_Induction Pain Model Induction (e.g., CFA Injection, CCI Surgery) Animal_Model->Pain_Induction Baseline_Testing Baseline Behavioral Testing (Von Frey, Hargreaves) Pain_Induction->Baseline_Testing Drug_Administration Drug Administration (this compound or Z944) Baseline_Testing->Drug_Administration Post_Dosing_Testing Post-Dosing Behavioral Testing (Time-course) Drug_Administration->Post_Dosing_Testing Data_Analysis Data Analysis (Paw Withdrawal Threshold/Latency) Post_Dosing_Testing->Data_Analysis Comparative_Analysis Comparative Efficacy Analysis Data_Analysis->Comparative_Analysis

Caption: Experimental Workflow for Preclinical Pain Studies.

Conclusion

Both this compound and Z944 are valuable pharmacological tools for investigating the role of T-type calcium channels in pain. Z944 has been more extensively characterized in in vivo pain models, with published data demonstrating its efficacy in reversing inflammatory and neuropathic pain behaviors. While this compound is a potent pan-Cav3 blocker, more comprehensive in vivo studies in standardized pain models are needed to draw a direct comparison with Z944.

For researchers selecting a compound, Z944 currently has a more robust public dataset for in vivo analgesic effects. However, the choice of compound may also depend on the specific research question, the desired selectivity profile, and the experimental model. Future head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these two promising T-type calcium channel blockers.

References

TTA-A2 Potency on Cav3.1 vs Cav3.2 vs Cav3.3 Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of TTA-A2 on the three T-type calcium channel isoforms: Cav3.1, Cav3.2, and Cav3.3. The information presented is collated from multiple studies employing whole-cell patch-clamp electrophysiology to facilitate a clear understanding of this compound's selectivity profile.

Quantitative Data Summary

The inhibitory potency of this compound is notably dependent on the membrane potential, demonstrating state-dependent binding. This compound generally exhibits higher potency at more depolarized holding potentials, where a larger fraction of channels is in the inactivated state. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

IsoformHolding Potential (mV)IC50 (nM)Reference
Cav3.1-8089[1][2]
-1004100[2][3]
Cav3.2-758.99[4]
-8092[1]
-100~14,000[5]
-11022,600[4]
Cav3.3-75~30[6]
-8098[1]
-110~5,400[6]

Note: The IC50 values can vary between studies due to minor differences in experimental conditions. The data clearly indicates that this compound is a potent blocker of all three Cav3 isoforms in the nanomolar range at a holding potential of -80 mV. However, its potency is significantly enhanced for Cav3.2 and Cav3.3 at more depolarized potentials (e.g., -75 mV) compared to more hyperpolarized potentials.

Experimental Protocols

The determination of this compound's potency on Cav3 isoforms predominantly relies on the whole-cell patch-clamp electrophysiology technique performed on Human Embryonic Kidney (HEK-293) cells heterologously expressing the specific human Cav3 channel isoform.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with plasmids containing the cDNA for the alpha-1 subunit of the human Cav3.1, Cav3.2, or Cav3.3 channel. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording. Electrophysiological recordings are typically performed 24-72 hours post-transfection.

Electrophysiological Recordings
  • Configuration: Whole-cell patch-clamp configuration is established using borosilicate glass micropipettes with a resistance of 2-5 MΩ.

  • Solutions:

    • External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 2 CaCl2 or BaCl2), a buffer (e.g., 10 HEPES), and salts to maintain osmolarity and physiological pH (e.g., 140 NaCl, 5 KCl). Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels, and potassium channel blockers (e.g., CsCl, TEA-Cl) are used to isolate the calcium currents.

    • Internal (Pipette) Solution (in mM): Contains a cesium-based primary salt (e.g., 130 Cs-methanesulfonate) to block potassium channels from the inside, a calcium chelator (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and ATP and GTP to support cellular metabolism.

  • Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is typically filtered at 2-5 kHz and sampled at 10-20 kHz.

Voltage-Clamp Protocol for IC50 Determination

To determine the IC50 of this compound, a dose-response curve is generated using a specific voltage-clamp protocol:

  • Holding Potential: The cell membrane is held at a specific potential, such as -80 mV or -100 mV, to set the initial state of the channels (resting vs. partially inactivated).

  • Test Pulse: A depolarizing voltage step (e.g., to -30 mV for 100-200 ms) is applied to elicit the T-type calcium current.

  • Drug Application: this compound is applied to the cell at increasing concentrations via a perfusion system.

  • Measurement: The peak inward current is measured at each concentration after the drug effect has reached a steady state.

  • Data Analysis: The peak current at each drug concentration is normalized to the control current (before drug application). The normalized data is then plotted against the logarithm of the drug concentration and fitted with the Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for IC50 Determination of this compound on Cav3 Isoforms cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_drug_application Drug Application & Data Acquisition cluster_data_analysis Data Analysis Cell_Culture HEK-293 Cell Culture Transfection Transfection with Cav3 Isoform cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocol (Holding & Test Pulse) Patch_Clamp->Voltage_Protocol Record_Control Record Control Current Voltage_Protocol->Record_Control Apply_TTA_A2 Apply Increasing Concentrations of this compound Record_Control->Apply_TTA_A2 Record_Drug Record Current at Each Concentration Apply_TTA_A2->Record_Drug Normalize_Current Normalize Current to Control Record_Drug->Normalize_Current Dose_Response Plot Dose-Response Curve Normalize_Current->Dose_Response Hill_Fit Fit with Hill Equation Dose_Response->Hill_Fit IC50 Determine IC50 Value Hill_Fit->IC50

Caption: Workflow for determining this compound IC50 on Cav3 isoforms.

Signaling_Pathway Mechanism of this compound Inhibition on T-type Calcium Channels cluster_states Channel States TTA_A2 This compound Cav3 T-type Calcium Channel (Cav3.1, Cav3.2, Cav3.3) TTA_A2->Cav3 Binds to (State-Dependent) Calcium_Influx Reduced Ca2+ Influx Cav3->Calcium_Influx Inhibition Resting Resting (Closed) Open Open Resting->Open Inactivated Inactivated Open->Inactivated Inactivates Open->Calcium_Influx Allows Inactivated->Resting Recovers Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->Resting Activates Membrane_Hyperpolarization Membrane Hyperpolarization Membrane_Hyperpolarization->Inactivated Facilitates Recovery

Caption: State-dependent inhibition of Cav3 channels by this compound.

References

A Comparative Benchmarking Guide to TTA-A2 and Other Piperidine-Derived T-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T-type calcium channel blocker TTA-A2 against other notable piperidine and piperidine-like derivatives. The information presented herein is collated from preclinical research to assist in the evaluation and selection of appropriate pharmacological tools for in-vitro and in-vivo studies targeting T-type calcium channels.

T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer, making them attractive therapeutic targets.[1][2] this compound is a potent and selective antagonist of T-type calcium channels.[1][3] This guide will compare its performance with other key T-type channel blockers: Z944, NNC 55-0396, and Mibefradil.

Data Presentation: Quantitative Comparison of T-Type Calcium Channel Blockers

The following tables summarize the in-vitro potency and selectivity of this compound and other selected piperidine derivatives against T-type and other voltage-gated calcium channels. The data has been compiled from various electrophysiological studies. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as holding potential can influence the results.[4][5]

Table 1: Potency against T-Type Calcium Channel Subtypes (IC50)

CompoundCaV3.1 (nM)CaV3.2 (nM)CaV3.3 (nM)Holding PotentialReference(s)
This compound 899298-80 mV[3][6]
Z944 50160160Not Specified[7]
NNC 55-0396 6,800Not ReportedNot Reported-70 mV[4][8]
Mibefradil 2,700 (T-type)Not SpecifiedNot SpecifiedNot Specified[8]

Table 2: Selectivity Profile against Other Voltage-Gated Calcium Channels (IC50)

CompoundL-Type (CaV1.2)N-Type (CaV2.2)P/Q-Type (CaV2.1)R-Type (CaV2.3)Reference(s)
This compound >30,000 nM>30,000 nM>30,000 nM>30,000 nM[6]
Z944 >10,000 nM>10,000 nMNot ReportedNot Reported[7]
NNC 55-0396 >100,000 nMNot ReportedNot ReportedNot Reported[4]
Mibefradil 18,600 nMNot ReportedNot ReportedNot Reported[8]

Experimental Protocols

The data presented in the tables above were primarily generated using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to pharmacological agents.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition Assay

Objective: To determine the concentration-dependent inhibition of T-type calcium channel currents by a test compound and calculate its IC50 value.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired human T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3).

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

  • For recording, cells are dissociated and plated onto glass coverslips.

Electrophysiological Recording:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is perfused with an external solution containing (in mM): Tetraethylammonium chloride (TEA-Cl), 4-Aminopyridine (4-AP), and a divalent cation as the charge carrier (e.g., 2 CaCl2 or BaCl2). The exact composition can vary between studies.

  • Patch pipettes are pulled from borosilicate glass and filled with an internal solution typically containing (in mM): a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels, a calcium buffer (e.g., EGTA), and ATP/GTP.

  • Whole-cell configuration is established on a single, isolated cell.

  • The cell membrane potential is held at a hyperpolarized potential (e.g., -100 mV or -80 mV) to ensure the availability of T-type channels for activation.[9]

  • T-type currents are elicited by a depolarizing voltage step (e.g., to -30 mV).[10]

  • The test compound is perfused at increasing concentrations, and the resulting inhibition of the T-type current is measured.

Data Analysis:

  • The peak inward current at each concentration is measured and normalized to the control current (before drug application).

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The IC50 value, the concentration at which the compound inhibits 50% of the current, is determined by fitting the data with a Hill equation.

Mandatory Visualizations

Signaling Pathway of T-Type Calcium Channels in Neuronal Excitability

T_Type_Channel_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Membrane_Depolarization Membrane Depolarization T_Type_Channel T-Type Ca2+ Channel (CaV3.x) Membrane_Depolarization->T_Type_Channel Activates Ca_Influx Ca2+ Influx T_Type_Channel->Ca_Influx Allows Increased_Ca Increased Intracellular [Ca2+] Ca_Influx->Increased_Ca Cellular_Response Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Increased_Ca->Cellular_Response Triggers

Caption: T-type calcium channel activation and downstream signaling cascade.

Experimental Workflow for T-Type Channel Blocker Evaluation

Experimental_Workflow start Start: Synthesized Piperidine Derivatives transfection Cell Line Transfection (HEK293 with CaV3.x) start->transfection patch_clamp Whole-Cell Patch-Clamp Electrophysiology transfection->patch_clamp concentration_response Concentration-Response Curve Generation patch_clamp->concentration_response ic50_determination IC50 Determination concentration_response->ic50_determination selectivity_assay Selectivity Profiling (vs. other Ca2+ channels) ic50_determination->selectivity_assay in_vivo_testing In-Vivo Efficacy Models (e.g., Pain, Epilepsy) selectivity_assay->in_vivo_testing end End: Candidate Selection in_vivo_testing->end

Caption: Workflow for the preclinical evaluation of T-type channel blockers.

References

Replicating TTA-A2's Sleep-Promoting Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of published findings on the T-type calcium channel antagonist, TTA-A2, and its effects on sleep architecture. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing research in sleep studies. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Sleep Architecture

This compound, a potent and selective antagonist of T-type calcium channels, has been shown to significantly alter sleep patterns in rodent models.[1] The primary effects observed are a suppression of active wakefulness and a promotion of slow-wave sleep (SWS).[1] The tables below summarize the quantitative findings from key studies.

ParameterThis compound EffectSpeciesDosageStudy DesignSource
Active WakeImmediate DecreaseRat0.1 mg/kg, s.c.-[2]
Light SleepImmediate IncreaseRat0.1 mg/kg, s.c.-[2]
Slow-Wave Sleep (SWS)IncreaseRat10 mg/kg, p.o.Balanced Crossover, 7 days[2]
REM SleepDecreaseRat10 mg/kg, p.o.Balanced Crossover, 7 days[2]
Active WakeSuppressionMouseNot specified-[1]
Slow-Wave Sleep (SWS)PromotionMouseNot specified-[1]

Table 1: Summary of this compound's Effects on Rodent Sleep Stages

One key study in rats provides more detailed quantitative changes in sleep architecture following a 10 mg/kg oral dose of this compound. The data, presented as a percentage change from vehicle, highlights the significant impact on different sleep stages during both the active and inactive phases of the circadian cycle.

Sleep StageActive Phase (ZT 0-12)Inactive Phase (ZT 12-24)
Active Wake~ -25%~ -15%
Light Sleep~ +10%~ +5%
Slow-Wave Sleep (SWS)~ +40%~ +20%
REM Sleep~ -15%~ -25%

Table 2: Percentage Change in Sleep Stages in Rats Treated with this compound (10 mg/kg, p.o.) (Data estimated from published graphs[2])

Experimental Protocols

To facilitate the replication of these findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols used in this compound sleep studies.

Animal Models and Housing
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are typically housed individually in temperature- and humidity-controlled environments with a standard 12-hour light/12-hour dark cycle. Food and water are available ad libitum.

Surgical Implantation of EEG/EMG Electrodes

To monitor sleep stages, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings.

  • Anesthesia: A suitable anesthetic agent (e.g., isoflurane) is used.

  • Electrode Placement:

    • EEG electrodes (typically stainless-steel screws) are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices).

    • EMG electrodes (typically stainless-steel wires) are inserted into the nuchal (neck) muscles to record muscle tone.

  • Recovery: A post-operative recovery period of at least one week is allowed before any experimental procedures.

Drug Administration
  • Compound: this compound is typically dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).

  • Route of Administration: Oral gavage (p.o.) or subcutaneous (s.c.) injection are common routes.

  • Dosage: Dosages ranging from 0.1 mg/kg to 10 mg/kg have been reported to be effective.[2]

  • Timing: this compound is often administered at the beginning of the dark phase (the active period for rodents) to observe its effects on sleep onset and consolidation.

Sleep Recording and Analysis
  • Recording: Continuous EEG and EMG recordings are acquired for at least 24 hours baseline and post-treatment.

  • Data Acquisition: Data is typically recorded using a computerized data acquisition system.

  • Sleep Scoring: The recorded data is scored in epochs (e.g., 10 or 30 seconds) into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep (often subdivided into light sleep and SWS), and rapid eye movement (REM) sleep. This scoring is based on the characteristic EEG and EMG patterns for each state.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis animal_model Select Animal Model (Rat or Mouse) surgery Surgical Implantation of EEG/EMG Electrodes animal_model->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery baseline Baseline Sleep Recording (24 hours) recovery->baseline treatment This compound Administration (e.g., 10 mg/kg, p.o.) baseline->treatment post_treatment Post-treatment Sleep Recording (24 hours) treatment->post_treatment scoring Sleep Stage Scoring (Wake, NREM, REM) post_treatment->scoring quantification Quantification of Sleep Parameters scoring->quantification comparison Comparison of Baseline vs. Post-treatment Data quantification->comparison signaling_pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_neuronal_effect Neuronal Effect cluster_network_effect Network Effect TTA_A2 This compound T_type_channels T-type Ca2+ Channels (Cav3.1, Cav3.3) TTA_A2->T_type_channels blocks Ca_influx Decreased Ca2+ Influx T_type_channels->Ca_influx leads to hyperpolarization Thalamic Neuron Hyperpolarization Ca_influx->hyperpolarization burst_firing Reduced Thalamocortical Burst Firing hyperpolarization->burst_firing results in SWS Promotion of Slow-Wave Sleep burst_firing->SWS contributes to

References

A Comparative Analysis of T-Type Calcium Channel Blockers: TTA-A2 and NNC 55-0396

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent T-type calcium channel (TCC) antagonists: TTA-A2 and NNC 55-0396. T-type calcium channels, particularly the CaV3 family (CaV3.1, CaV3.2, and CaV3.3), are crucial in regulating neuronal excitability, cardiac pacemaking, and have been implicated in various pathological conditions including epilepsy, pain, and cancer.[1][2][3] This document summarizes their performance based on available experimental data, outlines common experimental methodologies, and visualizes their mechanisms of action.

Executive Summary

This compound and NNC 55-0396 are both potent blockers of T-type calcium channels, but they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action at higher concentrations. This compound is a highly potent and selective antagonist of all three CaV3 subtypes with IC50 values in the nanomolar range.[4] NNC 55-0396, a derivative of mibefradil, is also a selective T-type channel blocker, though it is generally less potent than this compound, with IC50 values in the micromolar range.[5] Notably, direct comparison of potencies should be approached with caution, as experimental conditions such as holding potential can significantly influence IC50 values.[6] Furthermore, at cytotoxic concentrations, NNC 55-0396 has been shown to induce cell death in cancer cells through off-target effects involving endoplasmic reticulum stress, independent of T-type channel blockade.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and NNC 55-0396 based on published in vitro electrophysiological studies.

Table 1: Potency (IC50) against T-Type Calcium Channel Subtypes

CompoundCaV3.1 (α1G)CaV3.2 (α1H)CaV3.3 (α1I)Experimental Conditions
This compound 89 nM[4]92 nM[4]98 nM[4]Whole-cell patch clamp, HEK293 cells, -80 mV holding potential
NNC 55-0396 6.8 µM[5]~6.8 µM (inferred)[5][6]Not widely reportedWhole-cell patch clamp, HEK293 cells, -70 mV holding potential

Note: The IC50 values for NNC 55-0396 are often cited for CaV3.1, with similar potency implied for CaV3.2.[5][6] A direct comparison of IC50 values is challenging due to differing experimental parameters, such as holding potential, across studies.[6]

Table 2: Selectivity Profile

CompoundSelectivity for T-Type vs. High-Voltage-Activated (HVA) Ca²⁺ ChannelsOther Notable Selectivity Data
This compound ~300-fold selective for CaV3 channels over HVA channels (CaV1.2, CaV2.1, CaV2.2, CaV2.3; IC50 >30 µM).[7]Reduced activation of the pregnane X receptor (PXR).[4]
NNC 55-0396 Highly selective; no discernible effect on HVA channels in INS-1 cells at concentrations up to 100 µM.[5]Designed to be a more stable analog of mibefradil with less inhibition of cytochrome P450 enzymes.[2][5]

Signaling Pathways and Mechanisms of Action

Both this compound and NNC 55-0396 exert their primary effects by blocking the influx of calcium ions through T-type calcium channels. This reduction in calcium signaling can modulate neuronal firing patterns and reduce cell proliferation.[8][9]

T_type_channel_blockade extracellular Extracellular Space (High Ca²⁺) ca_ion Ca²⁺ intracellular Intracellular Space (Low Ca²⁺) membrane channel CaV3 T-type Channel downstream Downstream Ca²⁺ Signaling (e.g., Gene Expression, Cell Proliferation) channel->downstream [Ca²⁺]i ↑ ca_ion->channel Influx blocker This compound or NNC 55-0396 blocker->channel Blockade effect Physiological Effect (e.g., Reduced Neuronal Excitability) downstream->effect

Mechanism of T-type calcium channel blockade by this compound and NNC 55-0396.

In certain cancer cell lines, particularly glioblastoma, NNC 55-0396 has been shown to induce apoptosis through a secondary, off-target mechanism at higher concentrations. This pathway involves the activation of the unfolded protein response (UPR) and subsequent calcium release from the endoplasmic reticulum.[2][10]

NNC_off_target nnc NNC 55-0396 (High Concentration) er Endoplasmic Reticulum nnc->er Stress ire1a IRE1α Activation er->ire1a upr Unfolded Protein Response (UPR) ire1a->upr ca_release Ca²⁺ Release from ER upr->ca_release apoptosis Apoptosis ca_release->apoptosis

Off-target apoptotic pathway of NNC 55-0396 in glioblastoma cells.

Experimental Protocols

The characterization of T-type calcium channel blockers predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency (IC50) and selectivity of this compound and NNC 55-0396 on specific T-type calcium channel subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.

  • Cells are transiently or stably transfected with plasmids encoding the specific human CaV3 channel α1 subunit (e.g., CaV3.1, CaV3.2, or CaV3.3).

2. Electrophysiological Recording:

  • Apparatus: A patch-clamp amplifier, microscope, and micromanipulator are required.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ.

  • Solutions:

    • Internal (Pipette) Solution (in mM): Typically contains a cesium-based solution to block potassium channels, EGTA to chelate calcium, HEPES for pH buffering, and ATP/GTP for cell health (e.g., 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2).[11]

    • External (Bath) Solution (in mM): Contains a physiological salt solution with a charge carrier for the calcium channel (e.g., BaCl₂ or CaCl₂), and blockers for other channels (e.g., 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4).[11]

  • Procedure:

    • A micropipette forms a high-resistance seal ("gigaseal") with the cell membrane.

    • The membrane patch is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total channel current.

3. Data Acquisition and Analysis:

  • Voltage Protocol: T-type currents are elicited by a voltage step from a negative holding potential (e.g., -100 mV or -80 mV) to a test potential where the current is maximal (e.g., -30 mV).[11] The choice of holding potential is critical as T-type channels are sensitive to voltage-dependent inactivation.

  • Drug Application: The test compound (this compound or NNC 55-0396) is perfused into the bath at increasing concentrations.

  • Data Analysis: The peak inward current is measured at each concentration. The data are normalized to the control current and fitted with a Hill equation to determine the IC50 value, which represents the concentration at which the drug inhibits 50% of the channel activity.

patch_clamp_workflow start Start cell_prep Cell Culture & Transfection (e.g., HEK293 with CaV3.x) start->cell_prep recording Whole-Cell Patch Clamp Recording cell_prep->recording voltage_protocol Apply Voltage Protocol (e.g., Hold at -100mV, Step to -30mV) recording->voltage_protocol drug_app Perfuse Test Compound (this compound or NNC 55-0396) voltage_protocol->drug_app drug_app->voltage_protocol Repeat at multiple concentrations data_acq Measure Peak Inward Current drug_app->data_acq analysis Generate Dose-Response Curve & Calculate IC50 data_acq->analysis end End analysis->end

Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

Both this compound and NNC 55-0396 are valuable pharmacological tools for studying the role of T-type calcium channels. This compound stands out for its high potency and selectivity, making it a suitable tool for targeted in vitro and in vivo studies of CaV3 channel function.[7] NNC 55-0396, while less potent, offers a distinct advantage in its reduced interaction with cytochrome P450 enzymes compared to its parent compound, mibefradil.[2] Researchers should consider these differences in potency, selectivity, and potential off-target effects when selecting a compound for their specific experimental needs. The choice between this compound and NNC 55-0396 will ultimately depend on the research question, the experimental model, and the required concentration range.

References

Safety Operating Guide

Navigating the Safe Disposal of TTA-A2: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of TTA-A2, a potent and selective T-type calcium channel antagonist. In the absence of specific guidelines for this compound, it is imperative to treat it as a hazardous chemical and adhere to the following best practices for chemical waste management.

Immediate Safety and Handling Precautions

Always wear appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1] This ensures that the waste is managed in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.

1. Waste Identification and Segregation:

  • Designate a specific waste container for this compound waste.

  • Clearly label the container as "Hazardous Waste: this compound".

  • Do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively confirmed.

2. Container Management:

  • Use a chemically resistant container that can be securely sealed. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.

  • Ensure the container is in good condition, free from leaks, cracks, or other damage.

  • Keep the waste container closed at all times, except when actively adding waste.[2][3][4]

  • It is recommended to use secondary containment to mitigate any potential leaks or spills.

3. Waste Collection and Storage:

  • Store the designated this compound waste container in a well-ventilated, secure, and designated area.

  • The storage location should be away from sources of ignition and incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.

  • Provide an accurate and legible Chemical Waste Disposal Tag for each container, detailing its contents. Chemical formulas and abbreviations are generally not acceptable.[5]

Decontamination and Disposal of Empty Containers

Properly decontaminating empty this compound containers is a critical step in the disposal process to ensure the safety of all personnel.

  • The standard procedure for decontamination is to triple-rinse the container with a suitable solvent, such as acetone or ethanol.[2]

  • The rinsate generated from this process is considered hazardous waste and must be collected and disposed of accordingly.

  • After triple-rinsing, allow the container to air dry completely in a well-ventilated area, such as a chemical fume hood.

  • Once dry, the original labels on the container must be completely defaced or removed.[5]

  • The clean, decontaminated container can then typically be disposed of as non-hazardous waste, in accordance with your institution's specific policies.

Quantitative Data Summary
ParameterGuidelineSource
Container Fill LevelDo not exceed 90% of the container's capacity.[3]

This headspace allows for potential expansion of the contents due to temperature changes.

Visualizing the this compound Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.

TTA_A2_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal cluster_container_decon Empty Container Decontamination PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood DesignateContainer Designate & Label Container: 'Hazardous Waste: this compound' FumeHood->DesignateContainer CollectWaste Collect this compound Waste DesignateContainer->CollectWaste SealContainer Keep Container Securely Sealed CollectWaste->SealContainer TripleRinse Triple-Rinse with Suitable Solvent CollectWaste->TripleRinse Empty Container? StoreSecurely Store in a Designated, Secure, & Ventilated Area SealContainer->StoreSecurely ContactEHS Contact EHS or Licensed Waste Contractor StoreSecurely->ContactEHS SchedulePickup Schedule Waste Pickup ContactEHS->SchedulePickup CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DryContainer Air Dry Container TripleRinse->DryContainer CollectRinsate->CollectWaste Add to Waste DefaceLabel Deface Original Label DryContainer->DefaceLabel DisposeContainer Dispose of Clean Container as Non-Hazardous Waste DefaceLabel->DisposeContainer

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TTA-A2
Reactant of Route 2
Reactant of Route 2
TTA-A2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.